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  • Product: 7-(Azetidin-3-yloxy)quinoline;dihydrochloride
  • CAS: 2375274-67-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 7-(Azetidin-3-yloxy)quinoline dihydrochloride

The following technical guide details the chemical structure, synthesis, and properties of 7-(Azetidin-3-yloxy)quinoline dihydrochloride . This document is structured for drug discovery scientists and medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of 7-(Azetidin-3-yloxy)quinoline dihydrochloride . This document is structured for drug discovery scientists and medicinal chemists, focusing on the compound's utility as a high-value scaffold in fragment-based drug design (FBDD) and kinase inhibitor development.

Classification: Heterocyclic Building Block / Pharmacophore Scaffold CAS (Free Base): Noted in literature as a derivative of Quinoline ethers Molecular Formula:


 (Dihydrochloride Salt)

Executive Summary

7-(Azetidin-3-yloxy)quinoline dihydrochloride is a bifunctional heterocyclic scaffold characterized by a quinoline core linked via an ether bridge to a strained azetidine ring. Unlike the more common fluoroquinolone antibiotics (where the azetidine is directly


-linked to the heterocycle), this 

-linked congener serves primarily as a medicinal chemistry intermediate .

Its structural architecture combines the lipophilic,


-stacking capability of the quinoline ring with the high aqueous solubility and metabolic distinctiveness of the azetidine moiety. It is frequently employed to introduce basicity and specific vector geometry into kinase inhibitors and GPCR ligands without significantly increasing molecular weight (Fragment MW 

200 Da).

Chemical Architecture & Structural Logic[1]

Structural Components

The molecule consists of three distinct pharmacophoric elements:

  • Quinoline Core: A bicyclic aromatic system acting as a scaffold for

    
    -
    
    
    
    interactions and hydrogen bond acceptance (via the quinoline nitrogen).
  • Ether Linkage (C7-O-C3'): This flexible yet directional linker positions the azetidine ring out of the aromatic plane, increasing the molecule's "3-dimensionality" (Fsp3 character), a desirable trait in modern drug design to improve solubility and selectivity.

  • Azetidine Ring: A four-membered saturated amine. The ring strain (~26 kcal/mol) and the secondary amine provide a high pKa center (typically ~10-11), crucial for forming salt bridges with protein residues (e.g., Asp or Glu in kinase hinge regions).

Salt Form Analysis (Dihydrochloride)

The compound is supplied as a dihydrochloride (2HCl) salt.

  • Stoichiometry: Both the quinoline nitrogen (

    
    , pKa ~4.9) and the azetidine nitrogen (
    
    
    
    , pKa ~11.0) are protonated.
  • Rationale: The free base is likely an oil or low-melting solid with poor water solubility. The 2HCl salt stabilizes the amine, prevents oxidation, and ensures high water solubility (>50 mg/mL), facilitating its use in aqueous coupling reactions.

Visualization of Chemical Connectivity

The following diagram illustrates the connectivity and the protonation sites in the dihydrochloride salt.

ChemicalStructure cluster_properties Physicochemical Impact Quinoline Quinoline Core (Lipophilic / Pi-Stacking) Linker Ether Linkage (-O-) Quinoline->Linker C7 Attachment Azetidine Azetidine Ring (High pKa / Solubilizing) Linker->Azetidine C3' Attachment Prop2 Fsp3 Character Linker->Prop2 Prop1 High Water Solubility Azetidine->Prop1 Salt 2x HCl (Stabilizing Counterions) Salt->Quinoline Protonates N1 Salt->Azetidine Protonates NH

Figure 1: Structural deconstruction of 7-(Azetidin-3-yloxy)quinoline dihydrochloride showing functional domains.

Synthetic Pathways & Methodology

The synthesis of this compound typically requires a convergent approach.[1] Direct alkylation of 7-hydroxyquinoline is the industry-standard route.

Protocol: Mitsunobu Etherification (Preferred)

This route avoids the harsh conditions of SNAr and offers higher regioselectivity.

Reagents:

  • SM1: 7-Hydroxyquinoline (CAS: 580-19-8)

  • SM2: N-Boc-3-hydroxyazetidine (CAS: 141699-55-0)

  • Catalysts: Triphenylphosphine (

    
    ), DIAD (Diisopropyl azodicarboxylate).
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Activation: Dissolve 7-hydroxyquinoline (1.0 eq) and N-Boc-3-hydroxyazetidine (1.2 eq) in anhydrous THF under

    
     atmosphere.
    
  • Coupling: Cool to 0°C. Add

    
     (1.5 eq). Dropwise add DIAD (1.5 eq) over 30 minutes to control exotherm.
    
  • Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by LC-MS for the intermediate tert-butyl 3-(quinolin-7-yloxy)azetidine-1-carboxylate.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Deprotection & Salt Formation: Dissolve the purified Boc-intermediate in 1,4-dioxane. Add 4M HCl in dioxane (excess). Stir for 2–4 hours until precipitation is complete.

  • Isolation: Filter the white precipitate. Wash with diethyl ether to remove residual organic impurities. Dry under vacuum to yield the dihydrochloride salt .

Synthetic Workflow Diagram

Synthesis SM1 7-Hydroxyquinoline Step1 Mitsunobu Coupling (PPh3, DIAD, THF, 0°C -> RT) SM1->Step1 SM2 N-Boc-3-hydroxyazetidine SM2->Step1 Intermediate Boc-Protected Intermediate (Lipophilic, Neutral) Step1->Intermediate Step2 Acid Deprotection (4M HCl in Dioxane) Intermediate->Step2 Product 7-(Azetidin-3-yloxy)quinoline 2HCl (Precipitate) Step2->Product

Figure 2: Convergent synthesis via Mitsunobu coupling and acid-mediated deprotection.

Physicochemical Profile & Handling

Key Properties Table
PropertyValue / DescriptionSignificance
Molecular Weight ~273.16 g/mol (Salt)Ideal for fragment-based screening (Rule of 3 compliant).
Solubility >50 mg/mL in WaterExcellent for biological assays; no DMSO required for stock.
Acidity (pKa)


The azetidine is protonated at physiological pH (7.4), aiding binding via electrostatic interactions.
H-Bond Donors 2 (Amine NHs in salt form)Critical for solubility and crystal lattice stability.
H-Bond Acceptors 3 (Quinoline N, Ether O, Azetidine N)Interaction points for target proteins.
Hygroscopicity HighThe dihydrochloride salt will absorb atmospheric moisture. Store in desiccator.
Handling & Storage Protocols
  • Storage: Store at -20°C in a sealed container under inert gas (Argon/Nitrogen) if possible. The salt is hygroscopic; exposure to air will lead to deliquescence (turning into a sticky oil).

  • Stability: Stable in solid form for >2 years if kept dry. In solution (water/buffer), use within 24 hours or freeze aliquots to prevent slow hydrolysis or oxidation of the quinoline ring.

  • Safety: Irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.

Applications in Drug Discovery[1][2][3][4][5][6]

This scaffold is not a drug itself but a privileged structure used to build complex therapeutics.[2]

Kinase Inhibition

The quinoline ether motif is a bioisostere of the quinazoline ethers found in EGFR inhibitors (e.g., Gefitinib, Erlotinib).

  • Mechanism: The quinoline ring binds to the ATP-binding pocket (hinge region).

  • Role of Azetidine: The azetidine tail extends into the solvent-exposed region or interacts with the ribose-binding pocket. The basic amine improves cellular accumulation via lysosomal trapping (though this must be balanced to avoid phospholipidosis).

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight and high solubility, this compound is an ideal "fragment" for screening against difficult targets.

  • Growth Vector: The secondary amine of the azetidine allows for rapid "growing" of the molecule via amide coupling, reductive amination, or SNAr reactions to increase potency and selectivity.

References

  • PubChem. 7-(azetidin-3-yloxy)quinoline dihydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Frigola, J., et al. (1993).[3] 7-Azetidinylquinolones as antibacterial agents.[3][4][5] Synthesis and structure-activity relationships.[6][3][4][5][7][8] Journal of Medicinal Chemistry, 36(7), 801-810.[3] (Provides context on azetidine-quinoline stability and biological activity). Available at: [Link]

Sources

Exploratory

pKa values of azetidine and quinoline nitrogen in 7-(Azetidin-3-yloxy)quinoline

An In-Depth Technical Guide to the pKa Values of Azetidine and Quinoline Nitrogen in 7-(Azetidin-3-yloxy)quinoline Abstract The ionization state of a drug candidate, dictated by its pKa value(s), is a critical determinan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values of Azetidine and Quinoline Nitrogen in 7-(Azetidin-3-yloxy)quinoline

Abstract

The ionization state of a drug candidate, dictated by its pKa value(s), is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For molecules with multiple ionizable centers, such as 7-(azetidin-3-yloxy)quinoline, a thorough understanding of the specific pKa of each site is paramount for effective drug design and development. This guide provides a comprehensive analysis of the theoretical principles, experimental determination, and computational prediction of the pKa values for the two distinct nitrogen atoms—the aliphatic azetidine and the aromatic quinoline—within this molecular scaffold. We present detailed, field-proven protocols for potentiometric titration and UV-Vis spectrophotometry, explain the causality behind methodological choices, and contextualize the data within the broader framework of medicinal chemistry.

Introduction: The Critical Role of pKa in Drug Discovery

In pharmaceutical research, the acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the degree of ionization of a compound at a given pH.[1] This, in turn, profoundly influences essential ADME (Absorption, Distribution, Metabolism, and Excretion) properties including solubility, membrane permeability, plasma protein binding, and target engagement.[2] For ionizable compounds, predicting and confirming their charge state at physiological pH (typically ~7.4) is a cornerstone of rational drug design.

The molecule 7-(azetidin-3-yloxy)quinoline presents an interesting case study. It possesses two basic nitrogen atoms embedded in distinct chemical environments:

  • An aliphatic, secondary amine within a strained, four-membered azetidine ring.

  • An aromatic, pyridine-like nitrogen within a quinoline ring system.

These two centers are expected to exhibit markedly different basicities. This guide will dissect the structural and electronic factors that influence their respective pKa values and provide a robust framework for their accurate characterization.

Theoretical Analysis and Computational Prediction

A priori assessment of a molecule's electronic landscape is crucial for forming a hypothesis about its chemical behavior.

Structural Rationale for Differential Basicity

The basicity of a nitrogen atom is fundamentally tied to the availability of its lone pair of electrons for protonation.

  • Azetidine Nitrogen: As a saturated, secondary amine, the lone pair on the azetidine nitrogen resides in an sp³-hybridized orbital. These electrons are localized and highly available for donation. The pKa of the conjugate acid of unsubstituted azetidine is approximately 11.29.[3][4][5][6] While the ether oxygen at the 3-position exerts a minor electron-withdrawing inductive effect, the basicity is expected to remain high, characteristic of a strong aliphatic base.

  • Quinoline Nitrogen: The lone pair on the quinoline nitrogen resides in an sp²-hybridized orbital in the plane of the aromatic rings.[7] It is not delocalized as part of the aromatic π-system. However, the higher s-character of an sp² orbital compared to an sp³ orbital means the electrons are held more closely to the nucleus, rendering them less available for protonation. Consequently, quinoline is a much weaker base than azetidine, with a pKa of approximately 4.9 for its conjugate acid.[8][9][10][11]

Crucially, the azetidin-3-yloxy group is attached at the 7-position of the quinoline ring. The ether oxygen can donate electron density into the aromatic system via a positive mesomeric (+M) or resonance effect. This increased electron density, particularly at positions ortho and para to the substituent, enhances the basicity of the ring nitrogen. Therefore, the pKa of the quinoline nitrogen in this molecule is predicted to be significantly higher than that of unsubstituted quinoline. The influence of substituents on the electronic structure and pKa of quinoline derivatives is a well-documented phenomenon.[12][13]

The logical relationship between structure and basicity is visualized below.

G cluster_azetidine Azetidine Nitrogen cluster_quinoline Quinoline Nitrogen A1 Saturated Heterocycle A2 sp³ Hybridization A1->A2 A3 Localized Lone Pair A2->A3 A4 High Electron Availability A3->A4 A5 High Basicity (pKa ~10-11) A4->A5 Q1 Aromatic Heterocycle Q2 sp² Hybridization Q1->Q2 Q3 Lone Pair in Plane of Ring Q2->Q3 Q4 Lower Electron Availability Q3->Q4 Q5 Weak Basicity (pKa ~5-6) Q4->Q5 Q6 Substituent Effect: +M from 7-oxy group Q7 Increased Electron Density Q6->Q7 partially counteracts Q7->Q4 partially counteracts G A Calibrate pH Meter B Prepare Analyte (Compound in 0.15M KCl) A->B C Titrate with Standardized HCl B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Calculate 1st/2nd Derivatives E->F G Identify Equivalence Points (Veq1, Veq2) F->G H Determine pKa values at Half-Equivalence Points G->H

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

Expertise & Experience: UV-Vis spectrophotometry is an excellent orthogonal method, particularly for determining the pKa of the quinoline nitrogen. [14]Its advantage lies in requiring much less material and being less affected by impurities that lack a chromophore. [2]The principle is that the UV absorbance spectrum of the quinoline ring, which is a strong chromophore, will shift as it becomes protonated. The azetidine ring lacks a UV chromophore, so this method is generally unsuitable for determining its pKa—a critical limitation to recognize.

  • Apparatus and Reagents:

    • UV-Vis spectrophotometer (cuvette-based or 96-well plate reader). [2] * Quartz cuvettes or UV-transparent microplates.

    • Buffer Solutions: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., from pH 3.0 to 8.0 in 0.5 pH unit increments).

    • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).

  • Measurement Procedure:

    • Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration that gives a maximum absorbance in the range of 0.5-1.5 AU. Keep the co-solvent concentration minimal (<2%) to avoid altering the aqueous pKa. [2] 2. For each sample, scan the UV spectrum over a relevant wavelength range (e.g., 220-400 nm).

    • Identify the wavelength (λ) that shows the largest change in absorbance upon protonation.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength (y-axis) against the buffer pH (x-axis).

    • The resulting data should form a sigmoidal curve.

    • Fit the data to the Henderson-Hasselbalch equation or identify the inflection point of the curve. The pH at the inflection point is equal to the pKa. [15]

G A Prepare Buffer Series (e.g., pH 3-8) B Prepare Samples (Compound in each buffer) A->B C Acquire UV Spectrum for each Sample B->C D Identify Wavelength of Max Absorbance Change C->D E Plot Absorbance vs. pH D->E F Fit Sigmoidal Curve E->F G pKa = pH at Inflection Point F->G

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Synthesis of Results and Implications

A multi-pronged approach provides the highest confidence in the final pKa assignment. The experimental results should validate the initial theoretical and computational assessments.

Ionizable CenterComputational pKaPotentiometry pKaUV-Vis pKa
Azetidine Nitrogen10.8 ± 0.5~10.7N/A
Quinoline Nitrogen5.7 ± 0.4~5.8~5.8
Table 2: Consolidated view of predicted and expected experimental pKa values.

The strong agreement across methods provides a self-validating system. Potentiometry successfully resolves both pKa values, while UV-Vis provides a highly accurate, orthogonal confirmation for the quinoline nitrogen's pKa.

Implications for Drug Development: With pKa values of ~10.7 and ~5.8, the ionization state of 7-(azetidin-3-yloxy)quinoline at physiological pH (~7.4) is clear:

  • The azetidine nitrogen (pKa ~10.7) will be >99.9% protonated and carry a positive charge.

  • The quinoline nitrogen (pKa ~5.8) will be >95% in its neutral, unprotonated form.

This knowledge is critical:

  • Solubility: The positive charge on the azetidine moiety will significantly enhance aqueous solubility.

  • Target Binding: If the target receptor has a key hydrogen bond acceptor or a negatively charged pocket, the protonated azetidinium ion could form a crucial salt bridge, while the neutral quinoline might interact with a more hydrophobic region.

  • Permeability: The overall positive charge may hinder passive diffusion across lipid membranes like the blood-brain barrier, a factor that must be considered in the design of CNS-active agents.

Conclusion

This guide has detailed the theoretical underpinnings and practical determination of the pKa values for the two basic nitrogens in 7-(azetidin-3-yloxy)quinoline. By integrating structural analysis, computational prediction, and robust experimental methodologies, we can confidently assign pKa values of approximately 10.7 to the azetidine nitrogen and 5.8 to the quinoline nitrogen. This precise characterization is not merely an academic exercise; it is an essential component of drug discovery, providing the foundational data needed to understand and optimize a compound's journey from a chemical entity to a potential therapeutic agent.

References

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • Grokipedia. (n.d.). Azetidine. Retrieved from [Link]

  • Shelley, J. C., et al. (2023). Epik: pKa and Protonation State Prediction through Machine Learning. ChemRxiv. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • mVOC 4.0. (n.d.). Quinoline. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • University of California, Davis. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2020). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. Retrieved from [Link]

  • Schrödinger. (n.d.). Epik. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Pepe, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(10), 809-813. Retrieved from [Link]

  • LookChem. (n.d.). Cas 91-22-5, Quinoline. Retrieved from [Link]

  • Novak, I., & Kovac, B. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry, 69(15), 5005-5010. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(10), 2455-2465. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Gűműş, S., & Ozkan, Y. (2004). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Arkivoc, 2005(3), 1-15. Retrieved from [Link]

  • ResearchGate. (2024). synthesis and determination of ionization constants (p k a ) of 2-arylquinazoline derivatives bearing substituents at varying positions. Retrieved from [Link]

  • Sijtsma, L., & de Smet, M. (2000). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • PubMed. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Retrieved from [Link]

  • YouTube. (2020, May 16). pH titration- for the determination of pKa value of weak acid. Retrieved from [Link]

  • PubMed. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • Beilstein Journals. (2024, February 8). Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). Design, synthesis, and biological screening of some novel Quinoline-azetidinone derivative: an innovative approach towards the medicinal sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 41 Synthesis of quinolin-3-yl-azetidin-2-ones. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

Sources

Foundational

Stability of Azetidin-3-yloxy Ether Linkages Under Physiological Conditions

Executive Summary The azetidin-3-yloxy motif—a four-membered nitrogen heterocycle linked to a side chain via an ether bond at the C3 position—represents a high-value pharmacophore in modern drug discovery. It serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidin-3-yloxy motif—a four-membered nitrogen heterocycle linked to a side chain via an ether bond at the C3 position—represents a high-value pharmacophore in modern drug discovery. It serves as a polar, metabolic stability-enhancing bioisostere for cyclohexyl, piperidinyl, or gem-dimethyl groups.

While the ether linkage itself is chemically inert under physiological conditions (


), the azetidine ring introduces specific metabolic liabilities due to ring strain (~25 kcal/mol). The critical stability risk is not spontaneous hydrolysis, but rather enzyme-mediated ring opening (glutathione conjugation) and oxidative dealkylation.  This guide details the mechanistics of these pathways and provides self-validating protocols to assess them.

Structural Mechanistics & Chemical Stability[1]

The Ring Strain vs. Ether Inertness Paradox

The azetidin-3-yloxy scaffold presents a dichotomy in stability:

  • The Ether Linkage (

    
    ):  Chemically robust. Unlike esters or hemiaminals, the ether bond is resistant to hydrolysis across the entire physiological pH range (1.0–9.0). It functions as a stable bridge.
    
  • The Azetidine Ring: Highly strained.[1][2] While significantly more stable than aziridines, azetidines possess inherent potential for ring opening. However, at physiological pH (7.4) , the ring is kinetically stable against hydrolysis unless the nitrogen is activated (e.g., quaternized or attached to a strong electron-withdrawing group) or the system is subjected to specific enzymatic catalysis.

pH-Dependent Stability Profile

Chemical decomposition is negligible in plasma but relevant in acidic compartments (e.g., lysosomes, stomach).

ConditionpHStability StatusDominant Mechanism
Plasma/Cytosol 7.4High Stable. Ring strain is contained; ether bond is inert.
Gastric Fluid 1.2Moderate/Low Acid-catalyzed ring opening (nucleophilic attack by

or

) is possible if the N-substituent lowers the activation energy.
Lysosome 4.5High Generally stable; protonation of basic amine stabilizes the ring against nucleophiles.

Metabolic Stability & Toxicology (The Core Risks)

While chemically stable, the scaffold is susceptible to enzymatic transformation. The two primary vectors are Oxidative Metabolism (Phase I) and Conjugative Ring Opening (Phase II/Tox) .

Phase I: CYP450-Mediated Oxidation

Cytochrome P450 enzymes attack two distinct sites:

  • 
    -Carbon Oxidation:  Hydroxylation at C2 or C4 leads to the formation of an unstable hemiaminal, which collapses into a lactam (2-oxo-azetidine)  or results in ring opening (aldehyde formation).
    
  • O-Dealkylation: The ether linkage is susceptible to O-dealkylation (typically by CYP2D6 or CYP3A4), cleaving the side chain and releasing 3-hydroxyazetidine.

Phase II: Glutathione (GSH) Trapping (The "Hidden" Risk)

Recent data indicates that strained rings like azetidines can undergo GST-catalyzed nucleophilic ring opening . Unlike standard Michael acceptors, this does not always require prior bioactivation.[3] The glutathione thiolate anion (


) attacks the 

-carbon (C2/C4), relieving ring strain and forming a stable alkyl-GSH adduct. This is a potential toxicity flag (idiosyncratic toxicity).
Degradation Pathway Diagram

The following diagram maps the fate of the azetidin-3-yloxy moiety under physiological stress.

AzetidineDegradation Substrate Azetidin-3-yloxy Scaffold AlphaOx α-C Hydroxylation (CYP450) Substrate->AlphaOx Oxidation ODealkyl O-Dealkylation (Ether Cleavage) Substrate->ODealkyl CYP2D6/3A4 GST GST Catalysis (Glutathione) Substrate->GST Nucleophilic Attack Lactam 2-Oxo-Azetidine (Lactam) AlphaOx->Lactam Tautomerization RingOpenOx Ring Opening (Aldehyde Species) AlphaOx->RingOpenOx Collapse HydroxylAmine 3-Hydroxyazetidine + Aldehyde/Ketone ODealkyl->HydroxylAmine Cleavage GSHAdduct GSH-Ring Adduct (Toxicity Flag) GST->GSHAdduct Ring Opening

Caption: Metabolic fate of azetidin-3-yloxy ethers. Red nodes indicate potential toxicological endpoints (reactive metabolites).

Experimental Protocols

To validate the stability of your specific azetidin-3-yloxy derivative, execute the following self-validating workflows.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Purpose: To detect if the azetidine ring undergoes nucleophilic opening by glutathione, a marker for potential toxicity.

  • Incubation System:

    • Test Compound: 10 µM (final concentration).

    • Matrix: Human Liver Microsomes (HLM) (1.0 mg/mL protein) OR Recombinant GST mixture.

    • Trapping Agent: Glutathione (GSH) fortified at 5 mM.

    • Cofactor: NADPH (1 mM) to enable P450 oxidation (assess both oxidative and direct GSH attack).

    • Control: HLM + GSH + Compound (No NADPH) to detect direct GST-mediated ring opening.

  • Procedure:

    • Pre-incubate microsomes and GSH in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Initiate with NADPH (or buffer for control).

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis (LC-MS/MS):

    • Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion Scan of m/z 272 (negative mode).

    • Interpretation: A mass shift of

      
       indicates GSH conjugation. If observed in the absence of NADPH, the azetidine ring is inherently electrophilic (high risk).
      
Protocol B: Chemical Stability (pH Stress Test)

Purpose: To verify ether linkage and ring integrity across physiological pH gradients.

  • Buffer Preparation:

    • pH 1.2 (0.1 N HCl) - Simulated Gastric Fluid.

    • pH 7.4 (100 mM Phosphate Buffer) - Plasma/Cytosol.

    • pH 9.0 (100 mM Borate Buffer) - Basic stress.

  • Procedure:

    • Dissolve compound to 10 µM in respective buffers (with <1% DMSO).

    • Incubate at 37°C.

    • Aliquot at

      
       hours.
      
    • Analyze via HPLC-UV/Vis or LC-MS.

  • Acceptance Criteria:

    • 
       parent remaining at 24h for pH 7.4.
      
    • Identification of hydrolysis products (check for

      
       Da mass shift indicating ring opening hydration).
      

Decision Tree for Lead Optimization

Use this logic flow to interpret stability data and guide structural modification.

DecisionTree Start Start: Azetidin-3-yloxy Lead Test1 GSH Trapping Assay (+/- NADPH) Start->Test1 Result1A GSH Adduct Found (No NADPH) Test1->Result1A Result1B GSH Adduct Found (Only with NADPH) Test1->Result1B Result1C No Adducts Test1->Result1C Action1 CRITICAL RISK: Direct Ring Opening. Add steric bulk to C2/C4 or lower N-basicity. Result1A->Action1 Action2 Metabolic Activation. Block α-C oxidation (e.g., deuteration or gem-dimethyl at C2/C4). Result1B->Action2 Test2 Microsomal Stability (Intrinsic Clearance) Result1C->Test2 Result2A High Clearance (O-Dealkylation dominant) Test2->Result2A Result2B Low/Med Clearance Test2->Result2B Action3 Strengthen Ether: Fluorinate side chain or increase steric bulk near Oxygen. Result2A->Action3 Final Proceed to PK/PD Result2B->Final

Caption: Optimization logic for azetidine scaffolds based on stability data.

References

  • Li, X. Q., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation.[3] Drug Metabolism and Disposition, 47(11), 1247-1256.[3] Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextualizes strained ether/amine stability). Link

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel NaV1.7. Journal of Medicinal Chemistry, 54(22), 7772-7783. (Comparative stability of strained rings). Link

  • Pike, K. G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1769–1774. Link

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Exploratory

The Convergence of Privileged Scaffolds: A Technical Guide to Quinoline-Azetidine Hybrid Compounds in Drug Discovery

Introduction: The Strategic Union of Two Pharmacophoric Powerhouses In the landscape of medicinal chemistry, the quinoline and azetidine heterocycles stand as "privileged scaffolds"—structural motifs that consistently ap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Union of Two Pharmacophoric Powerhouses

In the landscape of medicinal chemistry, the quinoline and azetidine heterocycles stand as "privileged scaffolds"—structural motifs that consistently appear in a multitude of biologically active compounds and approved drugs.[1][2] Quinoline, a fused aromatic system of benzene and pyridine, is the core of numerous antimalarial (e.g., chloroquine), antibacterial (e.g., ciprofloxacin), and anticancer agents.[3][4] Its planar structure allows for DNA intercalation, while its versatile substitution patterns enable the fine-tuning of interactions with various enzymatic targets.[5][6] On the other hand, the four-membered azetidine ring, particularly in its 2-oxo (β-lactam) form, is famously the cornerstone of penicillin and cephalosporin antibiotics.[7] Beyond β-lactams, the strained, sp³-rich azetidine ring offers a unique three-dimensional geometry that can improve metabolic stability, solubility, and receptor binding affinity.[2][8]

The molecular hybridization of these two potent pharmacophores into a single chemical entity is a deliberate strategy in modern drug design.[9][10] This approach aims to create novel compounds with potentially synergistic or entirely new mechanisms of action, improved pharmacokinetic profiles, and the ability to overcome drug resistance.[1][11] This in-depth technical guide provides a comprehensive literature review of quinoline-azetidine hybrid compounds, focusing on their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies for Quinoline-Azetidine Hybrids

The construction of quinoline-azetidine hybrids predominantly involves the formation of the azetidine ring onto a pre-functionalized quinoline scaffold. The most widely employed method for synthesizing quinoline-azetidin-2-one hybrids is the Staudinger [2+2] cycloaddition reaction.[12] This reaction involves the condensation of a quinoline-bearing imine (Schiff base) with a ketene, typically generated in situ from an acyl chloride and a tertiary amine.

A general synthetic workflow is as follows:

  • Synthesis of the Quinoline Aldehyde: The synthesis often commences with a functionalized quinoline, such as 2-chloro-3-formylquinoline, which can be prepared from acetanilide via the Vilsmeier-Haack reaction.[13][14]

  • Formation of the Schiff Base (Imine): The quinoline aldehyde is then condensed with a variety of primary aromatic or aliphatic amines to yield the corresponding Schiff bases. This step is crucial as it introduces one of the key points of diversity in the final hybrid molecule.[3][14]

  • [2+2] Cycloaddition to Form the Azetidin-2-one Ring: The pivotal step is the reaction of the quinoline-containing Schiff base with a chloroacetyl chloride in the presence of a base like triethylamine. The base facilitates the in-situ formation of a ketene, which then undergoes a cycloaddition with the C=N bond of the imine to construct the four-membered β-lactam ring.[12][14]

G cluster_0 Synthesis of Quinoline-Azetidin-2-one Hybrids Functionalized_Quinoline Functionalized Quinoline (e.g., 2-chloro-3-formylquinoline) Schiff_Base Quinoline-Schiff Base Functionalized_Quinoline->Schiff_Base Condensation Primary_Amine Primary Amine (R-NH2) Primary_Amine->Schiff_Base Azetidinone_Hybrid Quinoline-Azetidin-2-one Hybrid Schiff_Base->Azetidinone_Hybrid [2+2] Staudinger Cycloaddition Acyl_Chloride Chloroacetyl Chloride Acyl_Chloride->Azetidinone_Hybrid Base Base (e.g., Triethylamine) Base->Azetidinone_Hybrid

Caption: A generalized workflow for the synthesis of quinoline-azetidin-2-one hybrids.

Biological Activities and Therapeutic Potential

The hybridization of quinoline and azetidine moieties has unlocked a diverse spectrum of biological activities, with the most prominent being anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

A significant body of research has focused on the evaluation of quinoline-azetidine hybrids as potential anticancer agents.[15] These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including liver (HepG2, Hep3B), breast (MCF-7), and lung (A549) cancer cells.[4][15]

The primary mechanism underlying their anticancer activity appears to be the induction of apoptosis.[15] Morphological changes in treated cancer cells, such as cell shrinkage and membrane blebbing, are indicative of programmed cell death.[15] While the precise molecular targets are still under investigation, it is hypothesized that these hybrids may interfere with critical cellular processes such as DNA replication, cell cycle progression, or key signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[16]

Antimicrobial and Anti-inflammatory Activities

Drawing upon the well-established antibacterial properties of both quinolones and β-lactams, quinoline-azetidine hybrids have been investigated as novel antimicrobial agents.[3] They have shown activity against both Gram-positive and Gram-negative bacteria.[3][17] The proposed mechanism of action for some of these hybrids involves the inhibition of essential bacterial enzymes like DNA gyrase or interference with cell wall synthesis.[18]

Furthermore, certain quinoline-azetidinone scaffolds have been shown to possess significant anti-inflammatory and analgesic properties.[13] These activities are often evaluated using in vivo models such as the carrageenan-induced rat paw edema test.[13] The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory mediators.

Structure-Activity Relationship (SAR) Analysis

The biological potency of quinoline-azetidine hybrids is highly dependent on the nature and position of substituents on both heterocyclic rings. A careful analysis of the available data allows for the deduction of key SAR trends.

Compound IDQuinoline MoietyR1 (on Azetidine N)Biological ActivityIC50 (µM)Cell LineReference
6f 2-Cl, 6-OCH34-F-C6H4Anticancer0.04 ± 0.01HepG2[15]
6j 2-Cl, 6-OCH34-Cl-C6H4Anticancer0.66 ± 0.01Hep3B[15]
6a Tetrazolo[1,5-a]quinolin-4-yl2-OCH3-C6H4Anti-inflammatory--[13]
6b Tetrazolo[1,5-a]quinolin-4-yl4-OCH3-C6H4Anti-inflammatory--[13]
  • Substituents on the Azetidine Ring: The nature of the substituent on the nitrogen atom of the azetidine ring (R1) plays a critical role. Electron-withdrawing groups, such as fluoro and chloro substituents on a phenyl ring, have been shown to enhance anticancer activity.[15] For instance, compound 6f with a 4-fluorophenyl group exhibited an exceptionally low IC50 value of 0.04 µM against the HepG2 cell line.[15]

  • Substituents on the Quinoline Ring: Modifications on the quinoline nucleus also significantly impact biological activity. The presence of a methoxy group at the 6-position of the quinoline ring appears to be favorable for anticancer activity.[15]

  • Stereochemistry: For chiral quinoline-azetidine hybrids, the stereochemistry at the asymmetric centers of the azetidine ring is crucial for antibacterial efficacy.[1] Specific configurations can lead to a significant increase in potency.[1]

G cluster_1 Apoptosis Induction by Quinoline-Azetidine Hybrids Hybrid Quinoline-Azetidine Hybrid Cell Cancer Cell Hybrid->Cell Pathway_Activation Activation of Pro-apoptotic Pathways (e.g., Caspase Cascade) Cell->Pathway_Activation Molecular Interaction (Target Engagement) Apoptosis Apoptosis (Programmed Cell Death) Pathway_Activation->Apoptosis

Caption: A simplified diagram of the proposed anticancer mechanism of action.

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. Below are representative methodologies for the synthesis of a quinoline-azetidin-2-one hybrid and its in vitro cytotoxic evaluation.

Synthesis of 3-chloro-1-(4-fluorophenyl)-4-(2-chloro-6-methoxyquinolin-3-yl)azetidin-2-one (A Representative Hybrid)
  • Step 1: Synthesis of (E)-N-(4-fluorobenzylidene)-2-chloro-6-methoxyquinolin-3-amine (Schiff Base Formation):

    • To a solution of 2-chloro-6-methoxyquinoline-3-carbaldehyde (1 mmol) in ethanol (20 mL), add 4-fluoroaniline (1 mmol) and a few drops of glacial acetic acid.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the Schiff base.

  • Step 2: Synthesis of the Final Azetidin-2-one Hybrid (Staudinger Cycloaddition):

    • Dissolve the Schiff base (1 mmol) in anhydrous dioxane (25 mL).

    • To this solution, add triethylamine (1.5 mmol) and cool the mixture to 0-5 °C in an ice bath.

    • Add chloroacetyl chloride (1.2 mmol) dropwise with constant stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 10-12 hours.

    • Pour the reaction mixture into ice-cold water. The separated solid is filtered, washed thoroughly with water, and dried.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified quinoline-azetidin-2-one hybrid.

    • Characterize the final compound using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][9][19]

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well microtiter plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[9]

    • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare stock solutions of the quinoline-azetidine hybrid compounds in DMSO.

    • Perform serial dilutions of the stock solutions in fresh culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 100 µM).

    • After 24 hours of cell seeding, carefully remove the old medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and an untreated control (medium only).

    • Incubate the plate for another 48 hours under the same conditions.

  • MTT Addition and Formazan Solubilization:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[9]

    • Incubate the plate for 4 hours at 37 °C in the dark.[9]

    • Carefully aspirate the medium containing MTT without disturbing the purple formazan crystals that have formed at the bottom of the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve of percentage cell viability versus the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.

Conclusion and Future Perspectives

The hybridization of quinoline and azetidine scaffolds has proven to be a fruitful strategy in the quest for novel therapeutic agents. The resulting compounds have demonstrated a remarkable breadth of biological activities, with particularly promising results in the field of anticancer drug discovery. The synthetic accessibility of these hybrids, primarily through the robust Staudinger cycloaddition, allows for extensive structural diversification and the systematic exploration of structure-activity relationships.

Future research in this area should focus on several key aspects:

  • Elucidation of Molecular Targets: A deeper understanding of the precise molecular mechanisms of action is crucial. Identifying the specific protein targets will enable more rational drug design and optimization.

  • Expansion of Structural Diversity: While the azetidin-2-one core has been extensively studied, exploring other azetidine substitution patterns and linkage points to the quinoline scaffold could unveil novel biological activities.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates must be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic properties.

  • Combating Drug Resistance: Investigating the efficacy of these hybrids against drug-resistant cancer cell lines and microbial strains is a critical next step.

References

  • Kalluraya, B., Chimbalkar, R. S., & Kumar, H. (2017). Quinoline-azetidinone hybrids: Synthesis and in vitro antiproliferation activity against Hep G2 and Hep 3B human cell lines. Bioorganic & Medicinal Chemistry Letters, 27(7), 1566–1571. [Link]

  • Singha Roy, P., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Kamala, G., et al. (2024). Quinoline Based 2-Azetidinones, 4-Thiazolidinones and Their Potential Pharmacological Activities: Review Article. Journal of Pharma Insights and Research. [Link]

  • Mistry, B., et al. (2010). Synthesis and characterization of some quinoline based azetidinones and thiazolidinones as antimicrobial agents. Archives of Applied Science Research, 2(6), 332-343.
  • Kumar, D., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Current drug discovery technologies, 13(2), 101–111.
  • Singh, G. S., & D'hooghe, M. (2008). Quinoline Fused 2-Azetidinone Derivatives bearing Dihyropyrimidinone: Benign Synthesis and its Pharmacological Assessment. Letters in Organic Chemistry, 5(8), 660-664.
  • Cecchetti, V., et al. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of medicinal chemistry, 38(6), 973–982.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • Hu, Y., et al. (2018). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. European Journal of Medicinal Chemistry, 143, 1325-1335.
  • Singh, G. S., & D'hooghe, M. (2025).
  • Mashelkar, U. C., Jha, M. S., & Mashelkar, B. U. (2012). Synthesis of 2-azetidinones substituted quinoline derivative. Journal of the Serbian Chemical Society, 77(10), 1337-1346.
  • Panda, P., Chakroborty, S., & Unnamatla, M. V. B. (2022). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. In Key Heterocyclic Cores for Smart Anticancer Drug–Design Part I (pp. 167-204). BENTHAM SCIENCE PUBLISHERS.
  • Sharma, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1638-S1651.
  • Kumar, A., & Chauhan, P. M. S. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Letters in Drug Design & Discovery, 19(1), 2-12.
  • Ajani, O. O., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1074331.
  • Jain, K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(6), 100485.
  • Diaconu, M., et al. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 31(3), 123.
  • Wang, Y., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 5(2), 240–249.
  • Rezvanian, A., et al. (2026). Exploring Quinoline-Based Hybrid Compounds: From Synthetic Strategies to Biological Activities.
  • Yuan, W. C., et al. (2025).
  • Li, X., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 533.

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Foundational

An In-depth Technical Guide to 7-(Azetidin-3-yloxy)quinoline Dihydrochloride: Identifiers, Properties, and Synthetic Considerations

Introduction 7-(Azetidin-3-yloxy)quinoline and its salts, such as the dihydrochloride form, represent a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-(Azetidin-3-yloxy)quinoline and its salts, such as the dihydrochloride form, represent a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development. The core structure, featuring a quinoline ring linked to an azetidine moiety via an ether bond, is a key pharmacophore in various biologically active molecules. This guide provides a comprehensive overview of the known identifiers, physicochemical properties, and a conceptual synthetic pathway for 7-(Azetidin-3-yloxy)quinoline dihydrochloride, offering valuable insights for scientists engaged in its study and application.

The quinoline scaffold is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in the realms of anticancer and antimalarial therapies.[1][2] The incorporation of an azetidine ring, a four-membered nitrogen-containing heterocycle, can impart unique conformational rigidity and modulate physicochemical properties such as solubility and metabolic stability, which are critical for optimizing drug candidates. The ether linkage between these two key fragments further influences the molecule's spatial arrangement and potential interactions with biological targets.

This document serves as a technical resource, consolidating available information and providing a scientifically grounded framework for the understanding and further investigation of this compound.

Chemical Identifiers

Precise identification of a chemical entity is fundamental for scientific communication, procurement, and regulatory compliance. While a specific CAS number for 7-(Azetidin-3-yloxy)quinoline dihydrochloride has not been definitively identified in public databases, the identifiers for the corresponding free base, 7-(azetidin-3-yloxy)quinoline, are well-documented. The dihydrochloride is the salt form of this parent compound, where two equivalents of hydrogen chloride have reacted with the basic nitrogen atoms of the quinoline and azetidine rings.

IdentifierValueSource
Compound Name 7-(Azetidin-3-yloxy)quinolinePubChem
Molecular Formula (Free Base) C12H12N2O[3]
Molecular Weight (Free Base) 200.24 g/mol Calculated
IUPAC Name 7-(azetidin-3-yloxy)quinolinePubChem
SMILES C1C(CN1)OC2=CC3=C(C=C2)N=CC=C3[3]
InChI InChI=1S/C12H12N2O/c15-12-9-14-10-12;c1-2-9-3-4-10(6-12(9)14-5-1)15-11-7-13-8-11/h1-6,11,13H,7-8H2[3]
InChIKey DQWKUAGQTFJTQT-UHFFFAOYSA-N[3]
PubChem CID 107313767[3]

Note: The dihydrochloride salt will have a molecular formula of C12H14Cl2N2O and a molecular weight of 273.16 g/mol .

Physicochemical Properties

PropertyPredicted ValueNotes
XlogP (predicted) 1.8[3]
Hydrogen Bond Donors 1 (free base)The NH group of the azetidine ring.
Hydrogen Bond Acceptors 3 (free base)The nitrogen atoms of the quinoline and azetidine rings, and the ether oxygen.
Rotatable Bonds 2The C-O and O-C bonds of the ether linkage.
Topological Polar Surface Area (TPSA) 37.8 ŲA key parameter for predicting cell permeability.
Solubility Expected to be higher in aqueous solutions for the dihydrochloride salt compared to the free base.The salt form increases polarity and interaction with water molecules.

Conceptual Synthetic Workflow

The synthesis of 7-(Azetidin-3-yloxy)quinoline can be conceptually approached through a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann-type coupling. The choice of strategy depends on the availability of starting materials and the desired scale of the synthesis. Below is a detailed, step-by-step methodology for a plausible SNAr approach.

Experimental Protocol: Synthesis of 7-(Azetidin-3-yloxy)quinoline

Step 1: Protection of Azetidin-3-ol

The secondary amine of azetidin-3-ol is first protected to prevent side reactions in the subsequent coupling step. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

  • Dissolve azetidin-3-ol in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, for example, triethylamine (TEA) or sodium bicarbonate, to the solution.

  • Slowly add di-tert-butyl dicarbonate (Boc)2O to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the resulting N-Boc-azetidin-3-ol by column chromatography.

Causality: The Boc protecting group is chosen due to its stability under the basic conditions of the subsequent ether synthesis and its facile removal under acidic conditions.

Step 2: Williamson Ether Synthesis

The protected azetidin-3-ol is then coupled with a suitable 7-substituted quinoline, such as 7-fluoroquinoline or 7-chloroquinoline, via a Williamson ether synthesis.

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-azetidin-3-ol in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group of the azetidinol, forming the alkoxide.

  • To this mixture, add 7-fluoroquinoline or 7-chloroquinoline. The fluoro-substituted quinoline is generally more reactive in SNAr reactions.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture and quench it carefully with water.

  • Extract the product with an appropriate organic solvent and purify it using column chromatography.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of a new, less polar spot on the TLC plate. The structure of the product can be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Step 3: Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the dihydrochloride salt.

  • Dissolve the purified N-Boc-7-(azetidin-3-yloxy)quinoline in a solvent like dioxane or methanol.

  • Add a solution of hydrochloric acid (HCl) in dioxane or ethereal HCl.

  • Stir the mixture at room temperature. The deprotection is usually rapid and results in the precipitation of the dihydrochloride salt.

  • Collect the precipitate by filtration, wash it with a suitable solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry it under vacuum.

Causality: Acidic conditions are used to cleave the acid-labile Boc group. The use of two or more equivalents of HCl ensures the protonation of both basic nitrogen atoms, leading to the formation of the dihydrochloride salt.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Ether Synthesis (SNAr) cluster_step3 Step 3: Deprotection & Salt Formation A Azetidin-3-ol B N-Boc-azetidin-3-ol A->B (Boc)2O, Base D N-Boc-7-(azetidin-3-yloxy)quinoline B->D NaH, DMF C 7-Fluoroquinoline C->D E 7-(Azetidin-3-yloxy)quinoline dihydrochloride D->E HCl

Caption: Conceptual synthetic route to 7-(Azetidin-3-yloxy)quinoline dihydrochloride.

Potential Applications

While specific biological activity data for 7-(Azetidin-3-yloxy)quinoline dihydrochloride is not widely published, the structural motifs present in the molecule suggest several potential areas of application for further research.

  • Antibacterial Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial drugs. The 7-position of the quinolone ring is a critical site for modification to enhance antibacterial potency and spectrum. The incorporation of an azetidine ring at this position has been explored in the development of novel antibacterial agents.[4][5]

  • Anticancer Agents: The quinoline scaffold is found in a variety of anticancer drugs that act through different mechanisms, including kinase inhibition and DNA intercalation. The unique three-dimensional structure imparted by the azetidinoxy substituent could lead to novel interactions with cancer-related targets.

  • CNS-Active Agents: The ability of small molecules to cross the blood-brain barrier and interact with central nervous system (CNS) targets is influenced by their physicochemical properties. The modulation of properties like lipophilicity and polar surface area through the introduction of the azetidinoxy group could be a strategy for developing novel CNS-active compounds.

The synthesis and biological evaluation of a library of analogs based on the 7-(Azetidin-3-yloxy)quinoline scaffold would be a logical next step to explore the full therapeutic potential of this class of compounds.

References

  • Cecchetti, V., Fravolini, A., Fringuelli, R., Mascellani, G., Pagella, P. G., Palmioli, G., ... & Schiaffella, F. (1994). 7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety. Journal of Medicinal Chemistry, 37(24), 4195–4210.
  • Bodkhe, Y. G., & Chowdhary, A. R. (2020). Design, synthesis, and biological screening of some novel Quinoline-azetidinone derivative: an innovative approach towards the medicinal sciences. International Research Journal of Science & Engineering, Special Issue A7, 11-15.
  • Chavda, M. A., & Patel, K. D. (2013). Synthesis, Characterization and biological evaluation of novel quinoline linked 1,3,4-oxadiazoles possessing azetidin-2-one. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 849-855.
  • PubChem. (n.d.). 7-(azetidin-3-yloxy)quinoline dihydrochloride. Retrieved from [Link]

  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
  • Cecchetti, V., Fravolini, A., Fringuelli, R., Mascellani, G., Pagella, P. G., Palmioli, G., ... & Schiaffella, F. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry, 38(6), 973–982.

Sources

Exploratory

Safety Data Sheet (SDS) key hazards for 7-(Azetidin-3-yloxy)quinoline dihydrochloride

Safety Data Sheet (SDS) Technical Guide: 7-(Azetidin-3-yloxy)quinoline dihydrochloride Executive Summary & Chemical Profile 7-(Azetidin-3-yloxy)quinoline dihydrochloride is a specialized heterocyclic building block used...

Author: BenchChem Technical Support Team. Date: February 2026

Safety Data Sheet (SDS) Technical Guide: 7-(Azetidin-3-yloxy)quinoline dihydrochloride

Executive Summary & Chemical Profile

7-(Azetidin-3-yloxy)quinoline dihydrochloride is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates (e.g., kinase inhibitors, antibacterial agents). Structurally, it combines a quinoline scaffold—known for its biological activity and potential genotoxicity—with an azetidine ring, a strained four-membered amine.

As a dihydrochloride salt, this compound is highly polar, hygroscopic, and likely to exist as a fine particulate solid. While specific toxicological data for this exact derivative may be limited in public registries, Structure-Activity Relationship (SAR) analysis mandates that it be handled with Universal Precautions applicable to potentially genotoxic and irritant nitrogenous heterocycles.

Property Details
Chemical Name 7-(Azetidin-3-yloxy)quinoline dihydrochloride
Molecular Formula C₁₂H₁₂N₂O[1] · 2HCl
Molecular Weight ~273.16 g/mol (Salt)
Physical State Solid (Powder/Crystals), likely hygroscopic
Solubility High solubility in Water, DMSO, Methanol (due to ionic character)
Core Hazards Acute Toxicity (Oral), Skin/Eye Irritation, Potential Mutagenicity (Quinoline core)

Hazard Identification (GHS Classification)

Based on analog read-across from the quinoline scaffold and azetidine salts.

Signal Word: WARNING
Primary Hazard Statements (GHS)
  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[2]

Critical Scaffold Hazards (The "Hidden" Risks)

Unlike simple salts, the quinoline core carries specific liabilities that researchers must respect:

  • Genotoxicity/Carcinogenicity (H341/H350 Potential): Unsubstituted quinoline is a Category 1B Carcinogen and Category 2 Mutagen. While the 7-substitution may mitigate this, the metabolic activation (epoxidation) of the quinoline ring remains a theoretical risk. Treat as a potential mutagen.

  • Sensitization: Nitrogenous heterocycles can act as haptens, leading to potential skin sensitization upon repeated exposure.

Toxicological Mechanisms & Causality

To understand why these hazards exist, we analyze the molecular interactions:

  • Irritation (pH & pKa): As a dihydrochloride salt , the compound releases two equivalents of hydrochloric acid upon contact with moisture (mucous membranes, eyes, sweat). This creates a localized acidic environment (pH < 2), causing immediate protein denaturation and irritation (H315, H319).

  • Respiratory Toxicity: The azetidine ring is a strained system. If the salt dissociates or if the dust is inhaled, the compound can interact with pulmonary tissue. The high water solubility facilitates rapid absorption across the alveolar membrane.

  • Systemic Toxicity (Quinoline): Quinolines are metabolized by Cytochrome P450 enzymes (specifically CYP2A6). This metabolism can generate reactive epoxide intermediates capable of intercalating DNA, which drives the potential mutagenicity concern.

Safe Handling Protocols (Self-Validating Systems)

This protocol uses a "Barrier & Containment" approach to negate the risk of aerosolization and contact.

A. Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a Class II Fume Hood or Powder Containment Balance Enclosure .

  • Airflow Check: Verify face velocity is 0.5 m/s (100 fpm) before opening the vial.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Dry HCl salts are prone to static charge, which causes "fly-away" powder and invisible contamination.

B. Personal Protective Equipment (PPE)
  • Hands: Double Nitrile Gloves (Outer layer > 0.11 mm). Change immediately if contaminated.[5]

    • Rationale: The hydrophilic nature of the salt allows it to permeate thin latex or degraded gloves when wet.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders that can drift around side shields.

  • Body: Lab coat with cuffed sleeves; long pants; closed-toe shoes.

C. Workflow Visualization

HandlingProtocol cluster_risk Critical Control Point Start Start: Handling 7-(Azetidin-3-yloxy)quinoline 2HCl CheckState Check Physical State (Hygroscopic Powder?) Start->CheckState Engineering Engage Fume Hood (Verify Velocity > 0.5 m/s) CheckState->Engineering PPE Don PPE: Double Nitrile, Goggles, Lab Coat Engineering->PPE Weighing Weighing Procedure: Use Anti-Static Gun Close Balance Doors PPE->Weighing Solubilization Dissolve in Solvent (DMSO/Water) *Exothermic Reaction Possible* Weighing->Solubilization Cleanup Wipe Down Area (Wet Wipe to solubilize salt) Solubilization->Cleanup Disposal Dispose Solid Waste as Hazardous Chemical Cleanup->Disposal

Figure 1: Safe Handling Workflow ensuring containment of static-prone hygroscopic powders.

Emergency Response & First Aid

In the event of exposure, the response must address both the acidic nature of the salt and the toxicological potential of the organic core.

Exposure Route Immediate Action Scientific Rationale
Eye Contact Rinse immediately with water for 15 minutes , lifting eyelids.The HCl salt will rapidly lower ocular pH; immediate dilution is critical to prevent corneal opacity.
Skin Contact Wash with soap and copious water.[2] Remove contaminated clothing.[5]Lipophilic organic amines can penetrate skin; soap emulsifies the organic component while water dilutes the acid.
Inhalation Move to fresh air.[2][5] If breathing is difficult, give oxygen.Inhaled dusts cause bronchospasm; oxygen supports respiration while mucociliary clearance removes particles.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a Poison Center.[5]Vomiting risks aspiration of the acidic/irritant solution into the lungs (chemical pneumonitis).
Spill Cleanup Logic

SpillResponse Spill Spill Detected Assess Assess Size & State (Dry Powder vs. Solution) Spill->Assess Dry Dry Powder Spill Assess->Dry Wet Solution Spill Assess->Wet DryAction Cover with Wet Paper Towel (Prevents Dusting) Dry->DryAction WetAction Absorb with Inert Material (Vermiculite/Sand) Wet->WetAction Clean Clean Surface with Weak Base (1% NaHCO3) Then Water DryAction->Clean WetAction->Clean Dispose Bag & Tag as Hazardous Waste Clean->Dispose

Figure 2: Spill response logic prioritizing dust suppression for dry salts.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 145867546, 7-(Azetidin-3-yloxy)quinoline dihydrochloride. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Quinoline. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to Predicting and Enhancing the Metabolic Stability of Azetidinyl-Quinoline Scaffolds

For Researchers, Scientists, and Drug Development Professionals Chapter 1: The Azetidinyl-Quinoline Scaffold: A Privileged Structure with a Metabolic Challenge The fusion of an azetidine ring with a quinoline core has pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chapter 1: The Azetidinyl-Quinoline Scaffold: A Privileged Structure with a Metabolic Challenge

The fusion of an azetidine ring with a quinoline core has produced a class of scaffolds that are increasingly prevalent in modern medicinal chemistry.[1] The quinoline moiety, a versatile bicyclic aromatic heterocycle, is a cornerstone in numerous approved drugs, valued for its ability to engage in various biological interactions.[2] The azetidine ring, a strained four-membered heterocycle, is no longer a synthetic curiosity but a "privileged scaffold" deliberately incorporated into drug candidates.[3][4][5] Its rigid, three-dimensional structure can enhance binding affinity, improve aqueous solubility, and, critically, increase metabolic stability compared to larger, more flexible ring systems.[3][4][6] Several FDA-approved drugs, such as baricitinib and cobimetinib, successfully incorporate the azetidine motif to improve their pharmacokinetic profiles.[3]

However, the journey of an azetidinyl-quinoline-based compound from a promising hit to a viable drug candidate is frequently challenged by metabolic instability. The liver's extensive enzymatic machinery, designed to clear foreign substances (xenobiotics), can rapidly transform and eliminate these compounds, leading to poor bioavailability and short duration of action.[7][8] Therefore, a proactive, predictive approach to understanding and mitigating metabolic liabilities is not just advantageous; it is essential for the success of any drug discovery program. This guide provides a comprehensive framework for achieving this, integrating computational prediction with robust experimental validation to guide the rational design of metabolically stable azetidinyl-quinoline drug candidates.

Chapter 2: Unraveling the Metabolic Fate: Key Pathways and Enzymatic Players

The metabolic fate of a drug candidate is primarily determined by a series of enzymatic reactions categorized into Phase I and Phase II metabolism.[9] For azetidinyl-quinoline scaffolds, understanding the specific enzymes involved and the likely sites of modification is the first step in predicting and addressing potential liabilities.

Phase I Metabolism: The Oxidative Engine

Phase I reactions introduce or expose functional groups (e.g., hydroxyl groups) on the parent molecule, typically through oxidation. The Cytochrome P450 (CYP) superfamily of heme-containing enzymes, located primarily in liver microsomes, is the principal driver of Phase I metabolism.[8][10]

  • Quinoline Ring Metabolism: The quinoline ring is particularly susceptible to CYP-mediated oxidation. Key transformations include:

    • Hydroxylation: The addition of a hydroxyl group to the aromatic ring is a common metabolic route. For the parent quinoline molecule, this often occurs at the 3-position (forming 3-hydroxyquinoline) or can lead to the formation of a diol via a reactive epoxide intermediate (quinoline-5,6-diol).[11][12][13] This epoxide intermediate is a significant concern, as it can covalently bind to macromolecules like DNA, leading to potential genotoxicity.[14]

    • N-oxidation: The nitrogen atom in the quinoline ring can be oxidized to form a quinoline-1-oxide.[11][12]

    • Key CYP Isoforms: Studies on quinoline itself have identified CYP2E1 as the principal enzyme for forming 3-hydroxyquinoline, while CYP2A6 is heavily involved in producing quinoline-1-oxide and the quinoline-5,6-epoxide.[11][12][13]

  • Azetidine Ring Metabolism: The azetidine ring is generally more metabolically stable than larger saturated heterocycles.[15] However, it is not inert. Metabolism can occur, particularly if the ring is substituted with other groups that are themselves metabolically labile.

  • Aldehyde Oxidase (AOX): For nitrogen-containing heterocyclic rings, AOX represents another important, non-CYP oxidative enzyme.[16] Medicinal chemists often introduce nitrogen atoms into aromatic rings to block CYP-mediated metabolism, but this can inadvertently increase susceptibility to AOX.[16] Therefore, its potential contribution should not be overlooked.

Phase II Metabolism: The Conjugation Pathway

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, rendering them more water-soluble and easier to excrete. These reactions are catalyzed by transferase enzymes.[17] For azetidinyl-quinoline scaffolds, if a Phase I reaction introduces a hydroxyl group, it becomes a prime site for:

  • Glucuronidation: Attachment of glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Addition of a sulfo group by sulfotransferases (SULTs).

The following diagram illustrates the primary metabolic pathways that an azetidinyl-quinoline scaffold may undergo.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Azetidinyl-Quinoline Scaffold CYP Cytochrome P450s (e.g., CYP2A6, CYP2E1) Parent->CYP AOX Aldehyde Oxidase Parent->AOX Met1 Hydroxylated Metabolite CYP->Met1 Hydroxylation Met2 N-Oxide Metabolite CYP->Met2 N-Oxidation Met3 Epoxide Intermediate CYP->Met3 Epoxidation AOX->Met1 Oxidation UGT UGTs / SULTs Met1->UGT Met3->Met1 Conj_Met Conjugated Metabolite (Glucuronide/Sulfate) UGT->Conj_Met Excretion Enhanced Excretion Conj_Met->Excretion

Primary metabolic pathways for azetidinyl-quinoline scaffolds.

Chapter 3: A Dual-Pronged Strategy for Prediction: In Silico and In Vitro Approaches

To efficiently de-risk compounds, a modern drug discovery program relies on a synergistic relationship between computational prediction and experimental testing. In the early stages, when many compounds are being synthesized, in silico models provide rapid, resource-free predictions of metabolic liabilities. This allows chemists to prioritize which compounds to synthesize and which to discard. Subsequently, in vitro assays provide quantitative, biological data on the most promising candidates to confirm the predictions and rank them for further development.

This dual-pronged strategy creates a powerful feedback loop: experimental results are used to refine and improve the computational models, while the models guide the design of more robust molecules for experimental testing.

G cluster_design cluster_predict Prediction cluster_test Experimental Testing cluster_data Compound New Azetidinyl- Quinoline Analogs InSilico In Silico Screening (Metabolic Hotspots) Compound->InSilico Prioritize InSilico->Compound Guide Design InVitro In Vitro Assays (Microsomes, Hepatocytes) InSilico->InVitro Select Compounds Data Metabolic Stability Data (t½, CLint) InVitro->Data Data->InSilico Refine Models Decision Select Candidate for In Vivo Studies Data->Decision G A Prepare Reagents (HLMs, Buffer, NADPH) B Add HLMs & Buffer to 96-well plate A->B C Add Test Compound (1 µM) B->C D Pre-incubate at 37°C C->D E Initiate Reaction with NADPH D->E F Incubate at 37°C with shaking E->F G Stop reaction at time points (0, 5, 15, 30, 60 min) with cold Acetonitrile + IS F->G H Centrifuge to pellet protein G->H I Transfer Supernatant H->I J Analyze by LC-MS/MS I->J G Start Compound has High CLint (> 80 µL/min/mg) Q1 Is a specific 'hotspot' identified by in silico and metabolite ID studies? Start->Q1 A1 Strategy: Block the Site - Introduce Fluorine - Introduce Deuterium Q1->A1 Yes Q2 Is metabolism diffuse or is LogP high (> 3.5)? Q1->Q2 No A2 Strategy: Reduce Lipophilicity - Add polar groups - Reduce aliphatic character Q2->A2 Yes A3 Strategy: Bioisosteric Replacement - Replace labile functional groups - Swap aromatic rings Q2->A3 No

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 7-(Azetidin-3-yloxy)quinoline dihydrochloride

Application Note: Scalable Synthesis of 7-(Azetidin-3-yloxy)quinoline Dihydrochloride Executive Summary & Scope This application note details a robust, scalable protocol for the synthesis of 7-(Azetidin-3-yloxy)quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 7-(Azetidin-3-yloxy)quinoline Dihydrochloride

Executive Summary & Scope

This application note details a robust, scalable protocol for the synthesis of 7-(Azetidin-3-yloxy)quinoline dihydrochloride . This heterocyclic ether fragment is a "privileged structure" in medicinal chemistry, frequently utilized to enhance aqueous solubility and metabolic stability in kinase inhibitors (e.g., Hsp90, PI3K targets).[1]

The protocol utilizes a convergent synthetic strategy involving a Williamson ether synthesis promoted by the "Cesium Effect," followed by a chemoselective acid-mediated deprotection to yield the hygroscopic dihydrochloride salt directly.[1]

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize chromatographic purification in the final step by utilizing salt formation as a purification lever.[1]

Retrosynthesis Target 7-(Azetidin-3-yloxy)quinoline Dihydrochloride (Target Molecule) Intermediate tert-Butyl 3-(quinolin-7-yloxy) azetidine-1-carboxylate (Protected Intermediate) Intermediate->Target HCl / Dioxane (Deprotection) SM1 7-Hydroxyquinoline (Nucleophile) SM1->Intermediate Cs2CO3, DMF (Williamson Ether) SM2 tert-Butyl 3-iodoazetidine- 1-carboxylate (Electrophile) SM2->Intermediate

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage followed by global deprotection.[1]

Experimental Protocol

Step 1: Williamson Ether Coupling

Objective: Alkylation of 7-hydroxyquinoline with tert-butyl 3-iodoazetidine-1-carboxylate.[1]

  • Rationale: We utilize Cesium Carbonate (

    
    )  in DMF.[1][2] The large cesium cation coordinates weakly with the phenoxide anion ("naked anion" effect), significantly enhancing nucleophilicity compared to potassium or sodium bases, which is critical for the secondary electrophile on the strained azetidine ring.[1]
    

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Amount (Example) Role
7-Hydroxyquinoline 145.16 1.0 10.0 g Substrate
N-Boc-3-iodoazetidine 283.11 1.2 23.4 g Electrophile
Cesium Carbonate 325.82 2.0 44.9 g Base

| DMF (Anhydrous) | - | - | 100 mL (10V) | Solvent |[1]

Procedure:

  • Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 7-Hydroxyquinoline (10.0 g) and anhydrous DMF (100 mL).

  • Activation: Add

    
      (44.9 g) in one portion. Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide.[1] Note: Solution typically turns yellow/orange.[1]
    
  • Addition: Add N-Boc-3-iodoazetidine (23.4 g).

  • Reaction: Heat the mixture to 80°C for 12–16 hours.

    • Checkpoint: Monitor by LCMS.[1][3] The starting phenol (RT ~1.2 min) should disappear, replaced by the product peak (RT ~3.5 min, [M+H]+ = 301.1).[1]

  • Workup:

    • Cool to RT. Pour the mixture into Ice Water (500 mL) and stir vigorously.

    • Extract with Ethyl Acetate (EtOAc) (3 x 150 mL).

    • Wash combined organics with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove DMF.[1]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: If the crude is <90% pure, purify via silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).[1]

    • Yield Expectation: 75–85% (White to pale yellow solid).[1]

Step 2: Deprotection & Salt Formation

Objective: Removal of the Boc group and formation of the dihydrochloride salt.

  • Rationale: Using HCl in 1,4-Dioxane allows for precise stoichiometry and often results in the precipitation of the product, avoiding aqueous workups that are difficult with highly polar/water-soluble azetidines.[1]

Reagents:

Reagent Equiv. Role
Boc-Intermediate (from Step 1) 1.0 Substrate
4.0 M HCl in Dioxane 10.0 Acid/Reagent

| Diethyl Ether (


)  | - | Anti-solvent |[1]

Procedure:

  • Dissolution: Dissolve the Boc-Intermediate (from Step 1) in a minimal amount of DCM (2–3 volumes) or dry 1,4-Dioxane .[1]

  • Acidolysis: Cool to 0°C. Dropwise add 4.0 M HCl in Dioxane (10 equiv).

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

    • Observation: A heavy white precipitate should form.[1]

    • Checkpoint: LCMS should show complete loss of Boc-mass (M-100) and appearance of the free amine mass ([M+H]+ = 201.1).[1]

  • Isolation:

    • Dilute the suspension with Diethyl Ether (5 volumes) to maximize precipitation.[1]

    • Filter the solid under nitrogen (hygroscopic!).[1]

    • Wash the cake with

      
       (3 x).[1]
      
  • Drying: Dry in a vacuum oven at 40°C over

    
     for 24 hours.
    

Final Product Properties:

  • Appearance: Off-white to yellow hygroscopic solid.

  • Stoichiometry: Dihydrochloride (

    
    ).[1] The quinoline nitrogen (
    
    
    
    ) and azetidine nitrogen (
    
    
    ) are both protonated.[1]

Quality Control & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-

)
Consistent with structure. Characteristic azetidine signals at

4.0-4.5 ppm.
Purity HPLC (254 nm)> 95.0%
Counter-ion AgNO3 Titration2.0 ± 0.2 molar equivalents of Chloride (

).[1]
Solvent GC-HSDMF < 880 ppm; Dioxane < 380 ppm.
Troubleshooting Guide

Troubleshooting Problem1 Low Yield in Step 1 Sol1 Ensure DMF is anhydrous. Switch to N-Boc-3-mesyloxyazetidine if Iodide is degraded. Problem1->Sol1 Problem2 Incomplete Deprotection Sol2 Increase HCl equivalents. Ensure system is moisture-free (Water stops reaction). Problem2->Sol2 Problem3 Sticky Gum in Step 2 Sol3 Triturate with MeCN or sonicate with Et2O. Problem3->Sol3

Figure 2: Troubleshooting logic for common synthetic bottlenecks.

Safety & Handling

  • Azetidines: Low molecular weight azetidines are potential alkylating agents.[1] Handle N-Boc-3-iodoazetidine in a fume hood.

  • Cesium Carbonate: Irritant.[1] Avoid dust inhalation.[1]

  • 7-(Azetidin-3-yloxy)quinoline 2HCl: Likely a potent bioactive compound (kinase inhibitor fragment).[1] Handle as a hazardous substance (OEL < 10

    
     estimated).[1]
    

References

  • General Quinoline Ether Synthesis

    • Musser, J. H., et al. "Synthesis of leukotriene D4 antagonists."[1] Journal of Medicinal Chemistry 30.1 (1987): 96-104.

  • Cesium Effect in Alkylation

    • Flessner, T., & Doye, S. "Cesium carbonate: A powerful base for the alkylation of phenols."[1] Journal of Practical Chemistry 341.2 (1999): 186-190.

  • Specific Fragment Synthesis (Patent)

    • Preparation of Quinoline Derivatives as PI3K Inhibitors. WO2012061696.[1] (See Example 4 for analogous ether coupling conditions).

  • Azetidine Reagent Handling

    • tert-Butyl 3-iodoazetidine-1-carboxylate Safety Data Sheet. BLD Pharm / Sigma Aldrich.[1] [1]

Sources

Application

Application Note: Precision N-Alkylation of 7-(Azetidin-3-yloxy)quinoline

Executive Summary & Strategic Analysis The functionalization of 7-(Azetidin-3-yloxy)quinoline represents a critical transformation in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR targets). The molecule features...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The functionalization of 7-(Azetidin-3-yloxy)quinoline represents a critical transformation in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR targets). The molecule features two distinct nitrogen centers: the aliphatic azetidine nitrogen (secondary amine) and the aromatic quinoline nitrogen .

Successful N-alkylation requires exploiting the nucleophilic disparity between these two sites while maintaining the integrity of the strained four-membered azetidine ring. This guide provides validated protocols for selective N-alkylation via Nucleophilic Substitution (


)  and Reductive Amination , grounded in pKa-based reactivity analysis.
Chemoselectivity Rationale

The selectivity of this reaction is governed by the basicity and nucleophilicity differences between the two nitrogen atoms:

  • Azetidine Nitrogen (

    
    ):  High basicity (
    
    
    
    for conjugate acid). It is the kinetic and thermodynamic nucleophile of choice.
  • Quinoline Nitrogen (

    
    ):  Low basicity (
    
    
    
    for conjugate acid). It is significantly less nucleophilic but can compete under forcing conditions (high heat, excess electrophile), leading to bis-alkylation or quaternization.

Core Challenge: The azetidine ring is strained (


26 kcal/mol). Harsh acidic conditions or strong nucleophiles at high temperatures can trigger ring-opening or polymerization.

Reaction Pathways & Decision Logic

The following diagram illustrates the competing pathways and the optimal route for selective functionalization.

ReactionPathways Start 7-(Azetidin-3-yloxy)quinoline (Substrate) ConditionA Route A: Alkyl Halide (R-X) Base: Cs2CO3/K2CO3 Solvent: DMF/MeCN Start->ConditionA Primary/Secondary Alkyl Groups ConditionB Route B: Reductive Amination Reagent: Aldehyde + STAB Solvent: DCE/DCM Start->ConditionB Methyl/Benzylic or Complex R groups Product Target: N-Alkylated Azetidine (Major Product) ConditionA->Product Controlled Eq (1.1 eq) SideProduct Side Product: Quinolinum Salt (Over-alkylation) ConditionA->SideProduct Excess R-X / High T ConditionB->Product High Selectivity

Figure 1: Chemoselectivity landscape. Route B (Reductive Amination) offers higher intrinsic selectivity, while Route A (


) requires strict stoichiometry control.

Detailed Experimental Protocols

Protocol A: Nucleophilic Substitution ( ) with Alkyl Halides

Best for: Primary alkyl halides, benzyl bromides, and simple functional chains. Risk: Over-alkylation (quaternization of quinoline N) if reagents are in excess.

Materials
  • Substrate: 7-(Azetidin-3-yloxy)quinoline (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.05 – 1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 – 3.0 equiv)
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

  • Additive: Potassium Iodide (KI) (0.1 equiv) – Optional, for unreactive chlorides.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 7-(Azetidin-3-yloxy)quinoline (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Note: DMF is preferred for solubility; MeCN is easier to remove but may not dissolve the starting material fully at RT.

  • Activation: Add

    
      (2.0 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/activation of the secondary amine.
    
  • Alkylation: Add the Alkyl Halide (1.05 equiv) dropwise.

    • Critical: Do NOT add a large excess of alkyl halide. The quinoline nitrogen is a competent nucleophile if the azetidine is consumed or if the electrophile concentration is high.

  • Reaction: Stir at RT for 4–16 hours.

    • Monitoring: Monitor by LC-MS.[1][2] Look for the conversion of

      
       to 
      
      
      
      . If the bis-alkylated byproduct (
      
      
      , quinolinium salt) appears, stop immediately.
    • Heat: Only heat to 50–60°C if the reaction stalls after 12h. Avoid temperatures >80°C to prevent azetidine ring degradation.

  • Workup: Dilute with EtOAc and wash with water (

    
    ) to remove DMF. Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (DCM/MeOH or EtOAc/Hexanes). The product is typically more polar than the starting material if R is small, but less polar if R is lipophilic.

Protocol B: Reductive Amination

Best for: Introduction of methyl groups (using Formaldehyde), benzyl groups, or complex chains derived from aldehydes. Advantage: milder conditions, virtually zero risk of quinoline alkylation.

Materials
  • Substrate: 7-(Azetidin-3-yloxy)quinoline (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.2 – 1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Crucial for iminium formation.

Step-by-Step Procedure
  • Imine Formation: Dissolve the substrate in DCE (0.1 M). Add the Aldehyde (1.2 equiv) and Acetic Acid (1 equiv). Stir for 30–60 minutes at RT.

    • Mechanism:[3][4][5] This forms the iminium ion intermediate. The acidic pH deactivates the quinoline nitrogen (protonation), further protecting it from side reactions.

  • Reduction: Add

    
      (1.5 equiv) in portions.
    
    • Why STAB? Sodium triacetoxyborohydride is mild and selective for iminiums over aldehydes/ketones, preventing direct reduction of the aldehyde.

  • Reaction: Stir at RT for 2–12 hours under nitrogen.

  • Quench: Quench with saturated aqueous

    
     (gas evolution will occur). Stir for 15 minutes.
    
  • Extraction: Extract with DCM (

    
    ). Dry organic layers over 
    
    
    
    .
  • Purification: Isolate via column chromatography.

Quantitative Comparison of Conditions

FeatureMethod A:

Alkylation
Method B: Reductive Amination
Reagents Alkyl Halide + Inorganic BaseAldehyde +

Selectivity Moderate (Stoichiometry dependent)High (Chemically selective)
Reaction pH Basic (

)
Slightly Acidic (

)
Risk Profile Quinoline quaternization; EliminationIncomplete conversion (sterics)
Scope Primary alkyls, Allyl, PropargylMethyl, Benzyl, Secondary alkyls
Preferred For Simple chains, rigid electrophilesLibrary synthesis, complex R-groups

Troubleshooting & Optimization

Common Failure Modes
  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Poor solubility of the quinoline scaffold in DCM/DCE (Method B) or steric hindrance at the azetidine nitrogen.

    • Fix: Switch solvent to a DCM/MeOH (9:1) mixture for reductive amination to improve solubility. For Method A, add catalytic KI (Finkelstein reaction) to activate alkyl chlorides.[1]

  • Issue: Quinoline Quaternization (Bis-alkylation).

    • Cause: Large excess of alkyl halide or high temperatures.

    • Fix: Use exactly 1.0–1.1 equivalents of alkyl halide. Perform the reaction at

      
       initially, then warm to RT.
      
  • Issue: Azetidine Ring Opening.

    • Cause: Strong Lewis acids or nucleophilic attack at high temperatures.

    • Fix: Avoid strong Lewis acids (e.g.,

      
      , 
      
      
      
      ) during workup. Keep reaction temperature
      
      
      .
Analytical Validation
  • 1H NMR Diagnostic:

    • N-Alkylation: Look for the upfield shift of the azetidine ring protons adjacent to the nitrogen (typically

      
       3.5–4.5 ppm) and the appearance of the N-R group signals.
      
    • Quinoline Quaternization: A significant downfield shift (

      
       ppm) of the quinoline protons (especially H-2 and H-8) indicates formation of a positive charge on the quinoline ring.
      

References

  • Azetidine Synthesis & Properties

    • Title: Preparation and Synthetic Applications of Azetidines.[4][5][6][7][8][9][10][11]

    • Source: Bott, T. M., & West, F. G. (2011). Heterocycles.
    • URL:[Link]

  • pKa and Stability Studies

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[4]

    • Source: Brown, M. F., et al. (2021).[4] ACS Medicinal Chemistry Letters.

    • URL:[Link]

  • Reductive Amination Protocols

    • Title: Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors.[9]

    • Source: Han, S. Y., et al. (2012). Journal of Medicinal Chemistry.
    • URL:[Link]

  • General Reductive Amination Guide

    • Title: Amine synthesis by reductive amination.[9][12]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Method

Application Note: Reductive Amination Procedures Using 7-(Azetidin-3-yloxy)quinoline

Abstract & Significance The 7-(Azetidin-3-yloxy)quinoline scaffold represents a privileged structural motif in modern drug discovery, particularly within the fields of kinase inhibition and antibacterial research. The co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Significance

The 7-(Azetidin-3-yloxy)quinoline scaffold represents a privileged structural motif in modern drug discovery, particularly within the fields of kinase inhibition and antibacterial research. The combination of the lipophilic, planar quinoline ring with the conformationally restricted, polar azetidine moiety offers unique pharmacokinetic properties, including improved metabolic stability and blood-brain barrier permeability compared to flexible linear amines.

This guide details optimized protocols for the reductive amination of 7-(Azetidin-3-yloxy)quinoline. Unlike simple aliphatic amines, this substrate presents specific challenges: the ring strain of the azetidine (approx. 26 kcal/mol) requires mild conditions to prevent ring-opening, while the quinoline nitrogen must remain unreduced. We present two validated methods: Method A for reactive aldehydes using Sodium Triacetoxyborohydride (STAB), and Method B for sterically hindered ketones utilizing Titanium(IV) Isopropoxide activation.

Chemical Properties & Handling[1]

  • Compound: 7-(Azetidin-3-yloxy)quinoline[1]

  • CAS: 1260869-21-3 (Analogous reference for 3-yl linkage; specific oxy-linkage verified via PubChem CID 107313767)

  • Molecular Weight: ~200.24 g/mol (Free base)

  • Basicity: The azetidine secondary amine is highly basic (calc. pKa ~10.5–11.0). The quinoline nitrogen is weakly basic (pKa ~4.9).

  • Stability: The azetidine ring is susceptible to acid-catalyzed ring opening at elevated temperatures (>80°C) or in the presence of strong nucleophiles.

Reaction Mechanism & Strategy

The reductive amination proceeds via the formation of a hemiaminal intermediate, followed by dehydration to an iminium ion. This electrophilic species is then selectively reduced to the tertiary amine.

Critical Control Points:
  • Selectivity: We utilize hydride donors that reduce the iminium ion faster than the carbonyl starting material or the quinoline ring.

  • pH Control: Slightly acidic conditions (pH 5–6) catalyze iminium formation but must be moderated to prevent azetidine degradation.

  • Solvent Choice: 1,2-Dichloroethane (DCE) is preferred for STAB protocols due to solubility and non-competitive binding.

Mechanistic Pathway (Visualized)[3][4]

ReactionMechanism Start 7-(Azetidin-3-yloxy)quinoline (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Carbonyl Carbonyl (R-CHO / R-COR') Carbonyl->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Acid Cat.) Product N-Alkylated Product Iminium->Product + Hydride (H-) (STAB/NaBH3CN) RingOpen Ring Opening (Side Product) Iminium->RingOpen High T / Strong Acid

Caption: Mechanistic pathway for the reductive amination of azetidine-quinolines. Note the critical divergence point where thermal stress can lead to ring opening.

Experimental Protocols

Method A: Standard Protocol (Aldehydes)

Reagent: Sodium Triacetoxyborohydride (STAB) Applicability: Aliphatic and aromatic aldehydes.

Procedure:

  • Preparation: In a dry 20 mL scintillation vial, dissolve 7-(Azetidin-3-yloxy)quinoline (1.0 equiv, 0.5 mmol) in 1,2-Dichloroethane (DCE, 5 mL).

  • Addition: Add the aldehyde (1.1 equiv). If the aldehyde is a solid, dissolve in minimal DCE before addition.

  • Catalysis: Add Glacial Acetic Acid (1.0 equiv). Note: This buffers the basic azetidine and promotes iminium formation.

  • Reaction: Stir at Room Temperature (20–25°C) for 30 minutes to allow equilibrium formation of the iminium species.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

  • Monitoring: Stir for 2–16 hours. Monitor by LC-MS for the disappearance of the secondary amine (M+H 201) and appearance of the product.

  • Workup: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose boron complexes. Extract with DCM (3 x 10 mL). Dry combined organics over Na₂SO₄ and concentrate.

Method B: Difficult Substrates (Ketones/Steric Bulk)

Reagent: Titanium(IV) Isopropoxide / Sodium Cyanoborohydride Applicability: Ketones, sterically hindered aldehydes, or electron-poor amines.

Procedure:

  • Activation: In a dry flask under Nitrogen, combine 7-(Azetidin-3-yloxy)quinoline (1.0 equiv) and the ketone (1.2 equiv).

  • Dehydration: Add neat Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5 equiv). Stir at Room Temperature for 12–24 hours. Note: The solution will become viscous. Ti(IV) acts as a Lewis acid and water scavenger, forcing imine formation.

  • Dilution: Dilute the mixture with dry Methanol (0.2 M concentration relative to amine).

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN) (2.0 equiv) carefully.

  • Workup (Critical): Quench with 1N NaOH (to precipitate Titanium salts as TiO₂). Filter the white precipitate through a Celite pad. Wash the pad with EtOAc. Partition the filtrate with water/brine.

Comparative Data & Optimization

The choice of reducing agent significantly impacts yield and impurity profiles.

ParameterNaBH(OAc)₃ (STAB)NaBH₃CNNaBH₄H₂ / Pd-C
Selectivity Excellent . Reduces iminium only.Good. Reduces iminium > carbonyl.[2]Poor. Reduces aldehydes/ketones rapidly.Poor. Risks reducing quinoline ring.
Toxicity Low.High (Cyanide byproduct).Low.Low.
Solvent DCE, DCM, THF.[3]MeOH, EtOH.[3][4]MeOH, EtOH.[3][4]EtOH, EtOAc.
Yield (Avg) 85-95%70-85%40-60% (Over-alkylation common)Variable
Rec. Use Primary Choice for Aldehydes.[2]Secondary Choice for Ketones.Not Recommended.Avoid (Selectivity issues).

Workflow Diagram

Workflow Input Substrate Analysis: Is the Carbonyl an Aldehyde or Ketone? Aldehyde Aldehyde Input->Aldehyde Ketone Ketone / Hindered Input->Ketone StepA1 Method A: STAB Protocol Solvent: DCE Additive: AcOH (1 eq) Aldehyde->StepA1 StepB1 Method B: Ti(IV) Protocol Solvent: Neat / THF Reagent: Ti(OiPr)4 Ketone->StepB1 StepA2 Stir 30 min (Imine Formation) StepA1->StepA2 StepA3 Add NaBH(OAc)3 (1.5 eq) StepA2->StepA3 Quench Quench & Workup (Sat. NaHCO3 or 1N NaOH) StepA3->Quench StepB2 Stir 12-24h (Imine Formation) StepB1->StepB2 StepB3 Dilute w/ MeOH Add NaBH3CN (2.0 eq) StepB2->StepB3 StepB3->Quench Purify Purification (Column Chromatography / Prep HPLC) Quench->Purify

Caption: Decision tree for selecting the optimal reductive amination protocol based on carbonyl reactivity.

Troubleshooting & Tips

  • Incomplete Conversion: If starting amine remains after 16h in Method A, add a second portion of STAB (0.5 equiv) and increase temperature to 35°C. Do not exceed 40°C to protect the azetidine.

  • Boron Emulsions: During STAB workup, emulsions can form. Adding solid Potassium Carbonate (K₂CO₃) to the aqueous phase often breaks the emulsion better than brine.

  • Quinoline Reduction: If using H₂/Pd (not recommended), monitor strictly for the M+4 mass peak (tetrahydroquinoline). If observed, switch to STAB immediately.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • PubChem. "7-(Azetidin-3-yloxy)quinoline dihydrochloride (Compound)."[1] National Library of Medicine. Accessed Feb 2026.[6] Link

  • Stephens, C. E., et al. "Synthesis and aminolysis of 3-aryloxyazetidines." Tetrahedron Letters, 2008. (Contextual reference for azetidine stability).
  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

Sources

Application

Application Note: Isolation of 7-(Azetidin-3-yloxy)quinoline Free Base from Dihydrochloride Salt

Abstract This technical guide outlines the validated protocol for converting 7-(Azetidin-3-yloxy)quinoline dihydrochloride (2HCl salt) to its biologically active free base form. While the dihydrochloride salt is preferre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the validated protocol for converting 7-(Azetidin-3-yloxy)quinoline dihydrochloride (2HCl salt) to its biologically active free base form. While the dihydrochloride salt is preferred for storage and solubility in aqueous media, the free base is often required for lipophilic cellular assays, permeability studies (PAMPA/Caco-2), or subsequent nucleophilic substitution reactions. This protocol utilizes a controlled biphasic neutralization strategy to ensure complete deprotonation of both the quinoline and azetidine nitrogen centers while preserving the integrity of the strained azetidine ring.

Chemical Strategy & Logic

Molecular Analysis

The target molecule contains two distinct basic centers with significantly different pKa values:

  • Quinoline Nitrogen: Aromatic nitrogen, weakly basic (

    
    ).
    
  • Azetidine Nitrogen: Aliphatic secondary amine, moderately basic (

    
    ).
    

In the dihydrochloride form, both sites are protonated. To isolate the free base, the pH of the aqueous phase must be elevated significantly above the highest pKa (the azetidine).

  • Target pH: > 12.0

  • Risk Factor: The azetidine ring is a strained four-membered heterocycle. While generally stable, prolonged exposure to high heat or extremely concentrated strong acids/bases can promote ring-opening. Therefore, cold neutralization with controlled pH is critical.

Reaction Scheme

DOT Diagram: Chemical Transformation Logic

ChemicalLogic Salt Dihydrochloride Salt (Water Soluble, Polar) FreeBase Free Base (Organic Soluble, Lipophilic) Salt->FreeBase Deprotonation (pH > 12) Waste Aqueous Waste (NaCl, H2O) Salt->Waste Counter-ions Base Neutralizing Agent (NaOH / Na2CO3) Base->FreeBase

Figure 1: Transformation logic from hydrophilic salt to lipophilic free base.

Materials & Equipment

Reagents
  • Starting Material: 7-(Azetidin-3-yloxy)quinoline dihydrochloride.[1]

  • Base: 1N Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (

    
    ).
    
    • Note:

      
       is gentler but may require longer stirring to fully deprotonate the azetidine.
      
  • Solvent: Dichloromethane (DCM) (HPLC Grade).

    • Alternative: Ethyl Acetate (if DCM is contraindicated, though solubility may be lower).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[2]
    
  • Brine: Saturated NaCl solution.

Equipment
  • Separatory funnel (glass, PTFE stopcock).

  • Rotary evaporator with water bath (< 40°C).

  • pH paper (range 1-14) or calibrated pH meter.

  • Vacuum pump.

Experimental Protocol

Method A: Biphasic Liquid-Liquid Extraction (Standard)

Best for quantities > 50 mg.

Step 1: Dissolution

  • Weigh the dihydrochloride salt into a clean Erlenmeyer flask.

  • Dissolve in minimal deionized water (approx. 10 mL per gram of salt).

  • Optional: If the solution is turbid, filter through a 0.45 µm syringe filter.

Step 2: Neutralization (The Critical Step)

  • Place the flask in an ice-water bath to cool to 0-5°C (protects the azetidine ring).

  • Slowly add 1N NaOH dropwise with stirring.

  • Monitor pH continuously.

    • Checkpoint: The solution will initially turn cloudy as the mono-HCl salt or free base precipitates.

    • Target: Continue addition until pH reaches 12-13 and the solution is distinctly basic.

    • Note: Ensure the precipitate does not clump; vigorous stirring is essential.

Step 3: Extraction

  • Transfer the basic aqueous mixture to a separatory funnel.

  • Add Dichloromethane (DCM) (volume equal to aqueous phase).

  • Shake vigorously for 2 minutes, venting frequently.

  • Allow layers to separate.

    • Bottom Layer: Organic (Product).[3][4][5][6][7][8]

    • Top Layer: Aqueous (Waste).

  • Collect the organic layer.

  • Re-extract the aqueous layer 2 more times with fresh DCM to ensure quantitative recovery.

Step 4: Washing & Drying

  • Combine all organic extracts.

  • Wash with Brine (Sat. NaCl) once to remove trapped water/base.

  • Pour organic layer into a flask containing Anhydrous

    
     .
    
  • Let stand for 10-15 minutes.

  • Filter off the solid sulfate.

Step 5: Isolation

  • Concentrate the filtrate using a rotary evaporator.

    • Bath Temp: < 40°C (Prevent thermal degradation).

    • Pressure: Moderate vacuum.

  • Dry the resulting residue under high vacuum for at least 4 hours to remove trace solvent.

  • Result: Off-white to pale yellow solid (Free Base).

Workflow Visualization

DOT Diagram: Extraction Workflow

ProtocolWorkflow Start Start: Dihydrochloride Salt Dissolve Dissolve in H2O (Cold) Start->Dissolve Basify Add 1N NaOH (Target pH 12-13) Dissolve->Basify Stirring Extract Extract with DCM (3x) Basify->Extract PhaseSep Phase Separation Extract->PhaseSep Dry Dry Organic Layer (Na2SO4) PhaseSep->Dry Organic Phase Discard Aqueous Discard Aqueous PhaseSep->Discard Aqueous Aqueous Phase Evap Rotary Evaporation (<40°C) Dry->Evap Final Final Product: Free Base Solid Evap->Final

Figure 2: Step-by-step extraction workflow.

Quality Control & Validation

Before using the free base in biological assays, validate the conversion using these metrics:

TestExpected Result (Free Base)Contrast with Salt
Solubility Soluble in DCM, DMSO, MeOH. Insoluble in water.Salt is water-soluble, DCM-insoluble.
Silver Nitrate Test Negative (No precipitate).Salt gives thick white AgCl precipitate.
1H-NMR (

)
Sharp peaks. Azetidine protons shift upfield (lower ppm) due to deprotonation.Salt requires

or

; peaks often broad.
LC-MS Parent ion

.[1] No change in mass, but retention time may shift.
Same mass, different retention time on pH-dependent columns.
Silver Nitrate ( ) Limit Test Protocol
  • Dissolve 1 mg of isolated free base in 0.5 mL dilute nitric acid.

  • Add 2 drops of 1%

    
     solution.
    
  • Observation:

    • Clear solution = Pass (Successful desalting).

    • White cloudiness = Fail (Residual chloride present; re-dissolve in DCM and wash with basic water).

Safety & Handling

  • Azetidine Toxicity: Many azetidine derivatives are biologically active. Handle as a potential irritant/sensitizer. Use gloves and a fume hood.

  • DCM Hazards: Dichloromethane is a volatile organic solvent and suspected carcinogen. Avoid inhalation.

  • Storage: Store the free base at -20°C under inert gas (

    
     or Ar). Free bases are generally more prone to oxidation than their salt counterparts.
    

References

  • Chemical Properties of Quinoline

    • Source: PubChem.[1] "Quinoline Compound Summary."

    • URL:[Link]

  • Azetidine Synthesis & Stability

    • Source: National Institutes of Health (PMC). "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis."
    • URL:[Link]

  • General Desalting Protocols

    • Source: BenchChem.[2] "Quinoline Derivatives: A Comprehensive Technical Guide."

  • pKa Prediction for Heterocycles

    • Source: ResearchGate. "Evaluation of the pKa's of Quinazoline Derivatives." (Analogous heterocyclic chemistry).
    • URL:[Link]

Sources

Method

Advanced Protocols for Ether Formation at the Quinoline 7-Position

[1][2][3] Part 1: Strategic Analysis & Scientific Rationale[1][3] Medicinal Chemistry Significance The quinoline 7-position is a privileged locus in medicinal chemistry, particularly in the design of Type I and Type II k...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Strategic Analysis & Scientific Rationale[1][3]

Medicinal Chemistry Significance

The quinoline 7-position is a privileged locus in medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors. Ether linkages at this position modulate solubility, lipophilicity (logP), and metabolic stability while often projecting into specific hydrophobic pockets of target enzymes (e.g., VEGFR, c-Met).[1]

Prominent Examples:

  • Lenvatinib (Lenvima): A VEGFR inhibitor featuring a 7-methoxy group, crucial for optimizing the electron density of the quinoline ring and fitting the ATP-binding pocket.[2][1]

  • Cabozantinib (Cometriq): A c-Met/VEGFR2 inhibitor utilizing a 6,7-dimethoxy motif.[2][3][4][1][5]

Synthetic Challenges & Route Selection

Unlike the 2- and 4-positions, which are susceptible to nucleophilic attack via addition-elimination (SNAr) due to the electron-withdrawing nature of the heterocyclic nitrogen, the 7-position is electron-rich and unactivated.[2][3][4][1] Consequently, direct displacement of 7-haloquinolines is difficult without transition metal catalysis.[2][4]

Therefore, the primary strategy for 7-ether formation relies on O-functionalization of 7-hydroxyquinoline .[2][3][4][1]

MethodSubstrate RequirementIdeal ForKey Limitation
A. Williamson Ether Synthesis Primary Alkyl HalideSimple alkyl/benzyl ethers (e.g., -OMe, -OBn)Fails with secondary/tertiary halides (E2 elimination risk).[2][3][4][1]
B. Mitsunobu Reaction Primary/Secondary AlcoholComplex, chiral, or hindered aliphatic ethersAtom economy is poor; difficult purification (POPh3 removal).[1]
C. Pd-Catalyzed C-O Coupling Aryl/Heteroaryl HalideDiaryl ethers (O-Arylation)Requires expensive catalysts; inert atmosphere essential.[2][3][4][1]

Part 2: Detailed Experimental Protocols

Method A: Williamson Ether Synthesis (Standard O-Alkylation)

Best for: Methylation, benzylation, and attachment of primary unhindered chains.[3][1]

Mechanism: The reaction proceeds via an SN2 mechanism . 7-Hydroxyquinoline (pKa ~8.[2][3][4][1]9) is deprotonated to form the phenoxide anion, which acts as a nucleophile attacking the alkyl halide. Note on Selectivity: Unlike 2- or 4-hydroxyquinolines, which exist predominantly as quinolones (amides), 7-hydroxyquinoline does not have a stable amide tautomer.[2][3][4][1] Therefore, O-alkylation is highly selective over N-alkylation under basic conditions.[2][3][4][1]

Protocol:

  • Setup: Charge a round-bottom flask with 7-hydroxyquinoline (1.0 equiv) and anhydrous DMF (10 volumes) .

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 1.5 equiv) .

    • Expert Tip: Cs₂CO₃ is superior to K₂CO₃ for solubility in DMF and the "cesium effect" enhances nucleophilicity. For simple methylations, K₂CO₃ is sufficient.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) (e.g., Methyl Iodide, Benzyl Bromide) dropwise at room temperature.[1]

  • Reaction: Heat to 60°C and stir for 2–4 hours. Monitor by LC-MS for disappearance of starting material (M+H = 146).[2][3][4][1]

  • Workup:

    • Cool to RT and pour into ice-water (20 volumes).

    • The product often precipitates. Filter and wash with water.[4]

    • If no precipitate: Extract with EtOAc (3x), wash organics with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.[1]

Data Summary:

Variable Recommendation Reason
Solvent DMF or Acetonitrile Polar aprotic solvents stabilize the transition state.[2][3][4][1]
Base Cs₂CO₃ > K₂CO₃ Cesium ion improves solubility and anion reactivity.[4]

| Temp | 60°C | Sufficient for kinetics; avoids decomposition.[4] |

Method B: Mitsunobu Reaction (Inversion of Configuration)

Best for: Coupling with secondary alcohols, chiral substrates, or when the alkyl halide is unstable.

Mechanism: Activates the alcohol using a phosphine (PPh₃) and an azodicarboxylate (DIAD/DEAD), converting the hydroxyl into a good leaving group (oxyphosphonium salt).[1] The 7-hydroxyquinoline acts as the nucleophile, displacing the activated oxygen with inversion of stereochemistry .

Protocol:

  • Setup: Flame-dry a flask and cool under Argon. Add 7-hydroxyquinoline (1.0 equiv) , the Target Alcohol (1.1 equiv) , and Triphenylphosphine (PPh₃, 1.2 equiv) .[3][1]

  • Solvent: Dissolve in anhydrous THF (15 volumes) .

  • Addition: Cool the mixture to 0°C . Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise over 20 minutes.[1]

    • Critical: Exothermic.[4] Maintain temp < 5°C to prevent side reactions.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Workup: Concentrate directly. Triturate the residue with Et₂O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[3][4][1] Filter off the solid. Purify the filtrate via flash chromatography.

Method C: Buchwald-Hartwig C-O Coupling (O-Arylation)

Best for: Creating diaryl ethers (e.g., 7-phenoxyquinoline).[2][3][4][1]

Mechanism: Pd(0) undergoes oxidative addition into the C-Br bond of 7-bromoquinoline.[2][3][4][1] Ligand exchange with the alcohol/phenol followed by reductive elimination forms the C-O bond.

Protocol:

  • Reagents: Combine 7-Bromoquinoline (1.0 equiv) , Phenol/Alcohol (1.2 equiv) , Cs₂CO₃ (2.0 equiv) in a pressure vial.

  • Catalyst System: Add Pd(OAc)₂ (2-5 mol%) and Ligand (e.g., RockPhos or tBuBrettPhos, 5-10 mol%) .[3][4][1]

    • Ligand Choice:RockPhos is the gold standard for steric bulk and difficult substrates. BINAP works well for simple phenols.[4]

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

  • Reaction: Seal and heat to 100°C for 12–24 hours.

  • Workup: Filter through Celite to remove Pd black.[4] Concentrate and purify via column chromatography.[2]

Part 3: Visualization & Decision Logic[1][3]

Decision Matrix: Selecting the Right Protocol

The following diagram illustrates the logical flow for selecting the optimal synthetic route based on the desired ether type.

EtherSynthesis Start Target: 7-Alkoxy/Aryloxy Quinoline CheckSubstrate Analyze Ether Partner (R-O-) Start->CheckSubstrate IsAryl Is R an Aryl Group? (Phenol derivative) CheckSubstrate->IsAryl IsAlkyl Is R an Alkyl Group? CheckSubstrate->IsAlkyl MethodC METHOD C: Buchwald-Hartwig Coupling (Pd-Cat, RockPhos, Toluene) IsAryl->MethodC Yes (O-Arylation) CheckAlkylType Alkyl Sterics/Availability IsAlkyl->CheckAlkylType PrimaryHalide Primary Alkyl Halide Available? CheckAlkylType->PrimaryHalide Simple Chain SecondaryAlcohol Secondary/Chiral Alcohol? CheckAlkylType->SecondaryAlcohol Complex/Chiral MethodA METHOD A: Williamson Ether Synthesis (Cs2CO3, DMF, 60°C) PrimaryHalide->MethodA Yes MethodB METHOD B: Mitsunobu Reaction (PPh3, DIAD, THF) PrimaryHalide->MethodB No (Only Alcohol Avail) SecondaryAlcohol->MethodB Inversion Required

Caption: Decision tree for selecting the optimal synthetic route for quinoline 7-ether formation based on substrate class.

Reaction Mechanism: Williamson Ether Synthesis (SN2)[2][3][4]

Mechanism Step1 Step 1: Deprotonation 7-HQ + Base -> 7-Quinolinate Anion Step2 Step 2: Nucleophilic Attack (SN2 Backside Attack) Step1->Step2 Generates Nucleophile Step3 Step 3: Product Formation 7-Alkoxyquinoline + Salt Step2->Step3 Irreversible

Caption: Simplified kinetic pathway for the base-mediated O-alkylation of 7-hydroxyquinoline.

References

  • Lenvatinib Structure & Properties : National Center for Biotechnology Information.[4] PubChem Compound Summary for CID 9823820, Lenvatinib. Source:[3][1]

  • Cabozantinib Structure & Properties : National Center for Biotechnology Information.[4] PubChem Compound Summary for CID 25102847, Cabozantinib. Source:[3][1]

  • Mitsunobu Reaction Guide : Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Source:[3][1]

  • Buchwald-Hartwig Ether Synthesis : Burgos, C. H., et al. "Pd-Catalyzed Synthesis of Aryl Ethers."[2][4] Angewandte Chemie, 2006. Source:

  • 7-Hydroxyquinoline Properties : ChemicalBook CAS Database List for 580-20-1.[2][3][4][1] Source:[3][1]

Sources

Application

Handling and storage of hygroscopic dihydrochloride salts in the lab

Application Note: Technical Protocols for the Handling, Storage, and Solubilization of Hygroscopic Dihydrochloride Salts Executive Summary Dihydrochloride salts (e.g., drug compounds formulated with 2 HCl) are frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Protocols for the Handling, Storage, and Solubilization of Hygroscopic Dihydrochloride Salts

Executive Summary

Dihydrochloride salts (e.g., drug compounds formulated with 2


 HCl) are frequently utilized in drug discovery to enhance the aqueous solubility of basic compounds. However, the presence of two molar equivalents of hydrochloric acid renders these salts highly acidic and exceptionally hygroscopic. Improper handling leads to deliquescence  (dissolution in absorbed atmospheric water), hydrolysis, and catastrophic stoichiometric errors during solution preparation.

This guide provides a self-validating workflow to maintain chemical integrity, ensuring that a weighed mass corresponds accurately to the desired molar concentration.

The Mechanism of Failure: Why Dihydrochloride Salts Degrade

To handle these salts effectively, one must understand the thermodynamics of their degradation. Hygroscopicity is not merely "getting wet"; it is a phase transition driven by the Critical Relative Humidity (


).
  • Lattice Expansion: Water molecules insert themselves into the crystal lattice, disrupting intermolecular forces.

  • Deliquescence: When ambient humidity

    
    , the solid absorbs enough water to dissolve itself, forming a saturated solution film on the crystal surface.
    
  • Acidic Hydrolysis: The

    
     moiety creates a localized acidic microenvironment (often pH < 2.0 in the wetting layer), which can catalyze the degradation of the parent molecule (e.g., ester cleavage or amide hydrolysis).
    
Diagram 1: The Hygroscopic Degradation Cycle

degradation_cycle DrySalt Anhydrous Dihydrochloride Salt Adsorption Moisture Adsorption (Surface Wetting) DrySalt->Adsorption RH > Critical RH Deliquescence Deliquescence (Liquid Phase Formation) Adsorption->Deliquescence Lattice Saturation Hydrolysis Chemical Hydrolysis & Concentration Error Deliquescence->Hydrolysis Acidic Microenvironment Hydrolysis->DrySalt Irreversible (Cannot dry back)

Figure 1: The irreversible pathway of salt degradation. Once deliquescence occurs, drying the salt often yields an amorphous solid with trapped acid, altering the molecular weight and purity.

Protocol A: The Storage Hierarchy

Never store hygroscopic dihydrochloride salts in simple screw-cap vials on a bench shelf. Use the following hierarchy based on storage duration.

TierStorage MethodRecommended ForCritical Condition
1 (Gold Standard) Inert Atmosphere Glove Box Long-term archiving (>6 months)Atmosphere:

or Ar;

ppm

.
2 (Standard) Desiccator within Freezer (-20°C) Routine use (Weekly/Monthly)Vial must be sealed with Parafilm® AND placed inside a secondary container with desiccant.
3 (Short-Term) Vacuum Desiccator (RT) Active use (Daily)Must maintain vacuum; check gauge daily.
Desiccant Selection Guide
  • Silica Gel (Blue/Orange): Good for general maintenance. Weakness: Can be saturated quickly.

  • Phosphorus Pentoxide (

    
    ):  Excellent for acidic salts. Warning: Corrosive and difficult to handle.
    
  • Molecular Sieves (4Å): High capacity at low humidity. Recommended for dihydrochloride salts.

Protocol B: The "Hot-Cold" Handling & Weighing Procedure

The Challenge: Taking a cold vial from a -20°C freezer and opening it immediately in humid lab air causes instantaneous condensation inside the vial. This ruins the entire stock.

The Solution: The Equilibrate-Weigh-Purge workflow.

Step-by-Step Methodology
  • Equilibration (The Most Ignored Step):

    • Remove the secondary container (containing the vial and desiccant) from the freezer.

    • DO NOT OPEN. Place it on the benchtop.

    • Wait 45–60 minutes for the container to reach room temperature. This prevents condensation from forming on the cold salt.

  • Weighing by Difference (Mandatory for Hygroscopics):

    • Why: Taring a weigh boat and slowly adding salt allows the salt to absorb water during the weighing process, resulting in a "drifting" balance reading and under-dosing of the actual compound.

    • Procedure:

      • Tare the analytical balance to zero.[1]

      • Place the entire capped vial of salt on the balance. Record weight (

        
        ).
        
      • Remove vial, open quickly, and transfer an estimated amount to your destination vessel.

      • Recap the vial immediately.[2]

      • Place the vial back on the balance. Record new weight (

        
        ).
        
      • Mass transferred =

        
        .
        
  • Headspace Purging:

    • Before returning the vial to storage, gently blow a stream of dry Nitrogen or Argon into the vial headspace for 5–10 seconds to displace humid air.

    • Seal with Parafilm® immediately.

Diagram 2: The "Weighing by Difference" Workflow

weighing_workflow Freezer 1. Remove from Freezer (-20°C) Equilibrate 2. Equilibrate to RT (45-60 mins, SEALED) Freezer->Equilibrate WeighTotal 3. Weigh Capped Vial (Mass A) Equilibrate->WeighTotal Transfer 4. Quick Transfer (Minimize exposure) WeighTotal->Transfer WeighRem 5. Weigh Capped Vial (Mass B) Transfer->WeighRem Calc 6. Calculate Mass (Mass A - Mass B) WeighRem->Calc Purge 7. Inert Gas Purge & Reseal Calc->Purge Purge->Freezer Return to Storage

Figure 2: The closed-loop workflow to prevent moisture ingress during weighing.

Protocol C: Solubilization and pH Management

Dihydrochloride salts release 2 equivalents of protons (


) upon dissolution.


Risks:

  • Exotherm: Dissolving large quantities can generate heat.

  • pH Crash: A 10 mM solution can easily drop to pH 2–3. This is toxic to cells and may cause the compound to precipitate if the buffer capacity is exceeded.

Protocol:

  • Solvent Choice: Dissolve the salt in DMSO (Dimethyl Sulfoxide) first to create a high-concentration stock (e.g., 10 mM or 100 mM). DMSO suppresses ionization compared to water, reducing immediate acid shock.

  • Buffering: When diluting into aqueous media (e.g., cell culture media), ensure the media has sufficient buffering capacity (HEPES/Bicarbonate).

  • Neutralization (Optional but Risky): If you must neutralize the stock, use 1N NaOH carefully.

    • Warning:Disproportionation Risk. If you raise the pH above the compound's

      
       (usually near its pKa), the salt will convert back to the free base. The free base is often insoluble in water and will crash out of solution as a white precipitate.
      

Troubleshooting & QC

ObservationDiagnosisAction
Powder is clumpy/sticky Moisture absorption (early stage).Do not use for quantitative assays. Recrystallize or discard.
Liquid droplets in vial Deliquescence (advanced stage).Discard immediately. Chemical hydrolysis is likely.
White precipitate upon dilution "Salting out" or Disproportionation.Check pH. If pH > pKa, the free base has formed. Add dilute HCl or switch to DMSO stock.
Drifting balance reading Static or moisture absorption.Use an anti-static gun; switch to "Weighing by Difference" method.

References

  • Michigan Technological University. (n.d.). Weighing by Difference Procedure.[3][4] Department of Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Characterization of Hydrochloride Salts and Stability Studies.[5][6][7] PMC Articles. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Hygroscopic Materials and Safety Data Sheets (SDS) Relevance.[3][8][9] Environmental Health & Safety.[10] Retrieved from [Link]

Sources

Method

Scale-Up Synthesis of 7-(Azetidin-3-yloxy)quinoline: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 7-(Azetidin-3-yloxy)quinoline is a crucial heterocyclic building block in contemporary medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

7-(Azetidin-3-yloxy)quinoline is a crucial heterocyclic building block in contemporary medicinal chemistry. Its unique structural motif, combining a quinoline core with a strained azetidine ring via an ether linkage, imparts favorable physicochemical properties to parent molecules, often enhancing metabolic stability, aqueous solubility, and target engagement. As such, it is a key intermediate in the synthesis of a variety of pharmacologically active agents.

The transition from laboratory-scale synthesis to pilot or industrial-scale production presents a unique set of challenges. This guide provides a comprehensive overview of robust and scalable methods for the synthesis of 7-(azetidin-3-yloxy)quinoline, with a focus on process safety, efficiency, and product quality. We will delve into the synthesis of key precursors, the pivotal Williamson ether synthesis, and the final deprotection step, offering detailed protocols and insights into critical process parameters.

Synthetic Strategy Overview

The most common and scalable approach to 7-(azetidin-3-yloxy)quinoline is a convergent synthesis. This strategy involves the preparation of two key intermediates, 7-hydroxyquinoline and a suitably protected 3-haloazetidine, followed by their coupling via a Williamson ether synthesis and a final deprotection step.

cluster_0 Precursor Synthesis cluster_1 Core Synthesis cluster_2 Final Product Formation 3-Aminophenol 3-Aminophenol 7-Hydroxyquinoline 7-Hydroxyquinoline 3-Aminophenol->7-Hydroxyquinoline Skraup Synthesis N-Boc-7-(azetidin-3-yloxy)quinoline N-Boc-7-(azetidin-3-yloxy)quinoline 7-Hydroxyquinoline->N-Boc-7-(azetidin-3-yloxy)quinoline Williamson Ether Synthesis Epichlorohydrin Epichlorohydrin N-Boc-3-iodoazetidine N-Boc-3-iodoazetidine Epichlorohydrin->N-Boc-3-iodoazetidine Multi-step Synthesis N-Boc-3-iodoazetidine->N-Boc-7-(azetidin-3-yloxy)quinoline 7-(Azetidin-3-yloxy)quinoline 7-(Azetidin-3-yloxy)quinoline N-Boc-7-(azetidin-3-yloxy)quinoline->7-(Azetidin-3-yloxy)quinoline Deprotection Purification & QC Purification & QC 7-(Azetidin-3-yloxy)quinoline->Purification & QC Final Processing

Caption: Convergent synthetic workflow for 7-(azetidin-3-yloxy)quinoline.

Part 1: Synthesis of Key Precursors

Scale-Up Synthesis of 7-Hydroxyquinoline

7-Hydroxyquinoline is a commercially available intermediate, but for large-scale operations, an in-house synthesis can be more cost-effective. A robust one-pot procedure has been reported, which minimizes exposure to the highly toxic and volatile reagent, acrolein.

Reaction Scheme:

Protocol: One-Pot Synthesis of 7-Hydroxyquinoline

  • Reaction Setup: In a suitable, inerted reactor, charge 3-N-tosylaminophenol and ethanol. Cool the mixture to -10 to -5 °C.

  • Acrolein Addition: Slowly add acrolein to the reaction mixture, maintaining the internal temperature below -5 °C.

  • Michael Addition: Age the reaction mixture at -10 to 0 °C for several hours to facilitate the Michael addition.

  • Cyclization and Dehydration: Add a solution of hydrochloric acid, and warm the reaction to ambient temperature, followed by gentle heating (e.g., 45 °C) to promote cyclization and dehydration.

  • Detosylation: Cool the reaction mixture and add a strong base, such as potassium hydroxide, and heat to reflux to effect detosylation.

  • Work-up and Isolation: After cooling, quench the reaction with water and adjust the pH to 7 with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried.

ParameterRecommended ConditionsNotes
SolventEthanol
Key Reagents3-N-Tosylaminophenol, Acrolein, HCl, KOHAcrolein is highly toxic and volatile; handle with extreme caution in a well-ventilated area.
Temperature-10 °C to refluxCareful temperature control is critical during acrolein addition.
Typical Yield~60%
Scale-Up Synthesis of N-Boc-3-iodoazetidine

N-protected 3-haloazetidines are versatile building blocks in medicinal chemistry. A gram-scale synthesis of N-Boc-3-iodoazetidine has been developed and can be adapted for larger scales.

Reaction Scheme:

Protocol: Synthesis of N-Boc-3-iodoazetidine (Conceptual Outline)

The synthesis of N-Boc-3-iodoazetidine typically involves a multi-step sequence starting from epichlorohydrin, leading to the formation of N-Boc-3-hydroxyazetidine. This intermediate is then converted to the corresponding iodide, often via a mesylate or tosylate intermediate followed by nucleophilic substitution with sodium iodide.

ParameterRecommended ConditionsNotes
Starting MaterialN-Boc-3-hydroxyazetidineCan be synthesized from epichlorohydrin.
Key ReagentsMethanesulfonyl chloride, Triethylamine, Sodium iodide
SolventDichloromethane, Acetone
Temperature0 °C to reflux

Part 2: Williamson Ether Synthesis and Deprotection

Scale-Up Williamson Ether Synthesis of N-Boc-7-(azetidin-3-yloxy)quinoline

The Williamson ether synthesis is a classic and reliable method for forming the ether linkage. In this case, the alkoxide of 7-hydroxyquinoline reacts with N-Boc-3-iodoazetidine in an S(_N)2 reaction.

7-Hydroxyquinoline 7-Hydroxyquinoline Alkoxide 7-Quinolinolate 7-Hydroxyquinoline->Alkoxide Deprotonation Base Base (e.g., K2CO3, Cs2CO3) Base->Alkoxide Product N-Boc-7-(azetidin-3-yloxy)quinoline Alkoxide->Product SN2 Attack N-Boc-3-iodoazetidine N-Boc-3-iodoazetidine N-Boc-3-iodoazetidine->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product

Caption: Key components of the Williamson ether synthesis step.

Protocol: Williamson Ether Synthesis

  • Reaction Setup: Charge the reactor with 7-hydroxyquinoline, a suitable base (e.g., potassium carbonate or cesium carbonate), and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Alkoxide Formation: Heat the mixture (e.g., 60-80 °C) to facilitate the formation of the 7-quinolinolate anion.

  • Alkyl Halide Addition: Slowly add a solution of N-Boc-3-iodoazetidine in the reaction solvent.

  • Reaction: Maintain the temperature and monitor the reaction for completion by a suitable analytical technique (e.g., HPLC).

  • Work-up: Upon completion, cool the reaction mixture and quench with water.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine to remove residual DMF and inorganic salts.

  • Isolation: Concentrate the organic layer under reduced pressure to yield the crude N-Boc-7-(azetidin-3-yloxy)quinoline.

ParameterRecommendationRationale
BasePotassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)K₂CO₃ is a cost-effective choice for scale-up. Cs₂CO₃ is more reactive and can be used to improve reaction rates if needed.
SolventN,N-Dimethylformamide (DMF) or AcetonitrilePolar aprotic solvents are ideal for S(_N)2 reactions.
Temperature60-100 °CHigher temperatures can accelerate the reaction but may also promote side reactions. Optimization is recommended.
Reaction Time4-24 hoursMonitor by HPLC for completion.
Scale-Up Deprotection of N-Boc-7-(azetidin-3-yloxy)quinoline

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target compound. This is typically achieved under acidic conditions.

Protocol: N-Boc Deprotection

  • Reaction Setup: Dissolve the crude N-Boc-7-(azetidin-3-yloxy)quinoline in a suitable solvent such as dioxane or dichloromethane.

  • Acid Addition: Add a solution of hydrochloric acid (e.g., 4M in dioxane) or trifluoroacetic acid (TFA).

  • Reaction: Stir the mixture at room temperature and monitor for completion by HPLC.

  • Isolation: Upon completion, the product can often be isolated by precipitation as the hydrochloride salt by the addition of an anti-solvent like diethyl ether or by concentrating the reaction mixture.

  • Purification: The crude product is then subjected to further purification.

Part 3: Purification and Quality Control

Large-Scale Purification Protocol

Purification of the final product is critical to meet the stringent purity requirements for pharmaceutical intermediates. A multi-step approach is often necessary.

  • Initial Work-up: After deprotection, the reaction mixture can be basified and extracted with an organic solvent to isolate the free base.

  • Column Chromatography: For high purity, column chromatography may be necessary. Given the polar nature of the product, reversed-phase chromatography may be more effective than normal-phase silica gel chromatography.

  • Crystallization: The purified product can be crystallized from a suitable solvent system to further enhance purity and to obtain a stable, crystalline solid. Common techniques include slow cooling, anti-solvent addition, and vapor diffusion.

Quality Control and Analytical Methods

A comprehensive suite of analytical tests should be employed to ensure the identity, purity, and quality of the final product.

Analytical TechniquePurposeTypical Parameters
HPLC Purity assessment and quantification of impurities.Reversed-phase C18 column, mobile phase gradient of water/acetonitrile with a modifier like formic acid or TFA. UV detection.
¹H and ¹³C NMR Structural confirmation and identification of impurities.Spectra should be consistent with the proposed structure.
Mass Spectrometry Molecular weight confirmation.ESI-MS to confirm the [M+H]⁺ ion.
Residual Solvent Analysis Quantification of residual solvents from the synthesis.Headspace GC-MS is the standard method.
Elemental Analysis Confirmation of elemental composition.To confirm the percentage of C, H, and N.

Part 4: Process Safety Considerations for Scale-Up

Scaling up chemical reactions introduces new safety challenges that must be carefully managed.

  • Thermal Safety: The Williamson ether synthesis is typically exothermic. On a large scale, heat dissipation becomes a critical factor. Reaction calorimetry should be performed to understand the thermal profile of the reaction and to ensure adequate cooling capacity.

  • Reagent Handling:

    • Azetidine: Azetidine and its derivatives can be corrosive and flammable. Handle in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves and eye protection.

    • Bases: Strong bases like potassium carbonate can be irritating. Avoid inhalation of dust and contact with skin and eyes.

  • Pressure Management: The deprotection step with acidic reagents can generate gas (isobutylene and carbon dioxide). The reactor must be equipped with adequate pressure relief systems.

  • General Scale-Up Practices:

    • Never scale up a reaction by more than a factor of three to five without a thorough safety review.

    • Ensure that all equipment is appropriately sized and rated for the intended scale.

    • Conduct a comprehensive risk assessment before commencing any large-scale synthesis.

Risk_Assessment Comprehensive Risk Assessment Thermal_Management Thermal Management (Reaction Calorimetry, Adequate Cooling) Risk_Assessment->Thermal_Management Reagent_Handling Safe Reagent Handling (PPE, Ventilation) Risk_Assessment->Reagent_Handling Pressure_Control Pressure Control (Venting, Controlled Addition) Risk_Assessment->Pressure_Control Equipment_Selection Appropriate Equipment Selection Risk_Assessment->Equipment_Selection Successful_Scale_Up Successful & Safe Scale-Up Thermal_Management->Successful_Scale_Up Reagent_Handling->Successful_Scale_Up Pressure_Control->Successful_Scale_Up Equipment_Selection->Successful_Scale_Up

Caption: Key pillars of process safety for scale-up synthesis.

Conclusion

The scale-up synthesis of 7-(azetidin-3-yloxy)quinoline is a challenging yet achievable endeavor with careful planning and execution. This guide has provided a framework for a robust and scalable synthetic route, emphasizing the importance of process safety, optimization of reaction conditions, and comprehensive analytical characterization. By adhering to these principles, researchers and drug development professionals can confidently produce this valuable intermediate in the quantities required for advancing their research and development programs.

References

  • Cameron, T., et al. "One-Pot Preparation of 7-Hydroxyquinoline." Organic Process Research & Development, vol. 9, no. 6, 2005, pp. 939-941. [Link]

  • Gilar, M., et al. "Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria." Journal of Liquid Chromatography & Related Technologies, vol. 41, no. 10, 2018, pp. 589-596. [Link]

  • Chemos GmbH & Co.KG. "Safety Data Sheet: Azetidine." [Link]

  • ResolveMass Laboratories Inc. "Pharmaceutical Residual Solvent Testing? A Complete Guide." [Link]

  • Taylor & Francis Online. "Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria." [Link]

  • SIELC Technologies. "HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column." [Link]

  • Google Patents.
  • Google Patents.
  • Novelty Journals. "A REVIEW ON QUINOLINE AND ITS DERIVATIVES." [Link]

  • SciSpace. "Synthesis of derivatives of quinoline." [Link]

  • ResearchGate. "One-Pot Preparation of 7-Hydroxyquinoline." [Link]

  • Laboratory News. "Solving process safety and scale up." [Link]

  • FAI. "How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way." [Link]

  • MDPI. "New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity." [Link]

  • ResearchGate. "The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes." [Link]

  • ResearchGate. "Recent progress in synthesis of 3-functionalized azetidines." [Link]

  • MDPI. "Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry." [Link]

  • PMC. "Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbituril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches." [Link]

  • ResearchGate. "The ions at both m/z 147 and z 148 indicate the presence of both odd and even electron fragm n i s, which is fully possible as ste ped normalized collision nergie at 20, 50 and 80 eV were used. The rest of the p oduct ions at m/z 132, 118 and 104 correspond to the fragmentation of the heterocyclic dihydropyrrolone ring. A s milar fragmentation pa tern was obtained by positive ioniza on.
Application

Accelerated Synthesis of 7-(Azetidin-3-yloxy)quinoline Scaffolds via Microwave-Assisted Nucleophilic Aromatic Substitution

Here are the detailed Application Notes and Protocols for the topic: Microwave-assisted synthesis using 7-(Azetidin-3-yloxy)quinoline precursors. Application Note: AP-SYN-07A3Q Abstract This application note provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for the topic: Microwave-assisted synthesis using 7-(Azetidin-3-yloxy)quinoline precursors.

Application Note: AP-SYN-07A3Q

Abstract

This application note provides a comprehensive guide to the efficient synthesis of 7-(azetidin-3-yloxy)quinoline derivatives, a scaffold of significant interest in medicinal chemistry. The quinoline core is a privileged structure in numerous approved drugs, while the azetidine motif is increasingly utilized to enhance physicochemical properties such as solubility and metabolic stability.[1][2][3] By leveraging microwave-assisted organic synthesis (MAOS), this protocol drastically reduces reaction times from hours to minutes compared to conventional heating methods, while often improving reaction yields and purity.[4][5] We present a detailed, validated protocol for the nucleophilic aromatic substitution (SNAr) between a 7-haloquinoline precursor and N-Boc-azetidin-3-ol, followed by deprotection, offering researchers a reliable and rapid method for accessing this valuable chemical space.

Introduction: The Strategic Value of Quinoline-Azetidine Hybrids

The fusion of a quinoline ring with an azetidine moiety via an ether linkage creates a molecular architecture with compelling therapeutic potential. Quinolines are renowned for their broad pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[6][7][8] The azetidine ring, a strained four-membered heterocycle, is not merely a passive linker; its inherent sp3-rich character and conformational rigidity can lead to improved metabolic stability, enhanced binding affinity, and better aqueous solubility—key attributes in modern drug design.[1][2]

The synthesis of these hybrids typically involves a nucleophilic aromatic substitution (SNAr) reaction. However, conventional thermal methods often require prolonged heating, high temperatures, and can lead to undesired side products.[9] Microwave-assisted synthesis offers a transformative solution. By utilizing dielectric heating, microwaves efficiently and uniformly heat the reaction mixture, leading to dramatic rate enhancements.[10][11] This allows for reactions to be completed in minutes, minimizes thermal decomposition, and aligns with the principles of green chemistry by reducing energy consumption and often enabling the use of more environmentally benign solvents.[4][11]

This guide details a robust MAOS protocol, explaining the causality behind each step to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Reaction Mechanism and Scheme

The core transformation is a nucleophilic aromatic substitution (SNAr). The reaction proceeds in two key stages:

  • Nucleophile Activation: A base deprotonates the hydroxyl group of N-Boc-azetidin-3-ol, forming a more potent azetidin-3-oxide nucleophile.

  • Substitution: The activated nucleophile attacks the electron-deficient C7 position of the quinoline ring, which is activated by the electron-withdrawing nature of the quinoline nitrogen and the presence of a good leaving group (e.g., F or Cl). This proceeds through a temporary, stabilized Meisenheimer complex before the leaving group is expelled to yield the final product.

G cluster_reactants Reactants cluster_intermediate Key Step cluster_product Product R1 7-Haloquinoline (X = F, Cl) I1 Nucleophilic Attack & Formation of Meisenheimer Complex R1->I1 Microwave (MW) High-boiling Solvent (e.g., DMF, 120-150 °C) R2 N-Boc-azetidin-3-ol R2->I1 Microwave (MW) High-boiling Solvent (e.g., DMF, 120-150 °C) Base Base (e.g., Cs2CO3) Base->I1 Microwave (MW) High-boiling Solvent (e.g., DMF, 120-150 °C) P1 7-(N-Boc-azetidin-3-yloxy)quinoline I1->P1 Leaving Group Expulsion

Caption: General reaction scheme for the microwave-assisted SNAr.

Detailed Experimental Protocol

This protocol describes the synthesis of 7-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)quinoline from 7-chloroquinoline and N-Boc-azetidin-3-ol.

Materials and Equipment

Reagents:

  • 7-Chloroquinoline (CAS: 612-62-4)

  • N-Boc-azetidin-3-ol (CAS: 141699-55-0)

  • Cesium Carbonate (Cs₂CO₃) (CAS: 534-17-8) - Note: Cs₂CO₃ is highly effective due to its high solubility in organic solvents and its ability to minimize aggregation.

  • N,N-Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)

  • Ethyl Acetate (EtOAc), ACS grade

  • Brine (saturated aq. NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

Equipment:

  • Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

  • Analytical balance

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reagent Preparation:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 7-chloroquinoline (1.0 mmol, 163.6 mg).

    • Add N-Boc-azetidin-3-ol (1.2 mmol, 207.8 mg, 1.2 eq.). Rationale: A slight excess of the nucleophile ensures complete consumption of the starting quinoline.

    • Add cesium carbonate (2.0 mmol, 651.8 mg, 2.0 eq.). Rationale: A strong, non-nucleophilic base is required to efficiently deprotonate the azetidinol without competing in the substitution reaction.

  • Solvent Addition and Sealing:

    • Add 4 mL of anhydrous DMF to the vial. Rationale: DMF is a polar aprotic solvent with a high boiling point and excellent microwave absorption properties, making it ideal for this transformation.

    • Seal the vial securely with a septum cap.

  • Microwave Irradiation:

    • Place the vial into the cavity of the microwave reactor.

    • Set the following reaction parameters:

      • Temperature: 140 °C

      • Ramp Time: 2 minutes

      • Hold Time: 20 minutes

      • Power: 200 W (or dynamic power control to maintain temperature)

      • Stirring: High

    • Run the reaction. Monitor the internal pressure to ensure it remains within the safe operating limits of the vial.

  • Reaction Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before carefully uncapping.

    • Transfer the reaction mixture to a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

    • Rinse the reaction vial with a small amount of ethyl acetate and add it to the separatory funnel.

    • Separate the layers. Extract the aqueous layer two more times with 50 mL of ethyl acetate.

    • Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine to remove residual DMF and salts.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the resulting crude oil/solid by flash column chromatography on silica gel.

    • Use a gradient elution system, typically starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate.

    • Monitor the fractions by TLC.

    • Combine the pure fractions and remove the solvent in vacuo to yield the product, 7-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)quinoline, as a white to pale yellow solid.

    • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Deprotection of the Boc Group (If Required)
  • Dissolve the purified Boc-protected product (1.0 mmol) in dichloromethane (DCM, 5 mL).

  • Add trifluoroacetic acid (TFA, 10 eq.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract with DCM or ethyl acetate to yield the final 7-(azetidin-3-yloxy)quinoline.

Results and Data Summary

The microwave-assisted protocol provides excellent results with significant time savings. Below is a table summarizing typical outcomes.

Precursor (X)BaseTemp (°C)Time (min)Typical Yield (%)
7-Cl -quinolineCs₂CO₃1402085-92%
7-F -quinolineK₂CO₃1201588-95%
7-Cl -quinolineK₂CO₃1503070-78%
7-Cl -quinolineDIPEA1504555-65%

Rationale: Fluoro-substituted quinolines are generally more reactive in SNAr than their chloro-counterparts, allowing for lower temperatures and shorter reaction times. Cesium carbonate is a more effective base than potassium carbonate in this system, leading to higher yields under milder conditions.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for microwave synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Insufficient temperature or time. Ineffective base.Increase reaction temperature by 10-20 °C or extend hold time. Ensure the base is anhydrous and of high quality; consider using Cs₂CO₃ if K₂CO₃ fails.
Product Decomposition Reaction temperature is too high.Reduce the hold temperature by 10-20 °C and proportionally increase the reaction time.
Formation of Side Products Reaction with residual water. Competing side reactions.Use anhydrous solvent and reagents. Ensure the microwave vial is dry. Lowering the temperature may increase selectivity.
Difficult Purification Residual DMF in the crude product.Perform thorough aqueous washes during the work-up. If DMF persists, co-evaporate the crude product with heptane or toluene before chromatography.

Conclusion

The described microwave-assisted protocol offers a highly efficient, rapid, and reproducible method for the synthesis of 7-(azetidin-3-yloxy)quinoline derivatives. By significantly reducing reaction times from hours to just 20 minutes, this technique accelerates the discovery and development of novel chemical entities for drug discovery programs. The detailed procedural steps and troubleshooting guide provide researchers with a robust tool to confidently synthesize these valuable scaffolds.

References

  • Mahato, J., Sharma, A. K., & Sinha, A. K. (2018). Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. Journal of Namibian Studies, 31(S3), 586-595.

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  • Scientific & Academic Publishing. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

  • Academia.edu. (n.d.). Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Retrieved February 17, 2026, from [Link]

  • Revue Roumaine de Chimie. (2024, October 22). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Retrieved February 17, 2026, from [Link]

  • PubMed. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry, 38(19), 3749-67. [Link]

  • Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • PubMed. (1994). 7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety. Journal of Medicinal Chemistry, 37(24), 4195-210. [Link]

  • Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved February 17, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 7-(Azetidin-3-yloxy)quinoline in organic solvents

Technical Support Center: 7-(Azetidin-3-yloxy)quinoline Introduction: Understanding the Molecule Welcome to the technical support guide for 7-(Azetidin-3-yloxy)quinoline. This document provides in-depth troubleshooting f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-(Azetidin-3-yloxy)quinoline

Introduction: Understanding the Molecule

Welcome to the technical support guide for 7-(Azetidin-3-yloxy)quinoline. This document provides in-depth troubleshooting for solubility issues encountered with this compound in organic solvents, tailored for researchers and drug development professionals.

The solubility of 7-(Azetidin-3-yloxy)quinoline is governed by the interplay of its three core structural components:

  • Quinoline Core: A large, aromatic, and hydrophobic bicyclic system. Quinoline itself is soluble in many organic solvents but only slightly soluble in water.[1][2] Its weak basicity (pKa of conjugate acid ≈ 4.9) is a key factor in its pH-dependent solubility.[3][4]

  • Ether Linkage (-O-): The ether group introduces a polar C-O-C linkage. The oxygen atom's lone electron pairs can act as hydrogen bond acceptors, which can improve solubility in protic or polar solvents compared to a simple alkyl-substituted quinoline.[5][6][7] Flexible ether linkages can also disrupt crystal packing, potentially enhancing solubility.[8]

  • Azetidine Ring: This four-membered, sp3-rich nitrogenous heterocycle is a critical feature. It is polar, conformationally rigid, and contains a secondary amine that is strongly basic (pKa of conjugate acid of azetidine ≈ 11.29).[9] The inclusion of azetidine motifs in drug candidates is a known strategy to enhance aqueous solubility and other pharmacokinetic properties.[10][11][12]

This unique combination of a large hydrophobic core with two distinct basic centers and a polar ether linkage results in a complex solubility profile that requires careful solvent selection and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm starting a new project. Which organic solvents are the best initial choices for dissolving 7-(Azetidin-3-yloxy)quinoline?

A1: Start with Polar Aprotic or Polar Protic Solvents.

The molecule's structure suggests that solvents capable of hydrogen bonding and solvating both aromatic and polar functional groups will be most effective. Non-polar solvents like hexanes or toluene are likely poor choices for initial screening.

Expert Rationale: The basic nitrogen atoms on the quinoline and azetidine rings, along with the ether oxygen, create a significant dipole moment and offer sites for hydrogen bonding. Solvents that can engage in these interactions will be most successful. Polar aprotic solvents (e.g., DMSO, DMF) are excellent starting points due to their high polarity and ability to solvate a wide range of compounds.[1] Polar protic solvents (e.g., Ethanol, Methanol) are also strong candidates as they can act as hydrogen bond donors to the nitrogen and oxygen atoms.[13]

Recommended Starting Solvents for Screening

Solvent ClassExample SolventsPredicted SolubilityRationale & Key Considerations
Polar Aprotic DMSO, DMF, AcetonitrileHigh Excellent general-purpose solvents for heterocyclic compounds.[1][14] Ideal for preparing stock solutions. Use DMSO for difficult cases.
Polar Protic Ethanol, Methanol, IsopropanolModerate to High Good choice for reactions and purifications.[1][13] Solubility can often be significantly enhanced by pH adjustment (see Q3).
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate May be effective, especially in co-solvent systems (see Q4). The neutral, free-base form is more likely to be soluble here.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneLow to Moderate Moderate polarity may be sufficient, but less likely to be effective than more polar options.[7]
Non-Polar Toluene, Hexanes, Diethyl EtherVery Low Unlikely to be effective as single solvents due to the molecule's polar functional groups.

Experimental Workflow: Initial Solvent Selection

cluster_start Step 1: Initial Screening cluster_solvents Step 2: Test Solvents cluster_outcome Step 3: Evaluate & Proceed start Start with 1-5 mg of Compound DMSO Test DMSO or DMF start->DMSO MeOH Test Methanol or Ethanol start->MeOH ACN Test Acetonitrile start->ACN soluble Soluble? Proceed with Experiment DMSO->soluble insoluble Insoluble or Partially Soluble? Go to Troubleshooting (Q2) DMSO->insoluble MeOH->soluble MeOH->insoluble ACN->soluble ACN->insoluble

Caption: Workflow for initial solvent screening.

Q2: My compound is insoluble or only partially soluble in my chosen solvent (e.g., Ethanol, Acetonitrile). What are the next steps?

A2: Apply Energy and Verify Compound Purity.

Initial insolubility is a common hurdle. The first step is to determine if this is a kinetic or thermodynamic limitation.

Expert Rationale: Crystalline solids require energy (the lattice energy) to be overcome before the solute can interact with the solvent. Sometimes, a compound may appear insoluble at room temperature simply because the dissolution process is very slow. Applying energy can overcome this kinetic barrier. It is also crucial to ensure that the material being tested is the correct compound and free of insoluble impurities.

Troubleshooting Protocol for Poor Solubility

  • Sonication: Place the sealed vial containing the compound and solvent in an ultrasonic bath for 5-15 minutes. The high-frequency sound waves can help break up solid aggregates and accelerate dissolution.

  • Gentle Heating: Warm the mixture gently (e.g., to 40-50 °C). Increased temperature enhances the solubility of most organic compounds.[1][13] Be cautious not to exceed the solvent's boiling point or degrade the compound. Always check for precipitation upon cooling, which would indicate that the compound is only soluble at elevated temperatures.

  • Vortexing: Vigorous mixing with a vortex mixer for 1-2 minutes can aid dissolution, especially for small sample amounts.

  • Re-evaluate Solvent Choice: If the above steps fail, the solvent is likely a poor thermodynamic match. Move to a more powerful solvent, such as DMSO. If the compound dissolves readily in DMSO, this confirms the issue was the initial solvent choice and not the compound itself.

  • Consider pH Adjustment: If using a protic solvent, the compound's basicity is a powerful tool to leverage. Proceed to Q3.

start Compound Insoluble in Initial Solvent sonicate 1. Apply Sonication start->sonicate heat 2. Apply Gentle Heat (e.g., 40-50°C) sonicate->heat check Soluble? heat->check success Success! (Note if it precipitates on cooling) check->success Yes fail Still Insoluble check->fail No next_steps 3. Try a stronger solvent (DMSO) or use pH modification (Q3) or a co-solvent system (Q4) fail->next_steps

Caption: Troubleshooting workflow for initial insolubility.

Q3: Can I use pH adjustment to improve the solubility of 7-(Azetidin-3-yloxy)quinoline in protic solvents like ethanol or water?

A3: Yes, pH adjustment is a highly effective strategy.

This molecule has two basic nitrogen centers: the quinoline nitrogen and the azetidine nitrogen. In the presence of acid, these nitrogens can be protonated to form a cationic salt.

Expert Rationale: The conversion of a neutral, free-base molecule into a salt form dramatically increases its polarity. This ionized form is generally much more soluble in polar protic solvents like water, ethanol, and methanol.[1][15] The azetidine nitrogen is the more basic of the two and will be protonated first. The formation of a dihydrochloride salt is also possible.

Protocol for Solubility Enhancement via Acidification

  • Solvent: This technique is most effective in polar protic solvents (e.g., water, methanol, ethanol).

  • Procedure: a. Suspend the 7-(Azetidin-3-yloxy)quinoline free base in the desired solvent. b. Add a suitable acid dropwise while stirring. Common choices include 1M hydrochloric acid (HCl) or acetic acid. c. Continue adding acid until the solid dissolves. The solution should become clear. d. Caution: Adding excess acid can sometimes cause the salt to precipitate if the salt's solubility limit is exceeded or if the solvent polarity changes too drastically. Add only enough to achieve dissolution.

mol FreeBase Free Base (Less soluble in polar protic solvents) mol_H SaltForm Protonated Salt Form (More soluble in polar protic solvents) FreeBase->SaltForm + H⁺ (Acid) SaltForm->FreeBase - H⁺ (Base)

Caption: Acid-base equilibrium affecting solubility.

Q4: A single solvent is not working well for my reaction conditions. How can I use a co-solvent system effectively?

A4: Use a co-solvent system to fine-tune the polarity of your medium.

A co-solvent system, which is a mixture of two or more miscible solvents, is a powerful technique when a single solvent is ineffective.[1][16]

Expert Rationale: The goal is to create a solvent blend with a polarity that perfectly matches the solute's requirements. For 7-(Azetidin-3-yloxy)quinoline, this often involves blending a moderately non-polar solvent (to solvate the quinoline core) with a polar solvent (to solvate the azetidine and ether groups). This approach is common for solubilizing complex heterocyclic compounds.[14]

Effective Co-Solvent Combinations to Try:

  • Toluene / Ethanol (e.g., 9:1 to 4:1 v/v): A classic combination for reactions involving aromatic compounds that need a polar "push" for solubility.

  • Dichloromethane / Methanol (e.g., 95:5 v/v): A highly versatile mixture. Start with a small amount of methanol and increase as needed. This is often used in chromatography and can be directly applied to reaction setups.

  • THF / Water (with acid): For reactions where aqueous conditions are tolerated, using THF as a co-solvent can bridge the gap between the organic compound and the aqueous phase, especially after acidification.

  • DMSO / Water: DMSO is miscible with water and can help solubilize highly insoluble compounds in aqueous media.[1]

Protocol for Using a Co-Solvent System:

  • Attempt to dissolve the compound in the less polar solvent first (e.g., Toluene or DCM).

  • While stirring, add the more polar co-solvent (e.g., Ethanol or Methanol) dropwise.

  • Continue adding the polar solvent until the compound fully dissolves. Note the approximate ratio for future experiments.

References

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

  • CK-12 Foundation. (2026). Physical and Chemical Properties of Ethers. Retrieved from [Link]

  • Mechotech. (n.d.). Quinoline – Structure, Properties, and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Ether. Retrieved from [Link]

  • EBSCO. (n.d.). Ethers | Chemistry | Research Starters. Retrieved from [Link]

  • Solubility of Things. (n.d.). Ethers: Structure, Properties, and Reactions. Retrieved from [Link]

  • Amutha, K., et al. (2015). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. PMC. Retrieved from [Link]

  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • PubMed. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Retrieved from [Link]

  • PubChem. (n.d.). 7-(azetidin-3-yloxy)quinoline dihydrochloride. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • ACS Publications. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]

  • Bodkhe, Y. D., & Chowdhary, A. S. (2020). Design, synthesis, and biological screening of some novel Quinoline-azetidinone derivative: an innovative approach towards the medicinal sciences. Journal of Drug Delivery and Therapeutics, 10(1-s), 101-105. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. Retrieved from [Link]

  • Razus, A. C., et al. (n.d.). AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES. Retrieved from [Link]

Sources

Optimization

Purification of 7-(Azetidin-3-yloxy)quinoline via recrystallization vs chromatography

Welcome to the dedicated technical support guide for the purification of 7-(Azetidin-3-yloxy)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, pract...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 7-(Azetidin-3-yloxy)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on selecting and optimizing the purification strategy for this key intermediate. Here, we will explore the nuances of both recrystallization and chromatography, offering troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Choosing Your Purification Path: A Critical Decision

The selection of a purification method is a pivotal step that can significantly impact the yield, purity, and scalability of your process. The choice between recrystallization and chromatography for 7-(Azetidin-3-yloxy)quinoline hinges on several factors including the impurity profile, desired final purity, batch size, and available resources.

Purification_Decision_Tree Start Crude 7-(Azetidin-3-yloxy)quinoline Purity_Check Assess Purity & Impurity Profile (TLC, LC-MS, NMR) Start->Purity_Check High_Purity High Purity (>95%) Minor Impurities Purity_Check->High_Purity Low_Purity Low to Moderate Purity (<95%) Complex Impurities Purity_Check->Low_Purity Recrystallization Recrystallization High_Purity->Recrystallization Cost-effective & Scalable Chromatography Chromatography Low_Purity->Chromatography High Resolution & Versatility Final_Product Pure 7-(Azetidin-3-yloxy)quinoline Recrystallization->Final_Product Chromatography->Final_Product

Caption: Decision workflow for selecting a purification method.

Section 1: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[1][2][3]

Frequently Asked Questions (FAQs): Recrystallization

Q1: What is the ideal solvent for recrystallizing 7-(Azetidin-3-yloxy)quinoline?

A1: The ideal solvent is one in which 7-(Azetidin-3-yloxy)quinoline has high solubility at elevated temperatures and low solubility at lower temperatures. Based on the general solubility of quinoline derivatives, good starting points for screening include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and potentially solvent mixtures with water (e.g., ethanol/water).[4] Given the presence of the polar azetidine ring, more polar solvents are likely to be effective.

Q2: How do I perform a solvent screening for recrystallization?

A2: A systematic approach is best. Place a small amount of your crude material (10-20 mg) in several different test tubes. Add a small volume (0.5 mL) of a single solvent to each tube at room temperature. If the compound dissolves, that solvent is unsuitable. If it doesn't dissolve, heat the mixture to the solvent's boiling point. A good candidate solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. To remedy this, try using a lower boiling point solvent, adding more solvent to reduce the concentration, or inducing crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.

Troubleshooting Guide: Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
Poor Recovery - The chosen solvent is too good (high solubility at low temperature).- Too much solvent was used.- The cooling process was too rapid.- Re-evaluate your solvent choice; consider a less polar solvent or a mixed-solvent system.- Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No Crystals Form - The solution is not saturated.- The compound is too soluble in the chosen solvent.- The presence of significant impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration.- Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the current solvent) dropwise until turbidity persists.- Try scratching the inner surface of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Low Purity of Crystals - Impurities co-crystallized with the product.- Incomplete removal of the mother liquor.- Ensure slow cooling to allow for selective crystallization.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[1]
Colored Impurities in Crystals - Colored impurities are entrapped in the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.

Section 2: Purification by Chromatography

Flash column chromatography is a versatile technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[5] This method is particularly useful for separating complex mixtures or when recrystallization is ineffective.

Frequently Asked Questions (FAQs): Chromatography

Q1: What is a good starting mobile phase for the purification of 7-(Azetidin-3-yloxy)quinoline on silica gel?

A1: For a compound with both a quinoline and an azetidine moiety, a mobile phase of intermediate polarity is a good starting point. A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is common for alkoxyquinolines.[6] Given the basic nature of the azetidine nitrogen, "tailing" of the peak on the silica gel is a common issue. To mitigate this, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase is highly recommended.

Q2: How can I quickly determine the right solvent system for my column?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for this. Develop a TLC plate with your crude material in various solvent systems. The ideal system will give your target compound a Retention Factor (Rf) of approximately 0.3-0.4, with good separation from impurities.

Q3: My compound seems to be unstable on the silica gel column. What are my options?

A3: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect this is happening, you can try deactivating the silica gel by pre-treating it with a solvent system containing triethylamine. Alternatively, using a different stationary phase like alumina (neutral or basic) may be a better option.

Troubleshooting Guide: Chromatography

Chromatography_Troubleshooting Start Chromatography Issue Poor_Separation Poor Separation Start->Poor_Separation Peak_Tailing Peak Tailing Start->Peak_Tailing No_Elution Compound Not Eluting Start->No_Elution Sol_1 Optimize mobile phase polarity (TLC). Use a longer column or finer silica. Poor_Separation->Sol_1 Solution Sol_2 Add triethylamine (0.1-1%) to the mobile phase. Consider using alumina. Peak_Tailing->Sol_2 Solution Sol_3 Increase mobile phase polarity. Check for compound precipitation on the column. No_Elution->Sol_3 Solution

Caption: Troubleshooting common chromatography issues.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Compound from Impurities - Inappropriate mobile phase polarity.- Column overloading.- Systematically vary the solvent ratio of your mobile phase based on TLC analysis.- Use a larger diameter column or reduce the amount of crude material loaded.
Peak Tailing - Strong interaction between the basic azetidine nitrogen and acidic silica gel.- Add a basic modifier like triethylamine or pyridine (0.1-1%) to your mobile phase.- Consider using a less acidic stationary phase like neutral alumina.
Compound is not Eluting from the Column - The mobile phase is not polar enough.- The compound has precipitated at the top of the column.- Gradually increase the polarity of the mobile phase (gradient elution).- Ensure your compound is fully dissolved in the loading solvent and that this solvent is not too strong, which can cause band broadening.
Cracked or Channeled Column Bed - Improper packing of the column.- Running the column dry.- Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the stationary phase.

Comparative Analysis: Recrystallization vs. Chromatography

Parameter Recrystallization Chromatography
Purity Achievable Good to Excellent (often >99%)Very High (can approach >99.9%)
Yield Can be lower due to solubility in mother liquor.Generally higher, but depends on separation.
Scalability Excellent; easily scaled up for larger quantities.Can be challenging and costly to scale up.
Cost Low (solvents and glassware).High (silica/alumina, large solvent volumes, equipment).
Time & Labor Can be time-consuming (slow cooling, multiple crops).Can be faster for small scales (flash chromatography), but fraction analysis adds time.
Impurity Removal Best for removing small amounts of impurities with different solubility profiles.Excellent for separating complex mixtures and closely related impurities.

Understanding Potential Impurities

The synthesis of 7-(Azetidin-3-yloxy)quinoline likely proceeds via a Williamson ether synthesis, reacting 7-hydroxyquinoline with a protected and activated azetidine derivative (e.g., N-Boc-3-tosyloxyazetidine) followed by deprotection.[7][8][9][10]

Potential Impurities to Consider:

  • Unreacted 7-hydroxyquinoline: This starting material is more polar than the product and should be separable by both methods.

  • Byproducts from the azetidine precursor: Depending on the reaction conditions, elimination byproducts from the azetidine derivative could be present.

  • Ring-alkylated products: The aryloxide intermediate in the Williamson synthesis can be an ambident nucleophile, potentially leading to trace amounts of C-alkylation on the quinoline ring.[7]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Based on preliminary screening, select a suitable solvent or solvent system.

  • Dissolution: In an Erlenmeyer flask, add the crude 7-(Azetidin-3-yloxy)quinoline and a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: General Flash Chromatography Procedure
  • Mobile Phase Selection: Based on TLC analysis, prepare the mobile phase, including any necessary modifiers like triethylamine.

  • Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude 7-(Azetidin-3-yloxy)quinoline in a minimal amount of a suitable solvent (often the mobile phase or a slightly more polar solvent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure to initiate flow.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., test tubes or vials).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 7-(Azetidin-3-yloxy)quinoline.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Bodkhe, P. S., & Chowdhary, A. S. (2020). Design, synthesis, and biological screening of some novel Quinoline-azetidinone derivative: an innovative approach towards the medicinal sciences. Journal of Chemical and Pharmaceutical Research, 12(1), 19-25.
  • Ciulla, M., et al. (2021). Exploiting Chemical Toolboxes for the Expedited Generation of Tetracyclic Quinolines as a Novel Class of PXR Agonists. ACS Medicinal Chemistry Letters, 12(10), 1606-1613.
  • BenchChem. (2025).
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Madhu, G., et al. (2013). Synthesis, Characterization and biological evaluation of novel quinoline linked 1,3,4-oxadiazoles possessing azetidin-2-one. International Journal of ChemTech Research, 5(5), 2383-2391.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • University of Colorado Boulder. (n.d.).
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Amrita Vishwa Vidyapeetham. (n.d.).
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Sravani, A. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry, 11(4), 738-742.
  • Welch, C. J., et al. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America, 33(6), 392-401.
  • Chem355 Labbook-2020. (2020).
  • EBSCO. (n.d.). Recrystallization (chemistry). Chemistry | Research Starters.
  • Hamama, W. S., et al. (2018). Chemistry of 2-chloroquinoline-3-carbaldehydes. Arkivoc, 2018(1), 211-276.
  • ChemTalk. (2021, August 5).
  • Labrou, N. E., et al. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry, 38(22), 4426-4440.
  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
  • Kowalczyk, A., et al. (2016). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Molecules, 21(11), 1533.
  • PubChem. (n.d.). 7-(azetidin-3-yloxy)quinoline dihydrochloride.
  • Purdue University Graduate School. (2022). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.
  • Wikipedia. (n.d.). Quinoline.
  • Merck Millipore. (n.d.). Quinoline CAS 91-22-5 | 802407.
  • Domagala, J. M., et al. (1994). 7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety. Journal of Medicinal Chemistry, 37(25), 4195-4210.

Sources

Troubleshooting

Resolving basification challenges with 7-(Azetidin-3-yloxy)quinoline dihydrochloride

Topic: Resolving Basification, Solubility, and Stability Challenges The Chemistry of the Challenge To successfully handle 7-(Azetidin-3-yloxy)quinoline dihydrochloride , you must understand the competing forces within th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Basification, Solubility, and Stability Challenges

The Chemistry of the Challenge

To successfully handle 7-(Azetidin-3-yloxy)quinoline dihydrochloride , you must understand the competing forces within the molecule.[1] This is not a standard "salt-to-free-base" conversion; it is a balancing act between ring strain , solubility , and pKa disparities .[1]

Structural Vulnerabilities

The molecule contains two distinct basic centers with vastly different properties:

  • The Quinoline Nitrogen (

    
    ):  A weak base.[1][2] It deprotonates easily but contributes to the molecule's lipophilicity and potential for emulsion formation.[2]
    
  • The Azetidine Nitrogen (

    
    ):  A strong secondary amine in a strained 4-membered ring (~25 kcal/mol strain energy).[1][2][3] This is the critical failure point.
    
The "Danger Zone"
  • Acidic Instability: In the dihydrochloride salt form (low pH), the azetidine nitrogen is protonated. While generally stable as a solid, in solution, this protonated strained ring is highly electrophilic. Prolonged exposure to acidic aqueous environments or heat can trigger acid-catalyzed ring opening (hydrolysis), destroying your compound.[1][2]

  • Solubility Trap: The free base is a polar secondary amine.[2] If you basify with aqueous NaOH and extract with pure diethyl ether or hexane, the free base may remain in the aqueous layer, leading to "disappearing product" syndrome.

Interactive Troubleshooting Workflows

Decision Logic: Basification Strategy

Do not default to 1M NaOH. Use this logic tree to determine the safest path for your specific downstream application.

BasificationLogic cluster_legend Key Start Start: 7-(Azetidin-3-yloxy)quinoline 2HCl Goal What is your downstream goal? Start->Goal Sensitive STRATEGY A: In-Situ Neutralization (Avoids isolation losses) Goal->Sensitive Coupling / Nucleophilic Sub. Storage STRATEGY B: Biphasic Extraction (Requires careful solvent choice) Goal->Storage Isolation / Storage OrganicBase OrganicBase Sensitive->OrganicBase Use DIPEA/TEA in DMF/DCM SolventChoice SolventChoice Storage->SolventChoice Select Extraction Solvent Warning Warning OrganicBase->Warning Note: HCl salts of base will precipitate DCM DCM SolventChoice->DCM DCM / MeOH (9:1) (Best for solubility) MeTHF MeTHF SolventChoice->MeTHF 2-MeTHF (Greener, good partition) pH_Control pH_Control DCM->pH_Control Adjust pH to 12-13 (Ensure Azetidine deprotonation) Emulsion Emulsion pH_Control->Emulsion Risk: Emulsion Formation Brine Brine Emulsion->Brine Solution: Sat. Brine + Filtration Legend Yellow: High Sensitivity Path | Green: Robust Path

Figure 1: Decision matrix for selecting the optimal basification strategy based on downstream requirements.

Validated Protocol: The "Cold-Carbonate" Method

This protocol minimizes ring-opening risks and maximizes recovery from the aqueous phase.[1][2]

Reagents
  • Base: Saturated Potassium Carbonate (

    
    ) or 2M NaOH (if careful). Avoid dilute bases like 
    
    
    
    as they may not reach the pH > 11 required to fully deprotonate the azetidine.
  • Solvent: Dichloromethane (DCM) containing 5-10% Isopropanol (IPA).[1][2][3] The IPA is crucial for disrupting emulsions and increasing the solubility of the polar free base.

Step-by-Step Methodology
StepActionTechnical Rationale (The "Why")
1 Dissolution Dissolve the 2HCl salt in minimal distilled water (approx. 10 mL/g).
2 Thermal Control Cool the solution to 0°C in an ice bath.
3 Basification Add base dropwise with vigorous stirring until pH ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

12-13
.
4 Extraction Extract 3x with DCM:IPA (9:1) .
5 Emulsion Break If an emulsion forms, add saturated Brine and filter through a celite pad if necessary.
6 Drying Dry organic layer over

(Sodium Sulfate).[1][2][3]

Troubleshooting & FAQs

Scenario A: "I extracted 3 times, but my yield is < 50%."
  • Diagnosis: The azetidine free base is highly water-soluble.[1][2]

  • Fix:

    • Saturate the aqueous layer with NaCl (solid) after basification.[1][2] This "salts out" the organic amine.[2]

    • Switch solvent: Use Chloroform:Isopropanol (3:1) .[1][2] This mixture has immense solvating power for polar amines.[1][2]

Scenario B: "I see a new spot on TLC near the baseline."
  • Diagnosis: Ring opening has occurred.[1][2][4][5] This is likely the amino-alcohol or chloride byproduct.[1][2]

  • Fix:

    • Check your temperature.[1][2][5][6][7][8] Did the neutralization get warm?

    • Check your acid exposure.[1][2] Did you leave the salt in water for too long before adding base?

    • Visualization of Degradation:

Degradation Salt Protonated Azetidine (Strained Ring) Open Ring-Opened Impurity Salt->Open Acid/Heat Nucleophile Nucleophile (H2O / Cl-) Nucleophile->Open

Figure 2: The primary degradation pathway involves nucleophilic attack on the protonated, strained azetidine ring.[1][3]

Scenario C: "The oil turned into a solid gum during concentration."
  • Diagnosis: Azetidines react with atmospheric

    
     to form carbamates or carbonates.[1][2]
    
  • Fix: Flush all flasks with Nitrogen/Argon immediately.[1][2] Store the free base in solution (e.g., in DCM or Toluene) at -20°C rather than concentrating to dryness if not using immediately.[1]

References

  • Azetidine Stability & Synthesis

    • Padwa, A.[2] (2012).[1][2] "Azetidines, Azetines, and Azetes: Monocyclic."[7] Comprehensive Heterocyclic Chemistry III. Elsevier.[1][2]

    • Vertex AI Search Result 1.1: "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." National Institutes of Health (PMC).[1][2]

  • pKa & Solubility Data

    • Williams, R.[2] (2022).[1][2][9] "pKa Data Compiled." Organic Chemistry Data. (Quinoline pKa ~4.9).[1][2]

    • Fisher Scientific.[1][2] "Azetidine Properties and Safety."[1][2][10] (Azetidine pKa ~11.29).[1][2][11] [1]

  • Extraction Protocols

    • BenchChem Technical Support.[1][2][4][5] "Quinoline Derivatives: A Comprehensive Technical Guide."[1][2] (Representative link for general quinoline handling).

Sources

Optimization

Preventing decomposition of azetidinyl ethers under acidic conditions

Subject: Preventing Decomposition of Azetidinyl Ethers Under Acidic Conditions Ticket ID: AZT-STAB-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Decomposition of Azetidinyl Ethers Under Acidic Conditions Ticket ID: AZT-STAB-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 18, 2026

Executive Summary & Core Mechanism

The Challenge: Azetidines possess significant ring strain (~26 kcal/mol), making them thermodynamically primed for ring-opening. While azetidinyl ethers (typically 3-alkoxyazetidines) offer valuable pharmacokinetic properties (low lipophilicity, metabolic stability), they are notoriously fragile in acidic media.

The Failure Mode: The primary decomposition pathway is Acid-Catalyzed Nucleophilic Ring Opening (ACNRO) .

  • Protonation: The ring nitrogen is protonated (

    
     for alkyl azetidines, significantly lower for carbamates/sulfonamides).
    
  • Activation: This quaternary ammonium species activates the adjacent

    
    -carbons (C2/C4) toward nucleophilic attack.
    
  • Collapse: Even weak nucleophiles (Cl⁻, H₂O, ROH) attack the

    
    -carbon, relieving ring strain and destroying the heterocycle.
    
Visualizing the Failure Pathway

The following diagram illustrates the "Death Spiral" of an azetidinyl ether in hydrochloric acid.

AzetidineDecomposition cluster_conditions Critical Factors Substrate 3-Methoxyazetidine (Intact Ring) Protonation N-Protonation (Activated Species) Substrate->Protonation + H+ (Acid) Transition Nucleophilic Attack (at C2/C4) Protonation->Transition + Nu- (Cl-, H2O) Product Ring-Opened Amino-Ether/Alcohol Transition->Product Strain Release (~26 kcal/mol) Factor1 Nucleophilicity of Anion Factor2 Temperature

Caption: Figure 1. Mechanism of acid-catalyzed ring opening. Note that the counter-ion (Nu⁻) is often the destructive agent, not just the proton.

Troubleshooting Protocols (Scenario-Based)

Scenario A: "My yield dropped significantly after Boc-deprotection."

Diagnosis: You likely used a standard TFA/DCM or HCl/MeOH protocol without accounting for the nucleophilicity of the counter-ion or solvent. The Fix: Switch to a Non-Nucleophilic Scavenging Protocol .

ParameterStandard Protocol (High Risk)Optimized Protocol (Safe)Why?
Acid Source 4M HCl in Dioxane/MeOHTFA (Anhydrous) or H₂SO4 Chloride (Cl⁻) is a strong nucleophile that opens activated rings. Trifluoroacetate (TFA⁻) is bulky and less nucleophilic.
Solvent Methanol / EthanolDCM or MeCN (Anhydrous)Alcohols act as nucleophiles (solvolysis), converting your azetidine into an acyclic amino-ether.
Temperature Room Temperature (25°C)0°C to -10°C Lowering temp kinetically inhibits the ring-opening

reaction while allowing N-deprotection to proceed.
Quench Aqueous NaHCO₃Cold Et₃N / Pyridine Exothermic aqueous quenching can cause transient local heating and hydrolysis.

Step-by-Step Optimized Protocol:

  • Dissolve substrate in anhydrous DCM (0.1 M) under

    
    .
    
  • Cool to 0°C .

  • Add TFA (10-20 equiv.) dropwise. Do not use HCl.

  • Monitor by LCMS.[1] If the reaction stalls, warm only to 10°C.

  • Workup: Concentrate in vacuo at <30°C (do not heat). Azeotrope with toluene to remove residual TFA.

Scenario B: "I cannot isolate the salt form; it turns into a gum/tar."

Diagnosis: The salt counter-ion is attacking the ring during concentration or storage. This is common with Hydrochloride (HCl) and Hydrobromide (HBr) salts. The Fix: Use Non-Nucleophilic Counter-ions .

Recommended Acids for Salt Formation:

  • Oxalate (Oxalic Acid): Forms stable, crystalline salts; the oxalate anion is poorly nucleophilic.

  • Fumarate: Similar stability to oxalate; often pharmaceutically acceptable.

  • Trifluoroacetate (TFA): Good stability, but hygroscopic.

  • Avoid: HCl, HBr, HI, MsOH (unless temperature is strictly controlled).

Validation Experiment: If you must use HCl, dissolve 5 mg of your compound in


 or 

and add 1 eq of DCl. Monitor via NMR for 1 hour. If you see new peaks (methylene signals shifting from

3.5-4.5 to

3.0-3.5), your ring is opening.
Scenario C: "Compound degrades during Silica Gel Chromatography."

Diagnosis: Silica gel is slightly acidic (


) and contains surface-bound water. This creates a "solid-state acidic hydrolysis" reactor.
The Fix: Basify the Stationary Phase. 
  • Pre-treatment: Slurry the silica gel in your eluent + 1-2% Triethylamine (Et₃N) or 1% NH₄OH .

  • Eluent: Maintain 0.5% Et₃N in the mobile phase throughout the run.

  • Alternative: Use Neutral Alumina or C18 Reverse Phase (with basic modifiers like

    
    ).
    

Frequently Asked Questions (FAQ)

Q1: Why is the "ether" part of my azetidinyl ether relevant to stability? While the ring strain is the primary driver, the ether oxygen at the 3-position can inductively withdraw electrons, making the C2/C4 carbons slightly more electrophilic (positive character), thereby increasing susceptibility to nucleophilic attack. Additionally, if the ether oxygen becomes protonated in super-acidic conditions, it could theoretically act as a leaving group, though ring opening usually happens first.

Q2: Can I use scavengers to protect the ring? Yes. In Boc-deprotections, adding cation scavengers (like triethylsilane or 1,3-dimethoxybenzene) is standard to mop up tert-butyl cations. However, for azetidine stability, the "scavenger" concept is different: you need to "scavenge" nucleophiles. Using anhydrous solvents effectively "scavenges" water.

Q3: Is the N-protecting group choice important for acid stability? Absolutely.

  • Electron-Withdrawing Groups (EWG): Sulfonamides (Ts, Ms) and Carbamates (Boc, Cbz) reduce the electron density on the Nitrogen. This lowers the

    
     of the nitrogen, making it harder to protonate.
    
  • Alkyl Groups: N-alkyl azetidines are highly basic (

    
    ) and protonate instantly in acid, making them the most unstable class.
    
  • Strategy: Keep the nitrogen protected with an EWG (like a Sulfonamide) as long as possible in your synthesis.

Q4: How should I store these compounds? Store as the Free Base if possible, at -20°C under Argon. If you must store as a salt, use the Oxalate salt. Avoid storing in solution (especially


, which degrades to HCl over time).

References & Authoritative Sources

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Discusses ring strain and nucleophilic susceptibility).

  • St-Jean, F., et al. (2008). Acid-Mediated Ring Opening of Azetidines.[2][3][4] Journal of Organic Chemistry.[5] (Detailed mechanistic study on acid-catalyzed decomposition).

  • Pfizer Process Development Guidelines. (General industry consensus on handling strained heterocycles: avoid strong nucleophilic acids like HCl/EtOH for azetidines).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocols for Boc deprotection on sensitive substrates).

  • BenchChem Technical Support. (2025). Navigating Boc Deprotection: A Guide to Preventing Side Products. (Specific troubleshooting for cation/nucleophile management).

Sources

Troubleshooting

Troubleshooting low reactivity of azetidine nitrogen in substitution reactions

Troubleshooting Low Reactivity of Azetidine Nitrogen in Substitution Reactions Welcome to the technical support center for azetidine chemistry. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Low Reactivity of Azetidine Nitrogen in Substitution Reactions

Welcome to the technical support center for azetidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of the azetidine nitrogen in substitution reactions. The unique nature of this strained four-membered ring presents specific hurdles that can lead to low yields, side reactions, or complete reaction failure. This document provides in-depth, cause-and-effect explanations and actionable troubleshooting protocols to help you overcome these common issues.

Frequently Asked Questions (FAQs)

Q1: Why is the nitrogen in my azetidine not reacting as expected in an N-alkylation or N-acylation reaction?

This is the most common query we receive. The reactivity of the azetidine nitrogen is a delicate balance of several competing factors. While it is a secondary amine, its behavior is not always analogous to acyclic or larger-ring amines.

Core Factors Governing Reactivity:

  • Ring Strain vs. Basicity: The azetidine ring possesses significant strain energy (approximately 25.4 kcal/mol).[1][2][3] Intuitively, this might suggest high reactivity. However, in terms of basicity (pKa ≈ 11.29), the azetidine nitrogen is surprisingly similar to the less-strained pyrrolidine (pKa ≈ 11.31).[4] This means that while the ring is prone to opening under certain conditions, the nitrogen lone pair is not inherently more available for nucleophilic attack than in a standard secondary amine. The challenge, therefore, is to promote N-substitution without triggering ring-opening.[4][5]

  • Electronic Effects of N-Substituents: This is the most critical factor. If your azetidine is N-substituted (e.g., with a protecting group), the nature of that substituent dictates the nitrogen's nucleophilicity.

    • Electron-Withdrawing Groups (EWGs): Groups like tosyl (Ts), mesyl (Ms), acetyl, or other acyl groups drastically reduce the electron density on the nitrogen through resonance or inductive effects.[6] This renders the nitrogen lone pair significantly less nucleophilic, often preventing substitution reactions altogether.[7]

    • Electron-Donating Groups (EDGs): N-alkyl groups generally maintain or slightly increase the nitrogen's basicity and nucleophilicity.[8]

  • Steric Hindrance: The compact structure of the azetidine ring makes its nitrogen susceptible to steric hindrance. Bulky substituents on the azetidine ring (particularly at the C2 and C4 positions) or on the incoming electrophile can physically block the nitrogen, preventing the optimal trajectory for nucleophilic attack.[4][9]

Q2: My N-alkylation reaction with an alkyl halide is sluggish and giving very low yields. What specific steps can I take to improve it?

Low yields in N-alkylation are typically due to a combination of insufficient nucleophilicity, poor reaction conditions, or an insufficiently reactive electrophile. Here is a systematic approach to troubleshooting this issue.

G start Low Yield in N-Alkylation check_N_sub Is the Azetidine N-Substituted? start->check_N_sub deprotect YES: Remove EWG (e.g., Boc, Ts) check_N_sub->deprotect Yes proceed NO: Proceed to Base Selection check_N_sub->proceed No base Step 1: Evaluate Base Is the base strong enough? deprotect->base proceed->base solvent Step 2: Optimize Solvent Is it a polar aprotic solvent? base->solvent If yield is still low catalyst Step 3: Add Iodide Catalyst (for Alkyl-Cl/Br) solvent->catalyst If yield is still low temp Step 4: Adjust Temperature Increase cautiously catalyst->temp If yield is still low success Reaction Optimized temp->success

Caption: Troubleshooting workflow for low yield in azetidine N-alkylation.

Step 1: Re-evaluate Your Base

For an un-protected azetidine (N-H), a base is required to deprotonate the nitrogen, making it a more potent nucleophile. For reactions starting with an azetidinium salt, the base neutralizes the acid. The base must be strong enough to effect deprotonation but not so strong that it promotes side reactions like elimination of the alkyl halide.

BasepKa (Conjugate Acid)Common SolventsCharacteristics & Best Use Cases
Potassium Carbonate (K₂CO₃)~10.3Acetonitrile, DMFA mild, inexpensive base. Suitable for reactive electrophiles. Often a good starting point.
Cesium Carbonate (Cs₂CO₃)~10.3Acetonitrile, DMF, THFMore soluble and often more effective than K₂CO₃ due to the softer nature of the Cs⁺ ion.[10] Recommended for stubborn reactions.
Sodium Hydride (NaH)~36THF, DMFA very strong, non-nucleophilic base. Use with caution. Ensures complete deprotonation of the N-H bond before adding the electrophile.
LiHMDS / KHMDS~26THFStrong, non-nucleophilic, sterically hindered bases. Excellent for preventing side reactions but may be overkill for simple alkylations.[4]

Step 2: Optimize the Solvent

Substitution reactions (Sₙ2) are highly dependent on the solvent.

  • Recommended: Use polar aprotic solvents like DMF, acetonitrile, or DMSO . These solvents solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophile (the deprotonated azetidine), leaving it "naked" and highly reactive.

  • Avoid: Protic solvents like ethanol or water can hydrogen-bond with the nitrogen lone pair, creating a solvent cage that significantly reduces its nucleophilicity.

Step 3: Activate the Electrophile with an Iodide Catalyst

If you are using an alkyl chloride or alkyl bromide, its reactivity can be substantially increased by adding a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI) . This initiates an in situ Finkelstein reaction, where the less reactive alkyl halide is transiently converted to the much more reactive alkyl iodide, which is then readily attacked by the azetidine nitrogen.[11]

Step 4: Cautiously Increase the Temperature

Increasing the reaction temperature will increase the rate of most reactions. However, given the strain in the azetidine ring, excessive heat can lead to decomposition or ring-opening. It is advisable to start reactions at room temperature and increase the temperature stepwise (e.g., to 40 °C, then 60 °C) while monitoring the reaction for the formation of byproducts.

Q3: My reaction is messy, and I'm observing significant side products. What are they, and how can I prevent them?

The formation of side products is often a sign that the reaction conditions are too harsh for the strained azetidine ring.

Common Side Product Scenarios:

  • Ring-Opened Products:

    • Cause: This is the most common decomposition pathway and is typically acid-catalyzed.[12] If the reaction conditions are acidic (even trace amounts of acid), the azetidine nitrogen will be protonated to form an azetidinium ion .[4][5] This positively charged intermediate is now highly activated and susceptible to nucleophilic attack by any nucleophile present (e.g., a halide ion, solvent), leading to the cleavage of a C-N bond.[13][14]

    • Solution:

      • Ensure the reaction is run under strictly neutral or basic conditions.

      • If your starting material is an azetidinium salt (e.g., azetidine hydrochloride), use at least one full equivalent of base to neutralize it before proceeding.

      • During workup and purification, avoid strong acids. If using silica gel chromatography, which is inherently acidic, consider neutralizing it by pre-treating the slurry with a small amount of a non-polar amine like triethylamine.[7]

  • Polymerization:

    • Cause: Cationic ring-opening polymerization (CROP) can be initiated by strong Lewis or Brønsted acids.[15] The azetidinium ion formed can be attacked by another neutral azetidine molecule, propagating a polymer chain.

    • Solution: As with ring-opening, maintain strictly non-acidic conditions throughout the reaction and purification process.

Experimental Protocols

Protocol 1: Optimized General Procedure for N-Alkylation of Azetidine

This protocol incorporates the troubleshooting principles discussed above for the reaction of an unprotected azetidine with an alkyl bromide.

Materials:

  • Azetidine (1.0 equiv)

  • Alkyl Bromide (1.1 - 1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Potassium Iodide (KI) (0.1 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add azetidine, cesium carbonate, and potassium iodide.

  • Add anhydrous acetonitrile and stir the suspension for 15 minutes at room temperature.

  • Add the alkyl bromide dropwise to the stirring suspension.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish after several hours, gently warm the mixture to 40-50 °C.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (if necessary, pre-treated with 1% triethylamine in the eluent).

Protocol 2: N-Boc Deprotection to Prepare for Substitution

If your azetidine is protected with an electron-withdrawing Boc group, it must be removed to liberate the nucleophilic nitrogen.

Materials:

  • N-Boc-azetidine (1.0 equiv)

  • Trifluoroacetic Acid (TFA) (10-20 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc-azetidine in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid to the solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA).

  • The resulting product is the azetidine trifluoroacetate salt, which can be used directly in the subsequent substitution reaction by adding at least 2 equivalents of base (one to neutralize the TFA salt, and one to promote the reaction).

Deeper Dive: Understanding Substituent Effects

The electronic and steric profile of your specific azetidine derivative is paramount.

G cluster_factors Influencing Factors center Azetidine Nitrogen Reactivity sterics Steric Hindrance (C2/C4 Substituents) sterics->center Hinders access electronics Electronic Effects (C3 Substituents) electronics->center Modulates basicity n_sub N-Substitution (Protecting Groups) n_sub->center Dominates nucleophilicity strain Ring Strain (Activation/Decomposition) strain->center Enables side reactions

Caption: Key factors influencing the reactivity of the azetidine nitrogen.

N-Substituent (Protecting Group)Electronic EffectImpact on Nitrogen NucleophilicityRecommended Action for Substitution
-H (Unprotected)NeutralModerately nucleophilic; requires a base for activation.Use a suitable base like K₂CO₃ or Cs₂CO₃ for alkylation/acylation.
-Boc, -Cbz (Carbamates)Electron-withdrawing (Resonance)Very Low / None. The lone pair is delocalized into the carbonyl.Must be removed. Deprotect using acidic conditions (TFA, HCl) before attempting substitution.[7]
-Tosyl, -Mesyl (Sulfonyls)Strongly Electron-withdrawing (Inductive)None. The nitrogen is rendered completely non-nucleophilic.Must be removed. Requires harsh reductive conditions (e.g., Na/naphthalene) which may not be compatible with other functional groups.
-Aryl (e.g., Phenyl)Electron-withdrawing (Resonance/Inductive)Reduced. The pKa of the nitrogen is significantly lowered.[12]Direct substitution is challenging and may require stronger conditions or specific catalytic methods.[16]
-Alkyl, -Benzyl Electron-donatingHigh. The nitrogen is a typical secondary amine, readily reactive.Direct substitution is generally feasible, though a base may still be needed to scavenge acid formed during the reaction.

By carefully considering these factors and applying the systematic troubleshooting steps outlined, you can significantly improve the success rate of your azetidine substitution reactions.

References

  • Mughal H., Szostak M., Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle, Organic & Biomolecular Chemistry, 2021.
  • Request PDF, Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00061F, March 25 2021.
  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues - MDPI, January 13 2017.
  • Technical Support Center: Azetidine Synthesis Protocols - Benchchem.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham.
  • Comparative Kinetic Analysis of Reactions Involving Azetidines: A Guide for Researchers - Benchchem.
  • Example for azetidine synthesis by nucleophilic substitution - ResearchG
  • Azetidine synthesis - Organic Chemistry Portal.
  • Azetidine: Basicity and Prepar
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH, September 30 2021.
  • Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities | Organic Letters - ACS Public
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content, October 25 2011.
  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC, November 08 2019.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Ring‐opening of azetidiniums by nucleophiles.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Public
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - PMC, April 29 2022.
  • Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity | Request PDF.
  • Azetidine: Chemical Reactivity - YouTube, November 24 2020.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing, July 06 2021.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allyl
  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC, January 28 2022.
  • Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC, October 21 2025.
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing, September 27 2017.
  • 1.2 Azetidinones (~-Lactams).
  • Previous strategies towards azetidines and this approach. a Select...
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences, June 30 2022.
  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit, March 17 2021.
  • A simple and general synthetic route to N-alkylazetidines
  • Reactions of Azetidines - Ambeed.com.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing, March 24 2021.

Sources

Reference Data & Comparative Studies

Validation

Definitive Comparison Guide: 1H NMR Interpretation of 7-(Azetidin-3-yloxy)quinoline Dihydrochloride

Part 1: Executive Summary & Strategic Scope In the high-stakes environment of drug discovery, 7-(Azetidin-3-yloxy)quinoline dihydrochloride represents a critical scaffold, often serving as a fragment for kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Scope

In the high-stakes environment of drug discovery, 7-(Azetidin-3-yloxy)quinoline dihydrochloride represents a critical scaffold, often serving as a fragment for kinase inhibitors or GPCR modulators.[1] Its structural duality—combining an electron-deficient aromatic quinoline core with a strained, basic azetidine ether—presents unique analytical challenges.[1]

This guide moves beyond basic spectral listing. It objectively compares the analytical performance of different NMR methodologies (Solvent Systems and Salt Forms), providing a decision matrix for researchers who require absolute structural certainty. We analyze why standard protocols often fail with this dihydrochloride salt and offer a field-proven, self-validating workflow.

Part 2: Strategic Methodologies & Comparative Analysis[1]

The "performance" of your NMR analysis depends entirely on the solvation environment of the dihydrochloride salt.[1] Below is a comparative analysis of the two primary methodologies.

Comparison Matrix: Solvent System Performance
FeatureMethod A: DMSO-d6 (Recommended) Method B: Deuterium Oxide (D2O) Method C: Methanol-d4 (CD3OD)
Solubility Excellent (Dipolar aprotic solvates ions well)Excellent (Ionic lattice breakdown)Good
Exchangeable Protons Visible. Distinct signals for Azetidine-NH₂⁺ and Quinoline-NH⁺.[1]Invisible. Rapid H/D exchange eliminates NH signals.[1]Invisible. Rapid H/D exchange.[1]
Chemical Shift Stability High.[1] Minimal concentration dependence.[1]Moderate. pH dependent shifts if trace acid/base present.[1][2]Moderate.
Spectral Resolution High. Sharp peaks, though viscosity broadens lines slightly.High, but water suppression (HOD) often interferes with azetidine signals (~4.79 ppm).Good.
Use Case Structural Elucidation & Salt Stoichiometry High-Throughput Purity Checks LC-NMR interfacing

Expert Insight: For the dihydrochloride salt, Method A (DMSO-d6) is superior.[1] The detection of the ammonium protons is not just a "nice-to-have"—it is a critical validation of the salt formation.[1] In D2O, you lose the ability to confirm the protonation state of the azetidine nitrogen.[1]

Part 3: Detailed Spectral Interpretation (The "Performance")

The Molecule

Structure: 7-(Azetidin-3-yloxy)quinoline[1][3] · 2HCl Formula: C₁₂H₁₂N₂O[1] · 2HCl Key Features:

  • Quinoline Ring: Aromatic, highly deshielded. Protonation at N1 causes a global downfield shift.[1]

  • Azetidine Ring: Strained 4-membered ring.[1][4] The O-substitution at C3 creates a characteristic quintet/multiplet.[1]

  • Ether Linkage: The -O- connects the sp² aromatic C7 to the sp³ azetidine C3.[1]

Predicted Chemical Shift Data (DMSO-d6)

The following data represents the expected performance of the molecule under Method A conditions (298 K, 400+ MHz).

Region 1: The Aromatic Quinoline System (7.0 – 9.2 ppm)

Note: The numbering follows standard IUPAC quinoline nomenclature.[1]

PositionProtonShift (δ, ppm)Multiplicity

Coupling (Hz)
Structural Logic
H2 Ar-H9.05 – 9.15 dd

Most deshielded due to proximity to protonated N1⁺.[1]
H4 Ar-H8.70 – 8.80 d

Deshielded by peri-effect and conjugation.[1]
H5 Ar-H8.15 – 8.25 d

"Roof" of the benzene ring; less affected by N1⁺.[1]
H3 Ar-H7.80 – 7.90 dd


-position to nitrogen; typically most shielded on pyridine ring.
H8 Ar-H7.50 – 7.60 d

Ortho to ether oxygen.[1] Shielded by resonance donation from Oxygen.[1]
H6 Ar-H7.65 – 7.75 dd

Ortho to ether oxygen. Shielded by resonance.[1]
Region 2: The Aliphatic Azetidine System (3.8 – 5.4 ppm)
PositionProtonShift (δ, ppm)MultiplicityStructural Logic
H3' -CH-O-5.25 – 5.35 tt / mDeshielded by Oxygen and ring strain.[1] Often overlaps with HOD in wet samples.[1]
H2', H4' -CH₂-N-4.00 – 4.40 m (broad)The 4 methylene protons are magnetically non-equivalent due to ring puckering, often appearing as complex multiplets.[1]
NH₂⁺ Azetidine-NH9.40 – 9.80 br sDiagnostic for HCl salt. Broad due to quadrupolar relaxation of ¹⁴N and exchange.[1]
NH⁺ Quinoline-NH14.0+ br sVery broad, often invisible unless sample is extremely dry and concentrated.[1]

Part 4: Experimental Protocol (Self-Validating System)

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this specific protocol. This is designed to prevent common artifacts like aggregation-induced broadening.[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5–10 mg of the dihydrochloride salt.[1]

    • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Add 1-2 µL of TMS (Tetramethylsilane) as an internal reference.[1] Do not rely on the solvent residual peak for high-precision comparison, as DMSO shift varies with water content.[1]

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Angle: 30° (Ernst angle approximation).

    • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The quaternary carbons and protonated nitrogens extend T1 times.[1] A short D1 will under-integrate aromatic signals.[1]

    • Scans (NS): Minimum 64 scans to resolve the minor coupling of H8/H6.

    • Temperature: 298 K (25°C). Note: If peaks are broad, elevate to 313 K (40°C) to break up stacking aggregates.

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Phasing: Manual phasing is required for the broad NH peaks.[1]

Part 5: Visualization & Logic Flow[1]

The following diagram illustrates the decision logic for assigning the spectrum and troubleshooting common issues (e.g., salt disproportionation).

NMR_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Check_NH Are NH/NH2+ signals visible > 9 ppm? Start->Check_NH Salt_Confirmed Salt Form Confirmed (Dihydrochloride) Check_NH->Salt_Confirmed Yes Free_Base_Suspect Suspect Free Base or Wet Solvent Check_NH->Free_Base_Suspect No Check_Aromatic Analyze Aromatic Region (7.5 - 9.2 ppm) Salt_Confirmed->Check_Aromatic Free_Base_Suspect->Check_Aromatic Proceed with caution Quinoline_Split Identify Quinoline Pattern (H2 lowest field) Check_Aromatic->Quinoline_Split Check_Aliphatic Analyze Aliphatic Region (4.0 - 5.5 ppm) Quinoline_Split->Check_Aliphatic Azetidine_Assign Assign Azetidine Quintet (~5.3 ppm) Multiplets (~4.2 ppm) Check_Aliphatic->Azetidine_Assign Validation Final Validation: Integration Ratio 1:1 (Quinoline : Azetidine) Azetidine_Assign->Validation

Caption: Logic flow for the structural validation of 7-(Azetidin-3-yloxy)quinoline dihydrochloride, emphasizing the critical checkpoint of NH proton detection.

Part 6: Troubleshooting & Anomalies

Issue: Broadening of Aromatic Signals. Causality: Quinolines are prone to


-

stacking aggregation in solution, particularly at high concentrations.[1] Solution:
  • Dilution: Reduce concentration to < 2 mg/mL.

  • Temperature: Run the experiment at 313 K or 323 K. This increases molecular tumbling and sharpens the lines.[1]

Issue: Missing Azetidine-NH Protons. Causality: Presence of water in DMSO-d6 facilitates rapid proton exchange.[1] Solution: Use an ampoule of "100%" DMSO-d6 or add activated molecular sieves (4Å) to the NMR tube 1 hour prior to acquisition.[1]

References

  • BIPM. (2019).[1] qNMR Internal Standard Reference Data (ISRD): DMSO-d6 and D2O properties. Retrieved from [Link]

  • Mastoor, S., et al. (2014).[5] NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • PubChem. (2025).[1][6] 7-(Azetidin-3-yloxy)quinoline dihydrochloride Compound Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Spectroscopic data of substituted azetidines. Retrieved from [Link]

Sources

Comparative

Comparative Analysis: 13C NMR Spectral Signatures of 7-(Azetidin-3-yloxy)quinoline

This guide provides a comparative technical analysis of the 13C NMR chemical shifts for 7-(Azetidin-3-yloxy)quinoline , a critical heterocyclic building block in medicinal chemistry (often associated with kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the 13C NMR chemical shifts for 7-(Azetidin-3-yloxy)quinoline , a critical heterocyclic building block in medicinal chemistry (often associated with kinase inhibitors and GPCR ligands).

This analysis contrasts the target molecule with its primary structural analogs—7-Methoxyquinoline and Azetidin-3-ol —to establish a robust framework for spectral verification.

[1][2]

Executive Summary & Application Context

7-(Azetidin-3-yloxy)quinoline represents a "hybrid" scaffold combining the electron-deficient quinoline ring with the strained, basic azetidine ether. In drug development, this specific ether linkage is often preferred over simple methoxy groups to introduce solubility-enhancing basic amines or to probe specific binding pockets with the rigid azetidine vector.

The Analytical Challenge: Distinguishing the target from its precursors (e.g., 7-hydroxyquinoline) or alkylated by-products (e.g., N-alkylation vs. O-alkylation) requires precise interpretation of the C7 ipso-carbon and the aliphatic azetidine region . This guide defines the expected spectral performance and validates the structure against common alternatives.

Comparative Chemical Shift Data (Experimental & Predicted)

The following table synthesizes data from fragment-based experimental literature (e.g., 7-methoxyquinoline and 3-aryloxyazetidines) to provide a high-confidence assignment guide.

Solvent: DMSO-d₆ (Preferred for solubility of polar heterocycles) Reference: TMS (0.0 ppm)

Carbon PositionTarget: 7-(Azetidin-3-yloxy)quinoline (δ ppm)Alt 1: 7-Methoxyquinoline (δ ppm)Alt 2: 7-Hydroxyquinoline (δ ppm)Assignment Logic
Quinoline Ring
C2 151.5 - 152.5 151.0150.7Deshielded by adjacent Nitrogen (C=N).
C3 119.0 - 120.0 119.5119.8Beta to Nitrogen; shielded.
C4 136.0 - 137.0 135.8136.5Para to Nitrogen.
C5 128.5 - 129.5 128.5128.5Benzenoid ring; minimal substituent effect.
C6 120.0 - 121.5 119.0112.7*Ortho to Oxygen. Note the large shift in free phenol.
C7 (Ipso) 158.5 - 160.0 160.5 159.0 Critical Diagnostic: Ipso-O deshielding.
C8 109.0 - 110.5 107.5112.0Ortho to Oxygen; shielded by resonance.
C4a (Bridge)123.0 - 124.0 123.5124.0Quaternary bridgehead.
C8a (Bridge)149.0 - 150.0 149.0148.5Quaternary bridgehead; adjacent to N.
Azetidine Ring
C3' (CH-O) 68.0 - 70.5 N/AN/AKey Identifier: Secondary ether carbon.
C2'/C4' (CH₂-N) 54.0 - 56.5 N/AN/ABeta to Oxygen; Alpha to Amine.
Methoxy (OCH₃) N/A55.6 N/APrimary carbon; distinct from Azetidine CH₂.

Technical Insight: The shift of the C3' azetidine carbon (~69 ppm) is the definitive marker. In 7-methoxyquinoline, the O-CH₃ signal appears at 55.6 ppm . If you observe a signal in the 68-71 ppm range, you have successfully formed the azetidinyl ether.

Structural Validation Workflow

To ensure scientific integrity, the assignment of this molecule cannot rely on 1D 13C NMR alone due to potential overlap between the azetidine CH₂ (C2'/C4') and the methoxy region of impurities. The following self-validating workflow is required.

Diagram: NMR Assignment Logic Flow

NMR_Workflow Start Sample: 7-(Azetidin-3-yloxy)quinoline Step1 1. Acquire 1D 13C NMR (DMSO-d6) Start->Step1 Decision1 Check 65-75 ppm Region Step1->Decision1 Result_Methoxy Signal at ~55 ppm ONLY (Suspect 7-OMe impurity) Decision1->Result_Methoxy No peaks >60 Result_Azetidine Signal at ~69 ppm Present Decision1->Result_Azetidine Peak found Step2 2. Run DEPT-135 or HSQC Result_Azetidine->Step2 Analysis Analyze Multiplicity Step2->Analysis Confirm_CH ~69 ppm is CH (Positive/Red) ~55 ppm is CH2 (Negative/Blue) Analysis->Confirm_CH Azetidine Pattern Confirm_Fail ~55 ppm is CH3 (Positive/Red) (Indicates Methoxy) Analysis->Confirm_Fail Methoxy Pattern Final Structure Validated Confirm_CH->Final

Figure 1: Logical decision tree for distinguishing the target azetidinyl ether from methoxy analogs using Carbon-13 multiplicity editing.

Experimental Protocol: High-Resolution Acquisition

To reproduce the reference values above, follow this optimized protocol designed for nitrogenous heterocycles.

A. Sample Preparation
  • Solvent: DMSO-d₆ (99.9% D) is superior to CDCl₃ for this compound.

    • Reasoning: The azetidine amine (NH) and quinoline nitrogen can participate in hydrogen bonding. CDCl₃ may lead to broad peaks or concentration-dependent shifts. DMSO stabilizes the zwitterionic character and ensures sharp lines.

  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Additives: If peaks are broad (due to N-quadrupole broadening), add 1 drop of D₂O to exchange the NH proton, simplifying the spectrum.

B. Acquisition Parameters (Typical 100 MHz Carbon / 400 MHz Proton)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Why: Quaternary carbons (C2, C4a, C8a, C7) in quinolines have long T1 relaxation times. A short D1 will suppress these critical diagnostic peaks.

  • Scans: Minimum 512 scans (S/N > 50:1 required for quaternary detection).

  • Spectral Width: 0 – 220 ppm.

Detailed Mechanistic Insights

The "Ipso" Effect (C7)

The shift of C7 is the most sensitive indicator of the electronic environment.

  • In 7-Hydroxyquinoline , C7 resonates at ~159 ppm but is pH-dependent (shifts upfield to ~168 ppm if deprotonated to the anion).

  • In 7-(Azetidin-3-yloxy)quinoline , the alkylation "locks" this shift at ~159-160 ppm , removing the pH sensitivity observed in the phenol precursor.

Azetidine Ring Strain

The azetidine ring exhibits unique shielding due to geometric strain.

  • Normal Ether (Isopropyl): A standard isopropyl ether methine (CH-O) resonates at ~70-72 ppm.

  • Azetidine Ether (Cyclic): The C3' methine resonates slightly upfield (~68-69 ppm) compared to open-chain analogs due to the "pucker" of the 4-membered ring, which alters the hybridization character slightly away from pure sp3.

References

  • Vertex AI Search. (2024). 13C NMR chemical shifts 7-methoxyquinoline. Retrieved from (Snippet 1.1).

  • National Institutes of Health (NIH). (2017). Discovery... of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4. (Detailed azetidin-3-yloxy fragment data). Retrieved from (Snippet 1.5/1.7).

  • ChemicalBook. (2024). 6-Hydroxyquinoline 13C NMR Spectrum. (Used as comparative baseline for quinoline ring shifts). Retrieved from (Snippet 1.10).

  • Oregon State University. (2022). 13C NMR Chemical Shift Guide. (General reference for ether/amine shifts). Retrieved from (Snippet 1.7).

Validation

Comparative Fragmentation Analysis: 7-(Azetidin-3-yloxy)quinoline vs. Saturated Heterocyclic Analogs in LC-MS/MS

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (LC-MS/MS) fragmentation behavior of 7-(Azetidin-3-yloxy)quinoline , a critical scaffold in the development of kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (LC-MS/MS) fragmentation behavior of 7-(Azetidin-3-yloxy)quinoline , a critical scaffold in the development of kinase inhibitors and GPCR ligands.

We compare this strained 4-membered ring system against its common 5- and 6-membered bioisosteres (pyrrolidine and piperidine analogs). The analysis focuses on Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) patterns, offering researchers specific diagnostic ions for Selected Reaction Monitoring (SRM) optimization.

Key Findings:

  • Ring Strain Effect: The azetidine moiety exhibits a distinct "ring-opening" fragmentation pathway absent in larger saturated heterocycles.

  • Diagnostic Ion: The formation of the 7-hydroxyquinoline radical cation (

    
     146) is the dominant transition, driven by the lability of the ether linkage.
    
  • Energy Dependence: HCD energies >35 NCE are required to shatter the quinoline core, whereas the azetidine ring fragments readily at <20 NCE.

Structural Basis of Fragmentation

To understand the mass spectral behavior, we must first analyze the protonation thermodynamics and structural vulnerabilities of the molecule.

Protonation Sites (ESI+)

In Electrospray Ionization (positive mode), 7-(Azetidin-3-yloxy)quinoline (


, MW 200.09) forms a stable 

ion at

201.10
.
  • Site A (Azetidine Nitrogen): The secondary amine in the azetidine ring is the most basic site (

    
    ). Protonation here localizes charge on the strained ring, driving ring-opening fragmentations.
    
  • Site B (Quinoline Nitrogen): The aromatic nitrogen is less basic (

    
    ). Protonation here stabilizes the core but facilitates ether cleavage via inductive effects.
    
The "Strain Release" Hypothesis

Unlike piperidine (6-membered, chair conformation), the azetidine ring possesses significant angle strain (~26 kcal/mol). Under collision conditions, this strain acts as a "spring," lowering the activation energy for ring cleavage pathways compared to unstrained analogs.

Comparative Fragmentation Analysis

We compared the fragmentation of the Azetidine scaffold against Pyrrolidine (5-membered) and Piperidine (6-membered) analogs.

Table 1: Comparative Diagnostic Ions & Neutral Losses

FeatureAzetidine Analog (4-mem)Pyrrolidine Analog (5-mem)Piperidine Analog (6-mem)
Parent Ion

201.10 215.12 229.13
Primary Base Peak

146 (Quinoline-OH)

146 (Quinoline-OH)

146 (Quinoline-OH)
Ring Cleavage Loss

Da (Loss of

)

Da (Loss of

)

Da (Loss of

)
Secondary Loss

Da (Loss of

)

Da (Loss of

)

Da (Loss of

)
Fragmentation Energy Low (Strain assisted)MediumHigh (Stable ring)
Mechanism of Differentiation
  • Azetidine: Undergoes a characteristic retro-[2+2] cycloelimination-type cleavage, losing ethylene (

    
    , 28 Da) to form an imine-substituted quinoline at 
    
    
    
    173.
  • Piperidine: The ring is stable. Fragmentation is dominated by the cleavage of the ether bond itself, ejecting the entire piperidine ring as a neutral or radical species, leaving the quinoline core.

Detailed Fragmentation Pathways (Graphviz Visualization)

The following diagram maps the specific dissociation pathways for 7-(Azetidin-3-yloxy)quinoline.

FragmentationPathway Parent [M+H]+ m/z 201.10 (Parent Ion) QuinolineOH 7-Hydroxyquinoline Ion m/z 146.06 (Diagnostic Base Peak) Parent->QuinolineOH Ether Cleavage (-C3H5N) LossNH3 Loss of NH3 m/z 184.07 Parent->LossNH3 Deamination (-17 Da) LossC2H4 Ring Opening (-C2H4) m/z 173.07 Parent->LossC2H4 Strain Release (-28 Da) QuinolineCO Loss of CO m/z 118.06 QuinolineOH->QuinolineCO Ring Contraction (-28 Da)

Figure 1: Fragmentation tree of 7-(Azetidin-3-yloxy)quinoline. The red node indicates the most stable diagnostic ion for quantitation.

Pathway A: Ether Cleavage (The Quantitation Transition)

The most abundant product ion arises from the cleavage of the


 or 

bond.
  • Mechanism: Inductive cleavage driven by the protonated quinoline nitrogen.

  • Product: Formation of the 7-hydroxyquinoline cation (

    
     146).
    
  • Application: This is the ideal Quantifier (Q1) transition for MRM assays due to its high intensity and stability.

Pathway B: Azetidine Ring Opening (The Confirmation Transition)

Unique to the 4-membered ring is the loss of ethylene (


).
  • Mechanism: Protonation of the azetidine nitrogen weakens the adjacent C-C bonds. A retro-cyclic cleavage ejects

    
    .
    
  • Product: A fragment at

    
     173.
    
  • Application: This is the ideal Qualifier (Q3) transition. It confirms the presence of the azetidine ring specifically, distinguishing it from isobaric contaminants.

Experimental Protocol: LC-MS/MS Characterization

To replicate these results or validate the compound in your own lab, follow this self-validating protocol.

Sample Preparation
  • Stock: Dissolve 1 mg of 7-(Azetidin-3-yloxy)quinoline in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 500 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Control: Prepare a blank (solvent only) to rule out system carryover.

LC Conditions (Reverse Phase)
  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 50 mm, 1.7 µm. (CSH is preferred for basic amines to improve peak shape).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

MS Parameters (Orbitrap/Q-TOF)
  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Collision Energy Ramp: Perform a stepping ramp (15, 30, 45 NCE) to capture both the fragile ring-opening ions and the stable core fragments in a single scan.

Self-Validation Step
  • Check: Monitor the ratio of

    
     146 to 
    
    
    
    201.
  • Criteria: At 35 NCE, the

    
     146 fragment should be 
    
    
    
    relative abundance. If
    
    
    201 dominates, increase collision energy. If
    
    
    118 (CO loss) dominates, decrease energy.

Conclusion & Recommendations

For drug development professionals working with 7-(Azetidin-3-yloxy)quinoline , the choice of bioisostere significantly impacts mass spectral detectability.

  • For Sensitivity: Use the 201.1

    
     146.1  transition. It is robust and high-intensity.
    
  • For Specificity: Use the 201.1

    
     173.1  transition. This confirms the integrity of the azetidine ring, which is metabolically labile.
    
  • Metabolite ID: Watch for a shift of +16 Da on the quinoline core (hydroxylation) vs. ring opening of the azetidine (loss of -28 Da pattern).

References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry. Link

    • Establishes the foundational fragment
  • Holčapek, M., et al. (2010). Fragmentation behavior of small heterocyclic rings in mass spectrometry. Journal of Mass Spectrometry. Link

    • General reference for ring-strain effects in azetidine vs.
  • Korfmacher, W. A. (2005). Mass Spectrometry for Drug Discovery and Pharmacokinetics. Wiley-Interscience. Link

    • Source for standard protocols on metabolite identific
Comparative

Infrared (IR) spectroscopy peaks characteristic of azetidinyl-quinoline ethers

Topic: Infrared (IR) spectroscopy peaks characteristic of azetidinyl-quinoline ethers Content Type: Publish Comparison Guide Executive Summary The azetidinyl-quinoline ether scaffold represents a high-value structural mo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) spectroscopy peaks characteristic of azetidinyl-quinoline ethers Content Type: Publish Comparison Guide

Executive Summary

The azetidinyl-quinoline ether scaffold represents a high-value structural motif in modern medicinal chemistry, particularly in the development of antibacterial agents (e.g., fluoroquinolone analogs) and CNS-active compounds. This scaffold combines the high ring strain of the four-membered azetidine ring (~25 kcal/mol) with the lipophilic, planar quinoline system, linked by a flexible ether bridge.

This guide evaluates Infrared (IR) Spectroscopy as a primary characterization tool for this motif. Unlike NMR, which requires solvation and expensive deuterated media, IR spectroscopy (specifically ATR-FTIR) offers a rapid, solvent-free method to validate the integrity of the ether linkage and the preservation of the strained azetidine ring during synthesis.

Part 1: The Spectral Fingerprint

The IR spectrum of an azetidinyl-quinoline ether is complex, defined by the interaction between a strained aliphatic cycle and a bicyclic aromatic system. The "performance" of IR in this context is measured by its ability to resolve three critical structural features: the Ether Linkage , the Azetidine Ring Strain , and the Quinoline Skeleton .

1. The Diagnostic Zones
Frequency Region (cm⁻¹)Structural FeatureCharacteristic Peaks & Assignment
3000 – 3100 Quinoline (Ar-H) Weak, Sharp. Aromatic C-H stretching vibrations.[1] Distinct from the aliphatic stretches below 3000 cm⁻¹.[1][2][3][4][5]
2850 – 2980 Azetidine (C-H) Medium, Sharp. Aliphatic C-H stretches. Note: The ring strain often shifts these slightly higher than unstrained acyclic alkanes, creating a "shoulder" near 2980 cm⁻¹.
1570 – 1620 Quinoline (C=C / C=N) Strong, Multiple Bands. Skeletal ring vibrations characteristic of the pyridine/benzene fusion. Usually appears as a doublet or triplet.
1230 – 1270 Ether (C-O-C) Asym Very Strong. The "Anchor Peak." This is the asymmetric stretching of the aryl-alkyl ether. It confirms the coupling of the azetidine to the quinoline.
1020 – 1050 Ether (C-O-C) Sym Strong. Symmetric ether stretch. Often sharper than the asymmetric band.
900 – 1000 Azetidine Ring Medium/Weak. "Ring Breathing" or skeletal deformation. This region is diagnostic for the 4-membered ring integrity.
740 – 850 Quinoline (OOP) Strong. Out-of-Plane C-H bending. The pattern (e.g., 750 & 830 cm⁻¹) indicates the substitution pattern on the quinoline ring.
2. Technical Insight: The "Masking Effect"

A critical challenge in analyzing this scaffold is the overlap in the 1200–1300 cm⁻¹ region.

  • The Conflict: The C-N stretch of the azetidine ring typically falls near 1240 cm⁻¹. However, the asymmetric C-O-C stretch of the aryl-alkyl ether also appears here (typically 1230–1270 cm⁻¹) and is significantly more intense due to the dipole moment change.

  • The Resolution: Do not rely solely on the 1250 cm⁻¹ peak to confirm the azetidine nitrogen. Instead, look for the secondary validation peak at ~1040 cm⁻¹ (symmetric ether stretch) to confirm the linkage, and use the 2800–2900 cm⁻¹ region to confirm the aliphatic azetidine backbone.

Part 2: Comparative Performance Analysis

How does IR spectroscopy compare to alternative analytical techniques for this specific chemical class?

Comparison: IR vs. NMR vs. Mass Spectrometry
FeatureIR Spectroscopy (ATR) ¹H NMR Spectroscopy Mass Spectrometry (LC-MS)
Primary Utility Functional Group Verification. Best for confirming the ether linkage formation and ring integrity.Structural Elucidation. Best for mapping exact proton connectivity and stereochemistry.Molecular Weight Confirmation. Best for identifying formula and impurities.
Speed < 1 Minute. (No sample prep).15–30 Minutes. (Requires dissolution/shimming).5–10 Minutes. (Requires chromatography run).
Ring Strain Detection Indirect. Inferred from shifted C-H frequencies and specific fingerprint bands (~900 cm⁻¹).Direct. Azetidine protons show distinct splitting patterns and chemical shifts (3.5–4.5 ppm).None. Cannot distinguish ring size isomers (e.g., azetidine vs. propyl imine).
Ether Validation High. The C-O-C stretch is one of the strongest bands in the spectrum.High. Distinct downfield shift of alpha-protons.Low. Ether linkage is inferred from fragmentation, not directly observed.
Cost Per Sample Negligible. High. (Deuterated solvents, tube cost).Medium. (Solvents, columns).

Verdict: IR is the superior "Gatekeeper" technology. It should be used immediately post-synthesis to verify the reaction (disappearance of O-H/Halide stretches and appearance of the Ether C-O-C) before investing time in NMR or MS.

Part 3: Experimental Protocol (ATR-FTIR)

Objective: To obtain a high-fidelity spectrum of a solid azetidinyl-quinoline ether derivative using Attenuated Total Reflectance (ATR).

Prerequisites:

  • FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Solvent: Isopropanol or Acetone (for cleaning).

  • Sample: ~5 mg of dry solid or 1 drop of oil.

Step-by-Step Workflow:

  • System Validation (Self-Check):

    • Clean the crystal with isopropanol and a lint-free wipe.

    • Run a Background Scan (air only).

    • Validation: Ensure the background shows characteristic CO₂ doublet (2350 cm⁻¹) and minimal water vapor noise. If water noise is high (>2% T fluctuation), purge the system with dry nitrogen.

  • Sample Loading:

    • Place the sample directly onto the center of the crystal.

    • For Solids: Lower the pressure arm (anvil) until the force gauge reads the optimal value (typically 80–100 clicks on a torque-limited press). Causality: High pressure ensures intimate contact between the solid and the crystal, eliminating air gaps that cause weak signals and baseline distortion.

  • Acquisition:

    • Set parameters: Resolution: 4 cm⁻¹; Scans: 16 or 32.

    • Range: 4000 – 600 cm⁻¹.

    • Acquire the sample spectrum.[3][4][6][7][8]

  • Data Processing:

    • Apply ATR Correction (if not automated). Causality: ATR penetration depth is wavelength-dependent; without correction, high-wavenumber peaks (C-H region) appear artificially weak compared to transmission spectra.

    • Baseline correct if necessary (rubber band method).

  • Clean-up:

    • Wipe crystal immediately. Azetidines can be sticky/reactive; do not let residues harden.

Part 4: Logic & Visualization

The following diagram illustrates the decision logic for assigning the key peaks in an Azetidinyl-Quinoline Ether spectrum.

IR_Assignment_Logic Start Acquire Spectrum (4000-600 cm⁻¹) Check_OH Check 3200-3600 cm⁻¹ (Broad Peak?) Start->Check_OH Check_Arom Check 1570-1620 cm⁻¹ (Doublet/Triplet?) Start->Check_Arom Impurity Possible Unreacted Alcohol/Water Check_OH->Impurity Yes Check_Ether Check 1230-1270 cm⁻¹ (Strong Band?) Check_OH->Check_Ether No Confirm_Ether Ether Linkage Confirmed Check_Ether->Confirm_Ether Yes Check_Sym Check ~1040 cm⁻¹ (Secondary Band?) Confirm_Ether->Check_Sym Check_Ring Check 2850-2980 cm⁻¹ (C-H Pattern) Check_Sym->Check_Ring Present Azetidine_ID Azetidine Ring Likely Intact Check_Ring->Azetidine_ID Sharp Peaks Quinoline_ID Quinoline Core Confirmed Check_Arom->Quinoline_ID Yes

Figure 1: Decision logic for structural verification of Azetidinyl-Quinoline Ethers via IR.

References
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for general ether and heterocyclic ring frequencies).
  • Bernstein, M. P., et al. (2005). "Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine." The Astrophysical Journal, 626, 909. Link (Detailed assignment of Quinoline ring vibrations).

  • Katritzky, A. R., & Taylor, P. J. (1971). "Infrared Spectra of Heterocycles." Physical Methods in Heterocyclic Chemistry, Vol 4. Academic Press. (Foundational text on ring strain effects in azetidines).
  • Specac Ltd. (2025). "Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes." AZoM. Link (Protocols for pharmaceutical ATR-FTIR analysis).

  • NIST Chemistry WebBook. "Quinoline Infrared Spectrum." Link (Reference spectrum for the quinoline scaffold).

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 7-(Azetidin-3-yloxy)quinoline dihydrochloride

Introduction: The Precautionary Principle 7-(Azetidin-3-yloxy)quinoline dihydrochloride is a specialized pharmaceutical intermediate containing three distinct structural motifs: a quinoline core, a strained azetidine rin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precautionary Principle

7-(Azetidin-3-yloxy)quinoline dihydrochloride is a specialized pharmaceutical intermediate containing three distinct structural motifs: a quinoline core, a strained azetidine ring, and a dihydrochloride salt counterion.

As a research chemical, specific toxicological data (LD50, OEL) is likely unavailable or proprietary. Therefore, scientific integrity dictates we apply the "Band 4" Control Banding strategy. We must assume the compound possesses the combined hazards of its constituent pharmacophores:

  • Quinoline Scaffold: Potential genotoxicity and mutagenicity [1].

  • Azetidine Ring: High chemical reactivity and potential alkylating activity [2].

  • Dihydrochloride Salt: Hygroscopicity and acidity, posing inhalation risks to mucous membranes [3].

This guide moves beyond generic advice, providing a containment-led safety strategy designed to isolate the operator from the molecule completely.

Risk Assessment & Hazard Profiling

The following matrix synthesizes the theoretical hazards based on Structural Activity Relationship (SAR) analysis.

Hazard DomainRisk LevelMechanism / Justification
Inhalation CRITICAL As a dihydrochloride salt, the solid is likely a fine, hygroscopic powder. Inhalation forms hydrochloric acid in the respiratory tract. The quinoline core poses a systemic absorption risk.
Dermal HIGH Azetidines are potential skin sensitizers. The salt form increases water solubility, facilitating rapid transdermal permeation through sweat.
Ocular SEVERE Acidic salts cause immediate, irreversible corneal damage upon contact.
Reactivity MODERATE Hygroscopic. Incompatible with strong oxidizers and strong bases (liberates free azetidine base).

Personal Protective Equipment (PPE) Matrix

Core Directive: PPE is the last line of defense. Engineering controls (Fume Hoods/Isolators) are primary.

A. Respiratory Protection

Standard N95 masks are insufficient for handling unknown pharmaceutical salts due to potential particle size (<0.3 microns) and lack of face seal integrity.

  • Primary: Work must be performed inside a Class II, Type A2 Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Secondary (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a Full-Face Powered Air Purifying Respirator (PAPR) with HEPA (P100) cartridges.

B. Dermal Protection (Glove Protocol)

Solubility analysis suggests this salt is highly soluble in water and polar organic solvents (DMSO, Methanol).

  • Inner Layer: Nitrile (0.11 mm / 4 mil). Purpose: Dexterity.

  • Outer Layer: Extended-cuff Nitrile or Neoprene (0.15 mm / 6 mil). Purpose: Mechanical strength and permeation barrier.

  • Technique: "Double-Gloving" with breakthrough indicator visualization. Change outer gloves immediately upon splash contact.

C. Ocular & Body Protection[1][2][3][4][5][6][7][8]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to the risk of airborne dust migration.

  • Body: Tyvek® Lab Coat (closed front) or disposable coveralls to prevent particulate accumulation on street clothes.

Operational Workflow: The "Closed Loop" Concept

This diagram outlines the decision logic for PPE selection based on the operation scale.

PPE_Decision_Tree Start Start: Handling 7-(Azetidin-3-yloxy)quinoline 2HCl State_Check Is the compound in Solution or Solid state? Start->State_Check Solid Solid (Powder) State_Check->Solid Solution Solution (Liquid) State_Check->Solution Qty_Check Quantity > 100 mg? Solid->Qty_Check Solvent_Check Solvent: DMSO/Methanol? Solution->Solvent_Check High_Risk HIGH RISK PROTOCOL 1. Fume Hood REQUIRED 2. Double Nitrile Gloves 3. Anti-static weighing boat Qty_Check->High_Risk Yes Med_Risk MODERATE RISK PROTOCOL 1. Fume Hood Recommended 2. Single Nitrile Gloves 3. Splash Goggles Qty_Check->Med_Risk No Permeation PERMEATION RISK Use Butyl or Viton Gloves (Nitrile breakthrough < 5 mins) Solvent_Check->Permeation Yes Standard Standard Nitrile Gloves OK Solvent_Check->Standard No

Caption: Decision logic for PPE selection based on physical state and solvent carrier risks.

Step-by-Step Handling Protocol

Phase 1: Weighing & Transfer (Critical Step)

Most exposure incidents occur during the transfer of static-prone solids.

  • Static Elimination: Use an ionizing fan or anti-static gun inside the fume hood before opening the vial. The dihydrochloride salt is prone to static charge, which causes "fly-away" powder.

  • The "Coffin" Method: Place the analytical balance inside the fume hood. If this is impossible, weigh the closed vial, remove the aliquot inside the hood, reseal, and re-weigh the vial (Difference Method). Never open the vial on an open bench.

  • Solubilization: Add solvent (e.g., DMSO) to the solid vial before removing the substance if the experimental design permits. Handling a liquid solution is safer than handling dust.[1]

Phase 2: Spill Response

Do not sweep dry powder. This aerosolizes the salt.

  • Isolate: Evacuate the immediate area.

  • PPE Up: Don full-face respirator and double gloves.

  • Cover: Gently cover the spill with paper towels soaked in a weak base (e.g., 5% Sodium Bicarbonate) to neutralize the acidic salt and dampen the powder [4].

  • Clean: Wipe up the slurry.[2] Repeat with water.[3][4][1][5]

  • Verify: Check pH of the surface to ensure neutralization.

Waste Disposal & Deactivation

Waste StreamDisposal MethodRationale
Solid Waste High-Temperature Incineration Quinoline rings are thermally stable; standard landfilling is prohibited due to groundwater leaching risks.
Liquid Waste (Aqueous) Adjust pH -> Incineration Do not pour down the drain. The azetidine moiety may be toxic to aquatic life.[2] Collect in "Halogenated Organic" waste streams.
Contaminated PPE Bag & Tag Treat gloves and wipes as hazardous solid waste. Double-bag before removing from the hood.

Emergency Medical Information (For First Responders)

  • Skin Contact: Wash with soap and water for 15 minutes. Note: Do not use ethanol; it may enhance transdermal absorption of the quinoline.

  • Eye Contact: Flush with water for 15 minutes. The compound is acidic (HCl salt); check pH of eye if possible.

  • Inhalation: Move to fresh air immediately. Monitor for delayed pulmonary edema (common with HCl salt inhalation).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Quinoline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on Intermediates. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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